Dibenzo[b,d]thiophene-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
dibenzothiophene-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8OS/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESZAOMRYLSHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC(=C3S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348891 | |
| Record name | dibenzo[b,d]thiophene-4-carbaldehyde | |
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Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23985-81-1 | |
| Record name | dibenzo[b,d]thiophene-4-carbaldehyde | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23985-81-1 | |
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Foundational & Exploratory
An In-Depth Technical Guide to Dibenzo[b,d]thiophene-4-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzo[b,d]thiophene-4-carbaldehyde, a heterocyclic aromatic aldehyde, stands as a pivotal intermediate in the realms of medicinal chemistry and materials science. Its rigid, planar dibenzothiophene core, coupled with the reactive aldehyde functionality, provides a versatile scaffold for the synthesis of novel therapeutic agents and high-performance organic electronic materials. This technical guide offers a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthetic protocols, characteristic reactivity, spectroscopic profile, and its burgeoning applications in drug discovery and organic light-emitting diodes (OLEDs).
Introduction
The dibenzothiophene moiety, a sulfur-containing polycyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry due to its structural resemblance to other biologically active tricyclic systems. The introduction of a carbaldehyde group at the 4-position of the dibenzothiophene scaffold unlocks a vast potential for chemical derivatization, enabling the exploration of new chemical space for drug candidates and functional materials. This guide serves as a detailed resource for researchers leveraging this versatile building block in their scientific endeavors.
Physicochemical Properties
This compound is a solid at room temperature, often appearing as a pale yellow to brown powder.[1] Its core physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 23985-81-1 | [2][3][4] |
| Molecular Formula | C₁₃H₈OS | [2][3] |
| Molecular Weight | 212.27 g/mol | [2][3] |
| Melting Point | 125.0 to 129.0 °C | [5] |
| Boiling Point | 403.6 ± 18.0 °C (Predicted) | [5] |
| Density | 1.336 ± 0.06 g/cm³ (Predicted) | [5] |
| Appearance | Solid | |
| InChI Key | XESZAOMRYLSHOM-UHFFFAOYSA-N | [2] |
Safety Information: this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3] Appropriate personal protective equipment should be worn when handling this compound.
Synthesis and Purification
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of the parent dibenzothiophene.[6][7] This reaction introduces a formyl group onto the electron-rich aromatic ring.
Vilsmeier-Haack Formylation of Dibenzothiophene
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃), to act as the formylating agent.[1][6] The electron-rich nature of the dibenzothiophene directs the electrophilic substitution to the 4-position.
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 eq) in anhydrous dichloromethane (DCM) to 0 °C. Add N,N-dimethylformamide (DMF, 1.2 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.[6]
-
Formylation: Dissolve dibenzothiophene (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Chemical Reactivity and Synthetic Applications
The aldehyde functionality of this compound is the primary site of its chemical reactivity, making it a valuable precursor for a variety of organic transformations.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[8][9] this compound can react with a phosphonium ylide (Wittig reagent) to yield the corresponding vinyl-substituted dibenzothiophene derivatives. The geometry of the resulting alkene is dependent on the nature of the ylide used.[8]
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to form a new carbon-carbon double bond. This compound readily undergoes this reaction with various active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base catalyst (e.g., piperidine or triethylamine), to produce α,β-unsaturated products.[10]
Spectroscopic Characterization
A comprehensive understanding of the spectroscopic properties of this compound is essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and a characteristic downfield singlet for the aldehydic proton, typically in the range of δ 9.5-9.9 ppm.[11] The aromatic protons would appear as a series of multiplets in the aromatic region (δ 7.0-9.0 ppm).
-
¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the aldehyde group in the range of δ 190-200 ppm.[12] The aromatic carbons would resonate in the region of δ 120-150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong carbonyl (C=O) stretching absorption band in the region of 1685-1710 cm⁻¹, indicative of an aromatic aldehyde.[13] Aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region, while C-H stretches from the aldehyde group may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.[13]
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 212). The fragmentation pattern would likely involve the loss of the formyl group (CHO, 29 amu) to give a prominent peak at m/z = 183. Further fragmentation of the dibenzothiophene core would also be observed.
Applications in Drug Discovery and Development
The benzothiophene scaffold is a well-established pharmacophore found in a variety of clinically used drugs.[1][14] The ability to functionalize the dibenzothiophene core via the aldehyde group in this compound makes it a valuable starting material for the synthesis of new drug candidates. Derivatives of dibenzothiophene have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[14] For instance, the aldehyde can be converted into various heterocyclic systems or used in the synthesis of Schiff bases, which are known to possess diverse pharmacological activities.
Applications in Materials Science
Dibenzothiophene derivatives are of significant interest in the field of organic electronics due to their high thermal stability and excellent charge transport properties.[15] this compound serves as a key building block for the synthesis of novel organic semiconductors for use in Organic Light-Emitting Diodes (OLEDs). The aldehyde group can be readily transformed into various electron-donating or electron-withdrawing moieties, allowing for the fine-tuning of the electronic and photophysical properties of the resulting materials for enhanced device performance.[16][17]
Conclusion
This compound is a versatile and valuable chemical intermediate with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis via the Vilsmeier-Haack reaction and the rich reactivity of its aldehyde group provide a robust platform for the development of novel compounds with tailored properties. This guide provides a foundational understanding of this key building block, empowering researchers to explore its full potential in their respective fields.
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An In-depth Technical Guide to the Physicochemical Properties of Dibenzo[b,d]thiophene-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[b,d]thiophene-4-carbaldehyde, a derivative of the polycyclic aromatic heterocycle dibenzothiophene, is a compound of significant interest in medicinal chemistry and materials science. The dibenzothiophene core is a key structural motif in a variety of biologically active molecules and functional organic materials. The introduction of a carbaldehyde group at the 4-position provides a versatile synthetic handle for further molecular elaboration, making it a valuable building block for the synthesis of novel therapeutic agents and organic electronics. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.
Molecular Structure and Properties
This compound possesses a rigid, planar tricyclic ring system with an aldehyde functional group. This structure imparts specific electronic and steric properties that are crucial for its reactivity and interaction with biological targets or in material assemblies.
Caption: Vilsmeier-Haack Synthesis Workflow.
Materials:
-
Dibenzo[b,d]thiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dibenzothiophene (1 equivalent) in anhydrous DMF (10 volumes). Cool the solution to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation and Reaction: Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL). Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound as a pale yellow solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aldehyde proton. The aldehyde proton will appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The aromatic protons will exhibit complex multiplets in the range of δ 7.0-9.0 ppm.
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show a signal for the aldehyde carbonyl carbon in the range of δ 190-200 ppm. The aromatic carbons will resonate in the region of δ 120-150 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected vibrational frequencies include:
-
C-H stretching (aromatic): 3100-3000 cm⁻¹
-
C=O stretching (aldehyde): 1710-1685 cm⁻¹ (strong intensity)
-
C=C stretching (aromatic): 1600-1450 cm⁻¹ (multiple bands)
-
C-S stretching: ~700 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 212. Key fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical ([M-1]⁺) and the loss of the formyl radical ([M-29]⁺), which corresponds to the loss of CHO. [1][2][3][4]
Applications in Drug Development and Materials Science
The unique structural and electronic properties of this compound make it a valuable precursor in several fields:
-
Medicinal Chemistry: The dibenzothiophene scaffold is present in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The aldehyde functionality allows for the facile introduction of various pharmacophores through reactions such as reductive amination, Wittig reactions, and condensations, enabling the synthesis of libraries of novel compounds for drug discovery screening.
-
Materials Science: Dibenzothiophene derivatives are being explored for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-rich nature of the dibenzothiophene core, combined with the ability to extend conjugation through the aldehyde group, allows for the tuning of the electronic and photophysical properties of the resulting materials.
Conclusion
This compound is a key synthetic intermediate with significant potential in both pharmaceutical and materials research. This guide has provided a detailed overview of its fundamental physicochemical properties and offered a practical protocol for its synthesis and characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this versatile compound.
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A Technical Guide to the Synthesis of Dibenzo[b,d]thiophene-4-carbaldehyde from Dibenzothiophene
Executive Summary: Dibenzo[b,d]thiophene-4-carbaldehyde is a crucial synthetic intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials such as organic semiconductors.[1] This guide provides an in-depth analysis of the primary synthetic routes for the regioselective formylation of dibenzothiophene, with a focus on Directed ortho-Metalation (DoM) and Vilsmeier-Haack formylation. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to assist researchers in selecting the optimal strategy for their specific applications.
Introduction: The Dibenzothiophene Scaffold
Chemical Properties and Reactivity of Dibenzothiophene
Dibenzo[b,d]thiophene, a tricyclic heteroaromatic compound, consists of two benzene rings fused to a central thiophene ring.[2][3] It is a colorless to yellow-green crystalline solid, thermally stable, and generally resistant to mild oxidation.[2][3] The molecule's reactivity is governed by the electron-rich nature of the thiophene ring, making it susceptible to electrophilic aromatic substitution.[2][3] However, the fusion of the benzene rings influences the regioselectivity of these reactions.
Significance of this compound
The aldehyde functional group at the 4-position of the dibenzothiophene core serves as a versatile handle for a wide array of chemical transformations. This allows for the construction of more complex molecules with potential applications in medicinal chemistry and materials science.[1] The precise installation of this formyl group is therefore a critical step in the synthesis of many dibenzothiophene-based compounds.
Synthetic Strategies for Formylation
The primary challenge in the synthesis of this compound is achieving high regioselectivity for the 4-position. Two principal methods have proven effective: Directed ortho-Metalation and Vilsmeier-Haack formylation.
Method 1: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings.[4] It relies on the presence of a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[4][5]
Mechanistic Rationale
In the case of dibenzothiophene, the sulfur atom of the thiophene ring acts as a Lewis basic site, coordinating with a strong base like n-butyllithium (n-BuLi).[2][5] This coordination brings the alkyl base into proximity with the C-H bond at the 4-position, leading to regioselective deprotonation and the formation of 4-lithiodibenzothiophene.[2] This intermediate can then be quenched with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired aldehyde.
Workflow Diagram: Directed ortho-Metalation
Caption: Workflow for the synthesis via Directed ortho-Metalation.
Detailed Experimental Protocol
-
Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with dibenzothiophene (1.0 eq.) and anhydrous tetrahydrofuran (THF).
-
Lithiathion: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq., solution in hexanes) is added dropwise over 30 minutes, maintaining the temperature below -70 °C.
-
Stirring: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
Formylation: The mixture is cooled back to -78 °C, and anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) is added dropwise.
-
Quenching and Workup: The reaction is stirred for an additional 2 hours at room temperature before being quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Process Parameters and Optimization
| Parameter | Condition | Rationale |
| Base | n-BuLi, s-BuLi, t-BuLi | n-BuLi is commonly used due to its commercial availability and reactivity. s-BuLi or t-BuLi may be used for less reactive substrates.[6] |
| Solvent | THF, Diethyl ether | Ethereal solvents are required to solvate the organolithium species and facilitate the reaction.[6] |
| Temperature | -78 °C to RT | Low initial temperature is crucial to control the exothermic lithiation and prevent side reactions. |
| Electrophile | DMF | A common and effective source of the formyl group. |
Advantages and Limitations
-
Advantages: High regioselectivity, generally good yields, and a well-established methodology.
-
Limitations: Requires strictly anhydrous conditions and cryogenic temperatures. The use of pyrophoric n-butyllithium necessitates careful handling.
Method 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] It employs a Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃).[9]
Mechanistic Rationale
The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃.[8] Dibenzothiophene then acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the aldehyde.[9]
Regioselectivity
While electrophilic substitution on dibenzothiophene can occur at various positions, the Vilsmeier-Haack reaction often shows a preference for the 4-position, although mixtures of isomers can be formed depending on the precise reaction conditions. The electron-donating effect of the sulfur atom activates the aromatic system towards electrophilic attack.
Reaction Mechanism Diagram
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Detailed Experimental Protocol
-
Reagent Preparation: In a flask cooled to 0 °C, phosphorus oxychloride (POCl₃, 1.2 eq.) is added dropwise to anhydrous N,N-dimethylformamide (DMF, used as both reagent and solvent). The mixture is stirred for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Addition of Substrate: A solution of dibenzothiophene (1.0 eq.) in DMF is added to the Vilsmeier reagent at 0 °C.
-
Reaction: The reaction mixture is heated to 60-80 °C and stirred for several hours until the starting material is consumed (monitored by TLC).
-
Hydrolysis and Workup: The mixture is cooled to room temperature and poured onto crushed ice. A solution of sodium acetate or sodium hydroxide is added to neutralize the acid and facilitate hydrolysis of the iminium salt.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Advantages and Limitations
-
Advantages: Avoids the use of pyrophoric organolithium reagents and cryogenic conditions. The reagents are relatively inexpensive.
-
Limitations: May result in lower regioselectivity compared to DoM, potentially yielding a mixture of isomers. The reaction conditions can be harsh for sensitive substrates.
Comparative Analysis of Synthetic Routes
| Feature | Directed ortho-Metalation (DoM) | Vilsmeier-Haack Formylation |
| Regioselectivity | High (typically exclusive to the 4-position) | Moderate to Good (can produce isomers) |
| Yield | Generally Good to Excellent | Variable, depends on substrate and conditions |
| Reaction Conditions | Cryogenic temperatures (-78 °C), inert atmosphere | Elevated temperatures (60-80 °C) |
| Reagent Safety | Requires handling of pyrophoric n-BuLi | POCl₃ is corrosive and moisture-sensitive |
| Substrate Scope | Sensitive to other electrophilic functional groups | More tolerant of certain functional groups |
| Scalability | Can be challenging due to temperature control | More readily scalable |
Conclusion and Future Outlook
Both Directed ortho-Metalation and Vilsmeier-Haack formylation represent viable pathways for the synthesis of this compound. The choice of method will depend on the specific requirements of the synthesis, including the desired level of regioselectivity, the scale of the reaction, and the available laboratory infrastructure. For syntheses demanding high purity and regioselectivity, Directed ortho-Metalation is the superior choice, despite its more stringent reaction conditions. The Vilsmeier-Haack reaction offers a practical alternative, particularly for larger-scale preparations where absolute regioselectivity is less critical.
Future research may focus on developing milder and more selective formylation methods, potentially utilizing transition-metal catalysis or novel formylating agents to overcome the limitations of the current approaches.
References
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Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society C: Organic, 915-919. [Link]
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Reddy, G. S., & Snieckus, V. (2014). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Molecules, 19(9), 13571-13637. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Retrieved from [Link]
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Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University. Retrieved from [Link]
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An In-depth Technical Guide to the Electrophilic Formylation of Dibenzo[b,d]thiophene
This guide provides a comprehensive exploration of the electrophilic formylation of dibenzo[b,d]thiophene (DBT), a critical transformation for synthesizing valuable intermediates in materials science and pharmaceutical development. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, offering field-proven insights into methodological choices, reaction optimization, and regiochemical control.
Strategic Imperative: Why Formylate Dibenzo[b,d]thiophene?
Dibenzo[b,d]thiophene is a sulfur-containing tricyclic heteroaromatic compound, notable for its thermal stability and unique electronic properties.[1] The introduction of a formyl (-CHO) group onto the DBT scaffold serves as a pivotal synthetic gateway. This aldehyde functionality enables a wide array of subsequent transformations, including:
-
Oxidation to carboxylic acids.
-
Reduction to hydroxymethyl groups.
-
Reductive amination to form aminomethyl derivatives.
-
Wittig and Horner-Wadsworth-Emmons reactions for olefination.
-
Condensation reactions to build more complex heterocyclic systems.
Formylated DBT derivatives are foundational building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and pharmacologically active molecules.[1] Understanding how to control the introduction of this formyl group is therefore of paramount importance.
The Electronic Landscape: Regioselectivity in DBT Formylation
Dibenzo[b,d]thiophene is an aromatic system that readily undergoes electrophilic substitution.[1] The key to successful synthesis is controlling where the electrophile attacks. The DBT ring system has four non-equivalent positions for substitution: 1, 2, 3, and 4.
Based on the principles of electrophilic aromatic substitution, the reaction proceeds through the formation of a cationic Wheland intermediate (σ-complex). The most favorable reaction pathway will involve the most stable intermediate. In DBT, the sulfur atom's ability to stabilize an adjacent positive charge via resonance, combined with the electronic distribution across the fused rings, dictates the preferred sites of attack. Electrophilic substitution predominantly occurs at the 2-position, as this allows for resonance structures that effectively delocalize the positive charge without disrupting the aromaticity of the second benzene ring.[1] Attack at the 3-position is also observed, but typically as a minor product, while positions 1 and 4 are generally disfavored due to steric hindrance and less stable intermediates.
Caption: Regiochemical pathways for electrophilic substitution on DBT.
Core Methodologies for Formylation
Two primary methods have proven most effective for the formylation of moderately activated aromatic systems like DBT: the Vilsmeier-Haack reaction and the Rieche formylation.
The Vilsmeier-Haack Reaction
This is arguably the most widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate the active formylating agent in situ.[3][4]
Causality and Mechanism: The Vilsmeier-Haack reaction's efficacy stems from the formation of a potent electrophile, the chloroiminium ion, also known as the Vilsmeier reagent.[4][5] This electrophile, while strong enough to react with DBT, is less aggressive than the acylium ions in Friedel-Crafts acylation, leading to higher selectivity and milder reaction conditions. The mechanism proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic attack on the DBT ring.
Caption: Workflow of the Vilsmeier-Haack formylation of DBT.
Experimental Protocol: Vilsmeier-Haack Formylation of Dibenzo[b,d]thiophene
-
System Validation: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) as both POCl₃ and the Vilsmeier reagent are moisture-sensitive.
-
Step 1: Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and inert gas inlet, place anhydrous N,N-dimethylformamide (DMF, 5-10 equivalents). Cool the flask to 0 °C in an ice bath.
-
Step 2: Formation of Vilsmeier Reagent: Add phosphorus oxychloride (POCl₃, 1.5-2.0 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition is exothermic. Maintain the temperature below 10 °C. Allow the mixture to stir at 0 °C for 30-60 minutes, during which the Vilsmeier reagent typically forms as a solid or viscous oil.
-
Step 3: Electrophilic Substitution: Dissolve dibenzo[b,d]thiophene (1.0 equivalent) in a minimal amount of a dry, inert solvent (e.g., 1,2-dichloroethane or DMF). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Step 4: Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Step 5: Workup and Hydrolysis: Cool the reaction mixture to room temperature and then pour it cautiously onto crushed ice with stirring. This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes excess reagents. Basify the aqueous solution with saturated sodium bicarbonate or dilute sodium hydroxide until pH ~7-8.
-
Step 6: Product Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 7: Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired dibenzo[b,d]thiophene-carbaldehyde.
Rieche Formylation
The Rieche formylation utilizes dichloromethyl methyl ether (DCME) as the formyl source in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[6][7][8]
Causality and Mechanism: This method's power lies in the Lewis acid's ability to abstract a chloride ion from DCME, generating a highly electrophilic methoxy-chlorocarbenium ion.[9] This cation readily attacks the DBT ring. The Rieche formylation can sometimes offer different regioselectivity or proceed under milder temperature conditions compared to the Vilsmeier-Haack reaction, although it requires stricter anhydrous conditions due to the potent Lewis acids used.[10][11]
Caption: Workflow of the Rieche formylation of DBT.
Experimental Protocol: Rieche Formylation of Dibenzo[b,d]thiophene
-
System Validation: This protocol demands rigorous exclusion of moisture. All glassware must be flame-dried under vacuum and the reaction must be performed under a positive pressure of a dry, inert gas. Solvents must be anhydrous.
-
Step 1: Initial Setup: In a flame-dried, three-necked flask, dissolve dibenzo[b,d]thiophene (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C or lower (e.g., -20 °C) using an appropriate cooling bath.
-
Step 2: Lewis Acid Addition: Add the Lewis acid (e.g., titanium tetrachloride, TiCl₄, 1.5-2.5 equivalents) dropwise via syringe to the stirred solution.[12] A color change is often observed.
-
Step 3: Electrophile Addition: Add dichloromethyl methyl ether (DCME, 1.1-1.5 equivalents) dropwise to the reaction mixture, ensuring the internal temperature remains low.[13]
-
Step 4: Reaction Progression: Stir the mixture at low temperature for a specified period (e.g., 1-4 hours). The optimal temperature and time depend on the substrate's reactivity and must be determined empirically, often by TLC monitoring.
-
Step 5: Quenching and Workup: Cautiously quench the reaction by pouring it into a vigorously stirred mixture of crushed ice and water.[12][13] This hydrolyzes the intermediate and the Lewis acid.
-
Step 6: Product Isolation: Separate the organic layer. Extract the aqueous layer with additional DCM. Combine the organic fractions, wash sequentially with dilute HCl (if TiCl₄ is used), water, and brine. Dry over anhydrous magnesium sulfate or sodium sulfate, and remove the solvent in vacuo.
-
Step 7: Purification: Purify the resulting crude aldehyde by silica gel column chromatography.
The Duff Reaction: A Note on Applicability
The Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium (like glyceroboric acid or trifluoroacetic acid) to achieve formylation.[14][15][16] The electrophilic species is an iminium ion derived from HMTA.[15] However, the Duff reaction is generally effective only for highly activated aromatic rings, such as phenols and anilines, and often gives low yields.[14][16][17] For a less activated substrate like dibenzo[b,d]thiophene, this method is typically not the preferred choice and is unlikely to provide satisfactory yields compared to the Vilsmeier-Haack or Rieche methods.
Data Summary and Method Comparison
The choice of formylation method depends on factors like desired regioselectivity, substrate tolerance to strongly acidic conditions, and reagent availability.
| Feature | Vilsmeier-Haack Reaction | Rieche Formylation | Duff Reaction |
| Formylating Agent | Vilsmeier Reagent (from DMF/POCl₃) | Methoxy-chlorocarbenium ion (from DCME/Lewis Acid) | Iminium ion (from HMTA) |
| Typical Conditions | 0 °C to 80 °C | -20 °C to room temperature | 50 °C to 150 °C |
| Acidity | Moderately acidic | Strongly Lewis acidic | Acid-catalyzed |
| Substrate Scope | Good for electron-rich aromatics/heterocycles | Good for moderately activated aromatics | Best for highly activated phenols/anilines |
| DBT Suitability | High | High | Low |
| Key Advantage | Readily available and inexpensive reagents | Can be performed at lower temperatures | Avoids phosphorus/metal reagents |
| Key Disadvantage | Requires heating; POCl₃ is corrosive | Requires strict anhydrous conditions; potent Lewis acids | Low yields for non-activated substrates |
Conclusion and Outlook
The electrophilic formylation of dibenzo[b,d]thiophene is most reliably achieved using the Vilsmeier-Haack or Rieche formylation protocols. Both methods are capable of producing the desired aldehydes, which are crucial precursors for advanced materials and pharmaceuticals. The Vilsmeier-Haack reaction often represents a more practical and cost-effective choice, while the Rieche formylation provides a powerful alternative that may offer advantages in specific cases, particularly when lower reaction temperatures are required. A thorough understanding of the reaction mechanisms and careful control over experimental parameters are essential for achieving high yields and predictable regioselectivity, with the 2-formyl-dibenzo[b,d]thiophene being the expected major product. Researchers should select the method that best aligns with their synthetic goals and laboratory capabilities.
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spectroscopic data for Dibenzo[b,d]thiophene-4-carbaldehyde (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of Dibenzo[b,d]thiophene-4-carbaldehyde
Authored by: A Senior Application Scientist
Introduction
This compound is a polycyclic aromatic sulfur heterocycle bearing an aldehyde functional group. As a derivative of dibenzothiophene, a known constituent of fossil fuels and a significant environmental pollutant, its functionalized analogues are of considerable interest to researchers in environmental science, materials science, and medicinal chemistry.[1] The precise structural elucidation of this molecule is paramount for understanding its chemical reactivity, biological activity, and for the development of potential applications. This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural characterization of this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized throughout.
Molecular Structure and Numbering
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure and the conventional numbering of its atoms.
Caption: Molecular structure of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for acquiring high-quality NMR data for this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex aromatic region.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure that all carbon signals appear as singlets. A sufficient number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit signals in two main regions: the aromatic region and the downfield aldehyde region.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aldehyde-H | 9.5 - 10.5 | Singlet (s) | N/A |
| Aromatic-H | 7.0 - 9.0 | Multiplets (m) | ~1-9 |
Causality and Insights:
-
Aldehydic Proton (CHO): The proton attached to the carbonyl carbon is significantly deshielded due to the electron-withdrawing nature of the oxygen atom and the magnetic anisotropy of the C=O bond. This results in a characteristic downfield chemical shift, typically appearing as a singlet in the range of δ 9.5-10.5 ppm.[2][3] The absence of adjacent protons leads to its singlet multiplicity.
-
Aromatic Protons: The seven protons on the dibenzothiophene core will resonate in the aromatic region (δ 7.0-9.0 ppm).[3][4] Due to the complex spin-spin coupling between adjacent and, in some cases, non-adjacent protons, this region will likely appear as a series of overlapping multiplets. Protons in close proximity to the electron-withdrawing aldehyde group and the sulfur atom will experience different degrees of shielding, leading to a complex splitting pattern. For a definitive assignment of each aromatic proton, advanced 2D NMR techniques such as COSY and NOESY would be required.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 185 - 200 |
| Aromatic (C-S) | 130 - 145 |
| Aromatic (C-C) | 120 - 140 |
| Aromatic (C-H) | 120 - 135 |
Causality and Insights:
-
Carbonyl Carbon: Similar to the aldehydic proton, the carbonyl carbon is highly deshielded and will appear at a significantly downfield chemical shift, typically in the range of δ 185-200 ppm.[3]
-
Aromatic Carbons: The twelve aromatic carbons will resonate in the δ 120-145 ppm region.[3][5] The chemical shifts of these carbons are influenced by their position relative to the sulfur atom and the aldehyde group. Carbons directly bonded to the sulfur (C-S) and the carbon bearing the aldehyde group are expected to be further downfield. Quaternary carbons (those not bonded to a hydrogen) will generally have weaker signals in the ¹³C NMR spectrum. A ¹³C NMR spectrum of the parent compound, dibenzothiophene, shows signals in this region, providing a good reference point.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: FT-IR
A standard and convenient method for obtaining an IR spectrum of a solid sample like this compound is using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Perform a background scan to account for any atmospheric and instrumental absorptions.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.
IR Spectral Interpretation
The IR spectrum will be dominated by absorptions corresponding to the aromatic system and the aldehyde functional group.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aldehydic C-H Stretch | 2850 - 2800 and 2750 - 2700 | Medium-Weak |
| Carbonyl (C=O) Stretch | 1710 - 1685 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |
| C-S Stretch | ~700 | Weak |
Causality and Insights:
-
Aldehyde Group Signatures: The most diagnostic peaks for the aldehyde functionality are the C=O stretch and the aldehydic C-H stretch. The strong absorption in the 1710-1685 cm⁻¹ range is characteristic of a carbonyl group conjugated with an aromatic ring.[8][9] The conjugation slightly lowers the frequency compared to a saturated aldehyde. Additionally, the presence of two weak to medium bands in the 2850-2700 cm⁻¹ region, corresponding to the aldehydic C-H stretch, is a hallmark of an aldehyde and helps to distinguish it from a ketone.[9][10]
-
Aromatic System: The presence of the dibenzothiophene core will give rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic protons will appear just above 3000 cm⁻¹.[10] The C=C stretching vibrations within the aromatic rings will produce a series of bands in the 1600-1450 cm⁻¹ region.[10]
Caption: A logical workflow for the spectroscopic analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can further confirm its structure.
Experimental Protocol: Electron Ionization MS
Electron Ionization (EI) is a common technique for the mass analysis of small, volatile organic molecules.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate a mass spectrum.
Mass Spectral Interpretation
Molecular Ion Peak (M⁺•):
-
The molecular formula of this compound is C₁₃H₈OS.[11]
-
The calculated molecular weight is approximately 212.27 g/mol .[11]
-
The mass spectrum should show a prominent molecular ion peak (M⁺•) at m/z = 212. The presence of sulfur will also give rise to an M+2 peak with an intensity of about 4.4% relative to the M⁺• peak due to the natural abundance of the ³⁴S isotope.
Key Fragmentation Pathways:
The fragmentation of the molecular ion will be driven by the stability of the resulting fragments.
| Fragment | m/z | Identity |
| [M-H]⁺ | 211 | Loss of a hydrogen radical from the aldehyde |
| [M-CHO]⁺ | 183 | Loss of the formyl radical (•CHO) |
| [M-CO]⁺• | 184 | Loss of carbon monoxide |
Causality and Insights:
-
[M-H]⁺ (m/z 211): A very common fragmentation pathway for aldehydes is the loss of the aldehydic hydrogen atom to form a stable acylium ion. This peak is often very intense.
-
[M-CHO]⁺ (m/z 183): Cleavage of the bond between the aromatic ring and the aldehyde group can lead to the loss of a formyl radical, resulting in a dibenzothiophene cation.
-
[M-CO]⁺• (m/z 184): Rearrangement followed by the loss of a neutral carbon monoxide molecule is another characteristic fragmentation pattern for aromatic aldehydes, leading to a radical cation of dibenzothiophene. The fragmentation of the dibenzothiophene core itself can lead to further smaller fragments.[1][12]
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers unique and complementary information. ¹H and ¹³C NMR elucidate the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. The integration of these datasets allows for an unambiguous structural assignment, which is a critical prerequisite for any further investigation into the properties and applications of this compound.
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- KPU Pressbooks. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
- MDPI. (n.d.). Benzo[b]thiophene-2-carbaldehyde.
- IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
- European Journal of Chemistry. (n.d.). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives.
- Alfa Chemical. (n.d.). China this compound CAS NO: 23985-81-1 Manufacturers.
- IEEE. (2016). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives.
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Navigating the Solution Landscape: A Technical Guide to the Solubility of Dibenzo[b,d]thiophene-4-carbaldehyde in Organic Solvents
Abstract
For researchers, medicinal chemists, and materials scientists, understanding the solubility of Dibenzo[b,d]thiophene-4-carbaldehyde is a critical first step in harnessing its potential in drug discovery and organic electronics.[1] This in-depth technical guide provides a comprehensive analysis of the factors governing the solubility of this heterocyclic aldehyde. Moving beyond a simple list of solvents, this document delves into the theoretical underpinnings of solubility, provides a detailed, field-proven experimental protocol for accurate solubility determination, and offers insights into the practical implications for laboratory work. This guide is designed to empower researchers with the knowledge to make informed decisions on solvent selection, experimental design, and purification strategies involving this compound.
Introduction: The Significance of this compound
This compound is a polycyclic aromatic compound featuring a dibenzothiophene core functionalized with an aldehyde group.[2][3][4] This unique molecular architecture makes it a valuable building block in several areas of chemical research. The dibenzothiophene moiety is a well-established scaffold in medicinal chemistry and materials science, known for its electronic properties and biological activity.[5] The aldehyde group serves as a versatile synthetic handle for a wide array of chemical transformations, allowing for the construction of more complex molecules.[6]
The utility of this compound in any solution-phase application, from organic synthesis to the formulation of novel materials, is fundamentally dictated by its solubility. Poor solubility can lead to challenges in reaction kinetics, purification, and the characterization of new compounds. Conversely, a thorough understanding of its solubility profile in various organic solvents enables researchers to optimize reaction conditions, develop efficient purification protocols, and ultimately accelerate the pace of discovery.
Theoretical Framework: Predicting and Understanding Solubility
The principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.[7] The solubility of a solid solute in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, a crystalline solid at room temperature, the energy required to break the crystal lattice forces must be compensated by the energy released upon the formation of solute-solvent interactions.
Molecular Characteristics of this compound:
-
Structure: A large, rigid, and largely nonpolar polycyclic aromatic system.
-
Polarity: The presence of the aldehyde group introduces a polar carbonyl functional group (C=O), creating a dipole moment.[8][9] However, the large nonpolar dibenzothiophene core dominates the overall molecular character.
-
Hydrogen Bonding: The aldehyde oxygen can act as a hydrogen bond acceptor, but the molecule lacks a hydrogen bond donor.[6][8]
Implications for Solubility:
Based on these characteristics, we can anticipate the following solubility trends:
-
High Solubility in Nonpolar and Moderately Polar Aprotic Solvents: Solvents that can effectively engage in van der Waals interactions and dipole-dipole interactions with the dibenzothiophene core and the aldehyde group, respectively, are likely to be good solvents. This includes aromatic hydrocarbons (e.g., toluene, xylenes), chlorinated solvents (e.g., dichloromethane, chloroform), and some ethers (e.g., tetrahydrofuran).
-
Limited Solubility in Highly Polar Protic Solvents: Solvents like water and lower alcohols (e.g., methanol, ethanol) are expected to be poor solvents. The strong hydrogen-bonding network of these solvents would be disrupted by the large, nonpolar dibenzothiophene moiety, making solvation energetically unfavorable.[10]
-
Limited Solubility in Highly Nonpolar Aliphatic Solvents: While the "like dissolves like" principle might suggest some solubility in alkanes (e.g., hexane, heptane), the polarity introduced by the aldehyde group may limit miscibility.
Quantitative Solubility Data: A Comparative Approach
| Organic Solvent | Molar Mass ( g/mol ) | Polarity (Dielectric Constant) |
| N,N-Dimethylformamide (DMF) | 73.09 | 38.25 |
| 2-(2-Butoxyethoxy)ethanol | 162.23 | - |
| n-Propanol | 60.1 | 20.1 |
| n-Octane | 114.23 | 1.9 |
| Diethylene glycol | 106.12 | 31.7 |
| Decahydronaphthalene | 138.25 | ~2.2 |
| Sulfolane | 120.17 | 43.3 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 47.2 |
| Acetone | 58.08 | 21.01 |
Note: The table above presents some of the solvents in which the solubility of the parent compound, dibenzothiophene, has been studied. Polarity data is from various sources.[11]
The study on dibenzothiophene found that its solubility was highest in N,N-dimethylformamide (DMF).[12] This suggests that polar aprotic solvents may be particularly effective at solvating the dibenzothiophene ring system.
Experimental Protocol for the Determination of Solubility
To obtain precise and reliable solubility data for this compound, a systematic experimental approach is essential. The following protocol outlines a robust method for determining the solubility of a crystalline organic compound in a range of organic solvents at a given temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a precise volume (e.g., 2.00 mL) of the desired organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure that equilibrium is reached. A typical equilibration time is 24 to 48 hours. Preliminary experiments can be conducted to determine the minimum time required to reach a constant concentration.
-
-
Sampling and Dilution:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot (e.g., 1.00 mL) of the clear supernatant using a syringe.
-
Immediately attach a 0.22 µm syringe filter to the syringe and dispense the solution into a clean, tared vial to remove any remaining microscopic particles.
-
Accurately weigh the filtered solution.
-
Quantitatively dilute the filtered solution to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area for HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Practical Implications for Researchers
A comprehensive understanding of the solubility of this compound has several practical benefits:
-
Solvent Selection for Organic Synthesis: The choice of solvent can significantly impact reaction rates, yields, and product purity. Knowing the solubility of the starting material allows for the selection of a solvent that ensures a homogeneous reaction mixture.
-
Purification by Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. Effective recrystallization relies on selecting a solvent system in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature.
-
Formulation for Biological and Materials Science Applications: For applications in drug delivery or the fabrication of organic electronic devices, the ability to dissolve this compound and its derivatives in specific solvents is crucial for preparing homogeneous formulations and thin films.
Conclusion
While a definitive, quantitative list of solubilities for this compound in all common organic solvents is not yet established in the public domain, this guide provides a robust framework for both predicting and experimentally determining this critical physical property. By understanding the interplay of molecular structure and intermolecular forces, researchers can make rational choices for solvent selection. The detailed experimental protocol provided herein offers a reliable method for generating high-quality solubility data, empowering scientists to optimize their experimental designs and accelerate their research endeavors in the exciting fields of medicinal chemistry and materials science.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Amerigo Scientific. This compound. [Link]
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NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]
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Britannica. Aldehyde. [Link]
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Quora. Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?. [Link]
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An overview on Common Organic Solvents and their Toxicity. ResearchGate. [Link]
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An In-depth Technical Guide to Sourcing High-Purity Dibenzo[b,d]thiophene-4-carbaldehyde for Advanced Research Applications
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying and validating commercial suppliers of high-purity Dibenzo[b,d]thiophene-4-carbaldehyde (CAS No. 23985-81-1). Moving beyond a simple supplier list, this document offers field-proven insights into quality assessment, in-house validation protocols, and the critical impact of purity on experimental outcomes in materials science and medicinal chemistry.
Introduction: The Significance of this compound
This compound is a tricyclic heteroaromatic compound featuring a dibenzothiophene core functionalized with an aldehyde group. This unique structure, combining a rigid, electron-rich fused ring system with a reactive aldehyde handle, makes it a highly valuable building block in synthetic chemistry. Its derivatives are actively investigated for applications ranging from advanced organic electronics to novel therapeutic agents.
The core utility of this molecule lies in its role as a precursor. The aldehyde group serves as a versatile anchor for a wide array of chemical transformations, enabling the construction of more complex molecular architectures. Consequently, the purity of this starting material is not a trivial specification; it is a critical parameter that directly dictates the success, reproducibility, and scalability of subsequent synthetic steps and the performance of the final product.
The Commercial Supplier Landscape: A Comparative Overview
The market for this compound includes large global distributors, specialized chemical manufacturers, and sourcing platforms. A key differentiator among these suppliers is the level of analytical data they provide and the guarantees they offer regarding purity.
| Supplier/Distributor | Stated Purity | Available Quantities | CAS Number | Notes |
| Sigma-Aldrich | Not specified; sold "as-is"[1] | 50 mg, 1 g[1] | 23985-81-1 | Buyer assumes responsibility to confirm identity and/or purity.[1] |
| TCI America | 98.0+%[2] | Various | 23985-81-1 | Distributed via platforms like Fisher Scientific.[2] |
| Amerigo Scientific | Not specified; sold "as-is"[3] | 1 g | 23985-81-1 | Explicitly states they do not collect analytical data; buyer must confirm purity.[3] |
| Acmec Biochemical | 98%[4] | Various | 23985-81-1 | Provides basic physical properties on their website.[4] |
| Alfa Chemical | Not specified | Bulk quantities available[5] | 23985-81-1 | Positions as a manufacturer in China.[5] |
| CymitQuimica | 98%[6] | 100 mg to 25 g | 23985-81-1 | European-based supplier.[6] |
| Ningbo Inno Pharmchem | >97% (general requirement)[7] | Not specified | 23985-81-1 | Emphasizes role in advanced material synthesis.[7] |
This table is not exhaustive but represents a cross-section of available supplier types.
A Scientist's Guide to Supplier Validation and Quality Control
Sourcing high-purity reagents requires a multi-step validation process. Relying solely on the label-stated purity can introduce significant risks to a research project. The following workflow establishes a self-validating system to ensure the quality of procured this compound.
Diagram: Supplier Validation & In-House QC Workflow
Caption: A three-phase workflow for vetting suppliers and validating reagent quality.
Expert Causality: Why This Workflow is Crucial
Many distributors, including prominent ones like Sigma-Aldrich and Amerigo Scientific for this specific compound, act as resellers and explicitly state that the "Buyer assumes responsibility to confirm product identity and/or purity".[1][3] This disclaimer places the onus of quality control directly on the researcher. Without in-house validation, any downstream experimental failures or inconsistencies could be erroneously attributed to the synthetic methodology rather than the impure starting material, leading to wasted time and resources.
Experimental Protocol: In-House Purity Verification
Objective: To confirm the identity and assess the purity of a commercially supplied sample of this compound.
1. Proton NMR (¹H NMR) Spectroscopy
-
Rationale: ¹H NMR provides a rapid and definitive confirmation of the molecular structure and can reveal the presence of solvent residues or structurally related organic impurities.
-
Methodology:
-
Dissolve ~5-10 mg of the sample in 0.5 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Chemical Shifts (δ, ppm): The spectrum should show a sharp singlet for the aldehyde proton (-CHO) typically above 10 ppm. The aromatic region (between 7.5 and 9.0 ppm) should exhibit a complex multiplet pattern corresponding to the 7 aromatic protons.
-
Analysis: Integrate the aldehyde proton and the aromatic region. The ratio should be close to 1:7. Look for unexpected peaks, especially in the aliphatic region (0-3 ppm) which could indicate solvent impurities, or additional peaks in the aromatic region suggesting isomeric impurities.
-
2. High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is a highly sensitive technique for quantifying the purity of a sample by separating the main component from non-volatile impurities.
-
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 70:30 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 305 nm).
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at approximately 1 mg/mL, then dilute to ~0.1 mg/mL for injection.
-
Analysis: Inject the sample and analyze the chromatogram. A high-purity sample (>98%) should exhibit a single major peak. Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Core Applications in Research & Development
The demand for high-purity this compound is driven by its utility as a key intermediate in two primary research domains.
Diagram: Role as a Key Synthetic Intermediate
Caption: Synthetic pathways from the core reagent to end applications.
1. Organic Electronics: In materials science, the dibenzothiophene core is a desirable moiety for its thermal stability and electronic properties. The carbaldehyde derivative serves as a crucial starting point for synthesizing larger, π-conjugated systems used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[7] The purity of the precursor is paramount, as even minor impurities can disrupt molecular packing in thin films, introduce charge traps, and degrade device performance and longevity.
2. Medicinal Chemistry and Drug Discovery: The thiophene ring and its fused derivatives are prevalent scaffolds in pharmacologically active compounds. Researchers synthesize novel derivatives from precursors like this compound to explore new therapeutic agents. For example, related thiophene carbaldehyde derivatives have been used to create novel thiazole compounds that show potential as inhibitors for targets like α-glucosidase in diabetic management.[8] In this context, impurities could lead to false positives or negatives in biological screening assays or exhibit unintended cytotoxicity, confounding the results of structure-activity relationship (SAR) studies.
Conclusion
For researchers and drug development professionals, the procurement of this compound is a task that requires scientific diligence. The commercial landscape is varied, with suppliers offering different levels of quality assurance. The most reliable strategy is to adopt a "trust but verify" approach. By scrutinizing supplier documentation, understanding the causality behind purity requirements, and implementing a robust in-house QC protocol, researchers can ensure the integrity of their starting materials. This foundational step is critical for generating reproducible, high-quality scientific data and ultimately, for the success of advanced research and development projects.
References
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Amerigo Scientific. This compound. [Link]
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Alfa Chemical. China this compound CAS NO: 23985-81-1 Manufacturers. [Link]
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Acmec Biochemical. This compound,98%. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. Sourcing High-Purity this compound: A Buyer's Guide. [Link]
-
PubMed. Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains. [Link]
-
ResearchGate. Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management. [Link]
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Safeguarding Innovation: A Technical Guide to the Safe Handling of Dibenzo[b,d]thiophene-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Dibenzo[b,d]thiophene-4-carbaldehyde, a fused heterocyclic aromatic aldehyde, is a compound of increasing interest in medicinal chemistry and materials science. Its unique structure, combining the dibenzothiophene core with a reactive aldehyde functional group, makes it a valuable building block for the synthesis of novel therapeutic agents and organic electronics. However, as with any reactive chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth technical overview of the safety and handling considerations for this compound, drawing upon available data and established best practices for analogous compounds.
Hazard Identification and Risk Assessment
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a foundational assessment of its acute toxicity.
GHS Classification: Based on aggregated data from multiple suppliers, this compound is classified as:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
This classification necessitates careful handling to prevent ingestion. The primary route of acute toxicity is through swallowing the solid compound.
Inferred Hazards from Structural Analogs: Due to the limited specific data, a conservative approach to handling is warranted, drawing inferences from the known hazards of its core components: the dibenzothiophene moiety and the aromatic aldehyde functional group.
-
Dibenzothiophene: The parent compound, dibenzothiophene, is also classified as harmful if swallowed.[2] Some data also suggests it may be harmful if inhaled and is very toxic to aquatic life with long-lasting effects.[2]
-
Aromatic Aldehydes: This class of compounds can be irritants to the skin, eyes, and respiratory tract.[3][4] Some aldehydes are also known as sensitizers, capable of causing allergic skin reactions upon repeated contact.[5][6] While aromatic aldehydes are generally less toxic than their low molecular weight aliphatic counterparts, caution is still advised.[3]
Causality of Hazards: The aldehyde group is electrophilic and can react with biological nucleophiles, such as amino acids in proteins, which can lead to cellular disruption. The polycyclic aromatic nature of the dibenzothiophene core suggests that the compound may be persistent in the environment and could have ecotoxicological effects.
Risk Assessment Summary: The primary, confirmed risk associated with this compound is acute oral toxicity. In addition, there is a potential for skin, eye, and respiratory irritation based on its chemical structure. All handling procedures should be designed to mitigate these risks.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
2.1. Engineering Controls:
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. This is crucial to prevent the inhalation of any fine dust particles.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
2.2. Personal Protective Equipment (PPE):
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles when there is a risk of splashing, particularly when working with solutions of the compound.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Given the potential for skin irritation, double-gloving is recommended as a best practice. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contamination is suspected.
-
Body Protection: A flame-resistant laboratory coat should be worn and fully fastened.
-
Respiratory Protection: For routine handling within a certified fume hood, respiratory protection is not typically required. However, in the event of a significant spill or if there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter should be used.
Caption: Mandatory PPE for handling this compound.
Safe Handling and Experimental Protocols
Adherence to a strict, step-by-step protocol is the cornerstone of safe laboratory practice. The following workflow is designed to be a self-validating system, minimizing the potential for exposure at each stage.
3.1. Weighing and Transfer of Solid Compound:
-
Preparation: Designate a specific area within a chemical fume hood for handling this compound. Cover the work surface with a disposable absorbent bench liner.
-
Don PPE: Put on all required PPE as outlined in Section 2.2.
-
Weighing: Use a tared, sealed container (e.g., a vial with a screw cap) to weigh the desired amount of the compound. This minimizes the risk of creating and inhaling dust.
-
Transfer: If transferring the solid to a reaction vessel, do so carefully within the fume hood. Use a spatula and avoid any actions that could generate dust.
-
Cleanup: After weighing and transfer, decontaminate the spatula and any other equipment used with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.
-
Final Steps: Securely close the container of this compound. Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.
Caption: Workflow for safely weighing and handling solid this compound.
3.2. Solution Preparation:
-
Solvent Selection: Choose an appropriate solvent in which this compound is soluble.
-
Procedure: In a chemical fume hood, add the weighed solid to the reaction vessel first, then add the solvent. This prevents splashing of the solid.
-
Labeling: Immediately and clearly label the container with the chemical name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Prevents potential degradation from heat and moisture. |
| Atmosphere | Store in a tightly sealed container. | Protects from atmospheric moisture and contaminants. |
| Incompatible Materials | Store away from strong oxidizing agents. | The aldehyde group can be oxidized, and the dibenzothiophene ring can also undergo oxidation.[7] |
| Storage Class | Combustible Solids (Storage Class 11).[8] | Based on the classification for combustible solid materials. |
Emergency Procedures
Preparedness for accidental exposure or spills is a critical component of laboratory safety.
5.1. First Aid Measures:
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately.[4][9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[5][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.[4]
5.2. Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but do not open windows if it compromises the containment of the fume hood.
-
Contain: For a small spill, use an absorbent, non-combustible material (e.g., sand, vermiculite) to cover the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Caption: Step-by-step workflow for responding to a spill of this compound.
5.3. Firefighting Measures:
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[4]
-
Specific Hazards: The compound is a combustible solid.[8] Fire may produce irritating or toxic gases, including sulfur oxides and carbon oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Waste Disposal
All waste containing this compound, including unused product, contaminated materials, and cleaning residues, must be disposed of as hazardous chemical waste.
-
Procedure: Collect waste in a clearly labeled, sealed, and appropriate container.
-
Regulations: Dispose of waste in accordance with all local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Conclusion
This compound is a valuable compound with significant potential in scientific research and development. While it presents a moderate acute oral toxicity hazard, a comprehensive understanding of its properties and the diligent application of the safety protocols outlined in this guide will enable researchers to handle it with a high degree of safety and confidence. The principles of risk assessment, engineering controls, appropriate PPE, and emergency preparedness are the cornerstones of a robust safety culture that protects both the scientist and the science.
References
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Dibenzothiophene. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link].
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using Dibenzo[b,d]thiophene-4-carbaldehyde
Introduction: The Strategic Importance of Dibenzo[b,d]thiophene Scaffolds
The dibenzo[b,d]thiophene motif is a privileged heterocyclic structure frequently encountered in medicinal chemistry, materials science, and organic electronics.[1][2] Its rigid, planar, and electron-rich nature imparts unique photophysical and biological properties to molecules that contain it. Derivatives of dibenzo[b,d]thiophene have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The functionalization of this core structure is therefore of significant interest to researchers in drug discovery and development.
The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[4][5] Its operational simplicity, mild reaction conditions, and high functional group tolerance have made it a cornerstone of modern organic synthesis.[6] This guide provides a detailed exploration of the application of the Suzuki coupling reaction using dibenzo[b,d]thiophene-4-carbaldehyde as a key building block, enabling the synthesis of a diverse array of novel derivatives with potential therapeutic applications. The aldehyde functionality serves as a versatile handle for subsequent chemical transformations, further expanding the synthetic utility of the resulting products.[7]
Chemical Reactivity and Synthesis of this compound
Dibenzo[b,d]thiophene is a tricyclic aromatic sulfur heterocycle that is thermally stable and undergoes electrophilic substitution reactions.[8] The synthesis of the parent dibenzothiophene can be achieved by heating biphenyl with sulfur in the presence of a Lewis acid.[8] The introduction of a formyl group at the 4-position to yield this compound (CAS Number: 23985-81-1) creates a valuable intermediate for further diversification.[9][10]
While a detailed synthesis protocol for this compound is beyond the scope of this application note, it is typically prepared through formylation of the dibenzo[b,d]thiophene core using standard organic chemistry techniques. Researchers are advised to consult relevant synthetic literature for detailed procedures.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[11][12] The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, an activated form of the aldehyde or a corresponding halide derivative is implied for the coupling). This forms a Pd(II) intermediate.[11]
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, displacing the halide.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: Suzuki Coupling of this compound
The following protocols are provided as a starting point for the Suzuki coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.
General Reaction Scheme
The Suzuki coupling of a bromo-substituted this compound with an arylboronic acid is depicted below. For the purpose of this protocol, we will assume the starting material is 2-bromo-dibenzo[b,d]thiophene-4-carbaldehyde.
Caption: General workflow for the Suzuki coupling reaction.
Materials and Reagents
-
2-Bromo-dibenzo[b,d]thiophene-4-carbaldehyde
-
Arylboronic acid of choice
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate or magnesium sulfate
Detailed Step-by-Step Protocol
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-dibenzo[b,d]thiophene-4-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water mixture, typically 4:1 to 10:1 v/v).[6] Add the palladium catalyst (typically 1-5 mol%) and ligand (if necessary) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-dibenzo[b,d]thiophene-4-carbaldehyde.[6]
Summary of Reaction Conditions
The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki coupling reaction. The following table summarizes common conditions that can serve as a starting point for optimization.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/Ligand | Choice depends on the reactivity of the substrates. Pd(PPh₃)₄ is a versatile catalyst.[14] |
| Ligand | Phosphine-based (e.g., PPh₃, XPhos, SPhos) | Stabilizes the palladium catalyst and facilitates the catalytic cycle.[15] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation.[16] K₃PO₄ is often effective for heterocyclic substrates.[14] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents.[6][13] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle.[13] |
Applications in Drug Discovery and Materials Science
The synthesized aryl-dibenzo[b,d]thiophene-4-carbaldehydes are valuable intermediates for the development of novel compounds with potential therapeutic applications. The thiophene scaffold is a key component in numerous approved drugs.[17] The aldehyde group can be readily transformed into other functional groups, such as alcohols, carboxylic acids, amines, and heterocycles, allowing for the generation of diverse chemical libraries for biological screening. These derivatives are of interest as potential anti-cancer, anti-inflammatory, and anti-microbial agents.[1][3] In materials science, these extended π-conjugated systems may find applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[18]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere. |
| Insufficiently active base | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). | |
| Low reaction temperature | Increase the reaction temperature. | |
| Dehalogenation of starting material | Presence of excess water or protic impurities | Use anhydrous solvents and dry reagents. Minimize the amount of water in the reaction mixture.[19] |
| Formation of homocoupled products | Inefficient transmetalation | Optimize the base and solvent system. Adjust the stoichiometry of the boronic acid. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the arylation of this compound derivatives. This application note provides a comprehensive guide with detailed protocols and mechanistic insights to aid researchers in the synthesis of novel compounds based on this important heterocyclic scaffold. The versatility of the aldehyde functionality in the products opens up a wide range of possibilities for further chemical modifications, making this a valuable strategy in the fields of drug discovery and materials science.
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application of Dibenzo[b,d]thiophene-4-carbaldehyde in organic electronics
An Application Guide to Dibenzo[b,d]thiophene-4-carbaldehyde in Organic Electronics
Introduction: The Emergence of Dibenzothiophene Scaffolds
The field of organic electronics has rapidly evolved, driven by the promise of flexible, lightweight, and low-cost devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).[1][2][3] Central to this advancement is the molecular engineering of organic semiconductors. Among the various heterocyclic building blocks, dibenzothiophene (DBT) and its derivatives have garnered significant attention. The DBT core, a rigid and planar fused-ring system, offers excellent thermal stability and favorable electronic properties, making it an ideal scaffold for high-performance organic materials.[1][4]
This guide focuses on a particularly versatile derivative: This compound (CAS No: 23985-81-1).[5] With the molecular formula C₁₃H₈OS and a molecular weight of 212.27 g/mol , this compound features a reactive carbaldehyde (-CHO) group at the 4-position of the dibenzothiophene core.[5] This aldehyde functionality serves as a critical synthetic handle, enabling chemists to construct more complex, conjugated molecules tailored for specific electronic applications. Its presence allows for the facile introduction of various donor or acceptor moieties, paving the way for the creation of novel materials with precisely tuned optoelectronic properties.
This document provides a detailed overview of the synthesis, properties, and applications of this compound, complete with experimental protocols and technical insights for researchers and developers in the field.
PART 1: Synthesis and Characterization
The strategic placement of the aldehyde group makes this compound a valuable intermediate. A robust synthesis and thorough characterization are paramount for its successful application.
Representative Synthetic Protocol: Vilsmeier-Haack Formylation
A common method for introducing an aldehyde group onto an aromatic ring is the Vilsmeier-Haack reaction. This protocol outlines a general procedure for the formylation of a dibenzothiophene precursor.
Causality: The Vilsmeier-Haack reagent (generated in situ from phosphoryl chloride and dimethylformamide) is a mild electrophile that is highly effective for the formylation of electron-rich aromatic systems like dibenzothiophene. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Protocol Steps:
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool an appropriate volume of anhydrous N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with vigorous stirring under a nitrogen atmosphere. The molar ratio of POCl₃ to the DBT starting material is typically 1.5:1. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve the starting material, Dibenzo[b,d]thiophene, in a minimal amount of an anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90°C and maintain it for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Cool the reaction mixture to room temperature and pour it carefully into a beaker of crushed ice containing a saturated aqueous solution of sodium acetate. This hydrolyzes the intermediate iminium salt to the desired aldehyde.
-
Extraction: Stir the resulting mixture until all the ice has melted. The product often precipitates as a solid, which can be collected by vacuum filtration. If it remains in solution, extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.[6]
Caption: General workflow for the synthesis of this compound.
Essential Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, verifying the position of the aldehyde group and the overall purity of the compound.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or GC-MS are employed to confirm the molecular weight (212.27 g/mol ).[6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This provides functional group identification, with a characteristic strong absorption peak for the aldehyde C=O stretch typically appearing around 1680-1700 cm⁻¹.
-
Melting Point and Elemental Analysis: These methods provide crucial data on the purity and elemental composition of the synthesized compound.
PART 2: Core Properties and Device Applications
The utility of this compound stems from the inherent properties of the DBT core, which are further tunable via the aldehyde group.
Key Physicochemical Properties
| Property | Description | Significance in Organic Electronics |
| Electronic Structure | The DBT core is electron-rich. The aldehyde is an electron-withdrawing group, which lowers both the HOMO and LUMO energy levels. | HOMO/LUMO levels are critical for matching with other device layers to ensure efficient charge injection and transport.[1] |
| Optical Properties | Exhibits strong UV absorption and fluorescence. The exact wavelengths depend on the extended conjugation created from the aldehyde. | Determines the light-emitting color in OLEDs and the light-harvesting range in OSCs and photodetectors.[6] |
| Thermal Stability | DBT derivatives are known for their high thermal stability and decomposition temperatures.[4] | Essential for long operational lifetimes of electronic devices, preventing degradation during fabrication and use. |
| Morphology | The rigid, planar structure promotes ordered molecular packing (π-π stacking) in thin films. | Ordered packing is crucial for achieving high charge carrier mobility in OFETs.[7] |
Application Note 1: Building Block for OLED Emitters
The aldehyde group is an excellent starting point for synthesizing advanced Donor-π-Acceptor (D-π-A) type emitters for OLEDs.[8] Reactions like the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensation can be used to extend the π-conjugated system, linking the electron-accepting DBT-aldehyde unit to various electron-donating groups.
Protocol: Fabrication of a Solution-Processed OLED
This protocol describes the fabrication of a simple multilayer OLED using a derivative synthesized from this compound as the emissive layer.
Device Structure: ITO / PEDOT:PSS / Emissive Layer / TPBi / LiF / Al
-
Substrate Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Finally, treat the substrates with UV-Ozone for 15 minutes to improve the ITO work function and remove organic residues.
-
Hole Injection Layer (HIL): Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 4000 rpm for 60 seconds. Anneal the film at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML): Dissolve the custom-synthesized DBT derivative (the emitter) in a suitable solvent like chloroform or toluene. Spin-coat this solution onto the PEDOT:PSS layer. The spin speed and concentration should be optimized to achieve a desired film thickness (typically 30-50 nm). Anneal the film to remove residual solvent.
-
Electron Transport & Hole Blocking Layer (ETL/HBL): Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Deposit a layer of 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) at a rate of 1-2 Å/s. This layer serves to transport electrons and block holes from reaching the cathode.
-
Electron Injection Layer (EIL) & Cathode: Sequentially deposit a thin layer of Lithium Fluoride (LiF, ~1 nm) followed by a thicker layer of Aluminum (Al, ~100 nm) without breaking the vacuum. The LiF layer lowers the electron injection barrier.
-
Encapsulation: Encapsulate the finished device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect the organic layers and the reactive cathode from atmospheric moisture and oxygen.
Caption: Layered structure of a typical organic light-emitting diode (OLED).
Application Note 2: Semiconductor for Organic Field-Effect Transistors (OFETs)
DBT derivatives have proven to be excellent p-type semiconductors for OFETs.[4][7] The aldehyde can be used to synthesize larger, more planar molecules that facilitate strong intermolecular π-π interactions, leading to efficient charge transport.
Protocol: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
Device Structure: Si/SiO₂ / DBT-Derivative Semiconductor / Au (Source-Drain)
-
Substrate Preparation: Use a heavily n-doped silicon (Si) wafer as the gate electrode, with a thermally grown layer of silicon dioxide (SiO₂) serving as the gate dielectric. Clean the wafer by sonicating in acetone and isopropanol.
-
Dielectric Surface Treatment: To improve the semiconductor-dielectric interface and promote better film growth, treat the SiO₂ surface with a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (OTS).
-
Semiconductor Deposition: Deposit a thin film (30-60 nm) of the synthesized DBT-based semiconductor onto the treated SiO₂ surface. This can be done via:
-
Source-Drain Electrode Deposition: Using a shadow mask, thermally evaporate Gold (Au) electrodes (typically 50 nm thick) onto the semiconductor layer to define the source and drain contacts. The channel length (L) and width (W) are defined by the shadow mask geometry.
-
Device Annealing: Perform a post-deposition annealing step at a temperature below the material's glass transition temperature. This can improve the film's crystallinity and enhance device performance.
-
Characterization: Characterize the OFET's electrical properties using a semiconductor parameter analyzer in a probe station. Key metrics to extract are the charge carrier mobility (μ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th).[2]
Caption: Fabrication process for a bottom-gate, top-contact OFET.
PART 3: Data and Performance Metrics
While performance data for devices using this compound itself is not widely published, we can infer its potential from studies on related DBT derivatives.
| Device Type | DBT Derivative Class | Key Performance Metric | Typical Value Range | Reference |
| OFET | Substituted Dibenzothiophenes | Hole Mobility (μ) | 10⁻² - 1.26 cm²/Vs | [4][10] |
| OFET | Fused Thiophene Systems | On/Off Ratio | > 10⁶ | [4][9] |
| OSC | D-A-D type with Thiophene units | Power Conversion Efficiency (PCE) | 4.13% | [11] |
| DSSC | D-π-A Dyes with Fused Thiophenes | Power Conversion Efficiency (PCE) | 6.32% | [12] |
Note: These values are illustrative and depend heavily on the final molecular structure, device architecture, and fabrication conditions.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of advanced organic electronic materials. Its rigid DBT core provides a foundation of high thermal stability and good electronic properties, while the reactive aldehyde group offers a gateway to extensive molecular engineering. This allows for the precise tuning of HOMO/LUMO levels, absorption/emission spectra, and solid-state packing, which are essential for creating next-generation OLEDs, OFETs, and OSCs.
Future research will likely focus on using this intermediate to develop materials for thermally activated delayed fluorescence (TADF) OLEDs, low-bandgap polymers for transparent and efficient solar cells, and highly stable semiconductors for flexible and printed electronics. The continued exploration of derivatives stemming from this compound is a promising avenue for advancing the entire field of organic electronics.
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Indian Academy of Sciences. (n.d.). Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics. Retrieved from [Link]
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Journal of Materials Chemistry. (2007). Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2007). Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics. Retrieved from [Link]
-
MDPI. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Retrieved from [Link]
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ResearchGate. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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ResearchGate. (2014). Dithieno[2,3-d;2',3'-d']benzo[1,2-b;4,5-b']-dithiophene based organic sensitizers for dye-sensitized solar cells. Retrieved from [Link]
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MDPI. (n.d.). Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. Retrieved from [Link]
-
Journal of Materials Chemistry C. (2016). High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. RSC Publishing. Retrieved from [Link]
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National Institutes of Health. (2023). A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors. Retrieved from [Link]
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New Journal of Chemistry. (2015). Vacuum-depositable thiophene- and benzothiadiazole-based donor materials for organic solar cells. RSC Publishing. Retrieved from [Link]
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Journal of Materials Chemistry C. (2024). Synergistically boosting performances of organic solar cells from dithieno[3,2-b]benzo[1,2-b;4,5-b′]dithiophene-based copolymers via side chain engineering and radical polymer additives. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2013). Metal-Free Benzodithiophene-Containing Organic Dyes for Dye-Sensitized Solar Cells. Retrieved from [Link]
-
Journal of Integrated Circuits and Systems. (2022). Organic Field Effect Transistors. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Thiophene Derivatives in Modern OLED Technology. Retrieved from [Link]
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PMC. (n.d.). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Retrieved from [Link]
-
ResearchGate. (2017). Photo-induced effects in organic thin film transistors based on dinaphtho [2,3-b:2′,3′-f] Thieno[3,2-b′] thiophene (DNTT). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzothiadiazole Derivatives in Enhancing OLED Efficiency. Retrieved from [Link]
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Application Notes and Protocols: Knoevenagel Condensation with Dibenzo[b,d]thiophene-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the Knoevenagel condensation of Dibenzo[b,d]thiophene-4-carbaldehyde with an active methylene compound. The Knoevenagel condensation is a robust and versatile C-C bond-forming reaction essential for synthesizing α,β-unsaturated functional groups, which are key pharmacophores and synthetic intermediates in medicinal chemistry.[1][2] Dibenzo[b,d]thiophene, a sulfur-containing tricyclic heteroaromatic system, serves as a valuable scaffold for developing novel therapeutic agents.[3] This guide offers a detailed, field-proven protocol, explains the underlying chemical principles, and provides troubleshooting insights to ensure reproducible and high-yield synthesis.
Scientific Rationale and Mechanism
The Knoevenagel condensation is a nucleophilic addition of a carbanion, derived from an active methylene compound, to a carbonyl group, followed by a dehydration step.[2][4] The reaction is typically catalyzed by a weak base, such as a primary or secondary amine like piperidine.[5][6]
The Causality Behind Experimental Choices:
-
The Aldehyde Substrate: this compound is a sterically demanding and electronically distinct aromatic aldehyde. Its reactivity is governed by the electron-rich nature of the dibenzothiophene ring system.
-
The Active Methylene Compound: Malononitrile is selected for this protocol due to its high acidity (pKa ≈ 11). The two strong electron-withdrawing nitrile groups facilitate the easy formation of a resonance-stabilized carbanion under mild basic conditions, which is crucial for the reaction to proceed efficiently.
-
The Catalyst: Piperidine, a secondary amine, is the catalyst of choice. It serves a dual purpose. Firstly, it acts as a base to deprotonate the malononitrile.[4] Secondly, it can reversibly react with the aldehyde to form an iminium ion.[7][8] This iminium intermediate is significantly more electrophilic than the parent aldehyde, accelerating the nucleophilic attack by the malononitrile carbanion and enhancing the reaction rate.[7][8] Using a weak base is critical to prevent the self-condensation of the aldehyde, a common side reaction with stronger bases.[2]
-
Water Removal: The final step of the mechanism is the elimination of a water molecule to form the stable conjugated product.[4] This is a reversible equilibrium. To drive the reaction to completion and maximize the yield, water is continuously removed from the reaction mixture as it forms. This is effectively achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[9][10][11][12]
Reaction Mechanism Workflow
Caption: Knoevenagel condensation mechanism overview.
Detailed Experimental Protocol
This protocol details the synthesis of (E)-2-(dibenzo[b,d]thiophen-4-ylmethylene)malononitrile.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (Equivalents) | Physical Form |
| This compound | 23985-81-1 | 212.27 | 1.0 | Solid |
| Malononitrile | 109-77-3 | 66.06 | 1.1 | Solid |
| Piperidine | 110-89-4 | 85.15 | 0.1 | Liquid |
| Toluene, Anhydrous | 108-88-3 | 92.14 | - | Liquid |
| Ethanol, 95% | 64-17-5 | 46.07 | - | Liquid |
| Ethyl Acetate | 141-78-6 | 88.11 | - | Liquid |
| Hexane | 110-54-3 | 86.18 | - | Liquid |
Equipment
-
Round-bottom flask (100 mL)
-
Dean-Stark apparatus[10]
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry. The setup should be placed in a fume hood.
-
Reagent Addition: To the round-bottom flask, add this compound (e.g., 2.12 g, 10.0 mmol, 1.0 equiv.), malononitrile (0.73 g, 11.0 mmol, 1.1 equiv.), and anhydrous toluene (50 mL).
-
Catalyst Addition: Add piperidine (0.10 mL, ~1.0 mmol, 0.1 equiv.) to the stirred mixture.
-
Reaction: Heat the mixture to reflux (approx. 110-111°C for toluene) using the heating mantle. Vigorously stir the reaction. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.[12]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). Spot the starting aldehyde and the reaction mixture. The reaction is complete when the aldehyde spot is no longer visible (typically 2-4 hours).
-
Work-up: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Product Isolation: A solid crude product will remain. Add cold 95% ethanol (20-30 mL) to the flask and stir to break up the solid.
-
Purification by Recrystallization: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol. The product can be further purified by recrystallizing from a suitable solvent, such as boiling ethanol or an ethyl acetate/hexane mixture, to yield a pure crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Data Summary and Troubleshooting
Reaction Parameters
| Parameter | Value | Rationale |
| Stoichiometry (Ald:Nuc) | 1 : 1.1 | A slight excess of the nucleophile ensures complete consumption of the aldehyde. |
| Catalyst Loading | 10 mol % | Sufficient to catalyze the reaction without promoting side reactions. |
| Solvent | Toluene | Forms an effective azeotrope with water for removal via Dean-Stark trap.[9][11] |
| Temperature | Reflux (~111 °C) | Provides the necessary activation energy and facilitates azeotropic distillation. |
| Typical Reaction Time | 2 - 4 hours | Varies based on scale; should be confirmed by TLC monitoring.[9] |
| Expected Yield | > 85% | High yields are typical for this reaction under azeotropic conditions. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Inactive catalyst (old piperidine).2. Wet reagents or solvent.3. Insufficient temperature. | 1. Use freshly distilled or a new bottle of piperidine.2. Ensure anhydrous solvent is used and starting materials are dry.3. Confirm the reaction mixture is at a vigorous reflux. |
| Low Yield [9] | 1. Incomplete reaction.2. Inefficient water removal.3. Product loss during work-up/recrystallization. | 1. Extend the reaction time, monitoring by TLC.2. Ensure the Dean-Stark trap is filling with water.3. Use minimal solvent for recrystallization and cool slowly to maximize crystal formation. |
| Formation of Side Products | 1. Catalyst concentration too high.2. Reaction temperature too high or prolonged heating. | 1. Reduce catalyst loading to 5-10 mol %.2. Do not overheat and stop the reaction as soon as the starting material is consumed (per TLC). |
Safety Precautions
-
General: Conduct all operations in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves at all times.
-
Chemical Hazards:
-
Toluene: Flammable and toxic. Avoid inhalation and skin contact.
-
Malononitrile: Highly toxic if swallowed, inhaled, or in contact with skin. Handle with extreme care.
-
Piperidine: Corrosive and flammable. Causes severe skin burns and eye damage.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from [Link]
-
ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]
-
ACS Figshare. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]
-
Chemistry Research Journal. (n.d.). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Retrieved from [Link]
-
ResearchGate. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation reaction and its mechanism. Retrieved from [Link]
-
Taylor & Francis Online. (2006). THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. Retrieved from [Link]
-
Semantic Scholar. (2007). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. Retrieved from [Link]
-
Indian Journal of Chemistry. (2015). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Retrieved from [Link]
-
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
YouTube. (2021). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Retrieved from [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]
-
Taylor & Francis Online. (2006). Microwave Assisted Knoevenagel Condensation Using Sodium Fluoride and Lithium Chloride as Catalysts Under Solvent-Free Conditions. Retrieved from [Link]
-
Blucher Chemistry Proceedings. (n.d.). The Knoevenagel condensation between ethyl 4- chloroacetoacetate and aromatic aldehydes in ionic liquids. Retrieved from [Link]
-
YouTube. (2013). A Simple Dean-Stark Apparatus Explained. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]
-
YouTube. (2023). Knoevenagel condensation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]
-
YouTube. (2018). Knoevenagel condensation. Retrieved from [Link]
-
ResearchGate. (2014). Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]
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Illuminating the Core: A Guide to Palladium-Catalyzed Synthesis of Dibenzo[b,d]thiophene-4-carbaldehyde Derivatives
Introduction: The Versatile Dibenzo[b,d]thiophene Scaffold
Dibenzo[b,d]thiophene and its derivatives represent a privileged class of sulfur-containing heterocyclic compounds. Their rigid, planar structure and electron-rich nature make them key building blocks in materials science, particularly for organic semiconductors, and in medicinal chemistry, where they are scaffolds for various therapeutic agents. The functionalization of the dibenzo[b,d]thiophene core is crucial for tuning its electronic and pharmacological properties. Among the various derivatives, those bearing a carbaldehyde group at the 4-position are particularly valuable synthons, offering a reactive handle for a wide array of subsequent chemical transformations.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity under mild conditions.[1][2][3] This guide provides a detailed exploration of the application of several key palladium-catalyzed reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—for the synthesis of novel derivatives from a halogenated dibenzo[b,d]thiophene-4-carbaldehyde precursor. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.
The Central Challenge: The Aldehyde Functionality
The presence of the aldehyde group on the dibenzo[b,d]thiophene scaffold introduces a layer of complexity to the cross-coupling reactions. Aldehydes are susceptible to various side reactions under typical catalytic conditions, including oxidation, reduction, or nucleophilic attack by basic reagents. Therefore, careful selection of reaction parameters, and in some cases, the use of a protecting group strategy, is paramount to achieving high yields of the desired products.
Protecting Group Strategy: Acetal Formation
When reaction conditions are too harsh for the unprotected aldehyde, a common and effective strategy is its conversion to an acetal, typically a cyclic acetal using ethylene glycol. Acetals are stable to a wide range of non-acidic reagents used in cross-coupling reactions and can be readily deprotected under mild acidic conditions to regenerate the aldehyde.
Protocol for Acetal Protection:
-
To a solution of the halo-dibenzo[b,d]thiophene-4-carbaldehyde in toluene, add ethylene glycol (2-3 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the acetal-protected substrate.
Core Palladium-Catalyzed Cross-Coupling Reactions
The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination to yield the product and regenerate the palladium(0) catalyst.[4]
References
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- 2. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. | Semantic Scholar [semanticscholar.org]
- 3. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis [ouci.dntb.gov.ua]
- 4. youtube.com [youtube.com]
Application Notes & Protocols: Strategic Functionalization of the Aldehyde Group on the Dibenzo[b,d]thiophene Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dibenzo[b,d]thiophene (DBT) scaffold is a privileged heterocyclic motif integral to advancements in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and electron-rich nature make it a valuable core for developing novel therapeutic agents and organic electronic materials.[2] The introduction of an aldehyde group onto the DBT skeleton, most commonly at the 2-position, provides a versatile synthetic handle for a wide array of chemical transformations. This guide offers a detailed exploration of key functionalization strategies for the aldehyde group on dibenzo[b,d]thiophene, presenting not only step-by-step protocols but also the underlying mechanistic principles and strategic considerations essential for successful synthesis and application.
Introduction: The Strategic Importance of the Dibenzo[b,d]thiophene Aldehyde
Dibenzo[b,d]thiophene and its derivatives are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The aldehyde functionality serves as a critical gateway for molecular elaboration, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies. Its ability to participate in oxidation, reduction, carbon-carbon, and carbon-nitrogen bond-forming reactions allows for the precise installation of pharmacophoric features or moieties that modulate pharmacokinetic properties. Understanding the reactivity and synthetic potential of the DBT-aldehyde is therefore paramount for researchers aiming to leverage this scaffold in drug discovery and development.[2][3]
Core Functionalization Pathways
The aldehyde group on the dibenzo[b,d]thiophene ring is a reactive electrophile, primed for a variety of nucleophilic attacks and redox transformations. The principal pathways for its functionalization are outlined below.
Figure 1: Key functionalization pathways originating from the dibenzo[b,d]thiophene aldehyde.
Oxidation to Carboxylic Acid
The conversion of the aldehyde to a carboxylic acid is a fundamental transformation, providing an access point to amides, esters, and other acid derivatives. Aromatic aldehydes are readily oxidized, and various reagents can accomplish this efficiently.[4][5]
Mechanistic Insight: The oxidation of aldehydes often proceeds via a hydrate intermediate, which is formed by the nucleophilic addition of water to the carbonyl carbon. This gem-diol is then oxidized by the chosen reagent. Reagents like potassium permanganate (KMnO₄) or chromic acid are effective but can be harsh. Milder conditions using reagents like Oxone or sodium chlorite (NaClO₂) are often preferred for substrates with sensitive functional groups.[5]
Protocol 3.1: Oxidation using Sodium Chlorite (NaClO₂)
This protocol is advantageous due to its mild conditions and high selectivity for aldehydes.
Materials:
-
Dibenzo[b,d]thiophene-2-carboxaldehyde
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve dibenzo[b,d]thiophene-2-carboxaldehyde (1.0 equiv) in t-BuOH.
-
Add a solution of NaH₂PO₄ (1.2 equiv) in water.
-
Add 2-methyl-2-butene (4.0 equiv), which acts as a scavenger for the hypochlorite byproduct.
-
To this stirring mixture, add a solution of NaClO₂ (1.5 equiv) in water dropwise over 30 minutes. Maintain the temperature below 25°C.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium sulfite.
-
Acidify the mixture to pH ~2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield dibenzo[b,d]thiophene-2-carboxylic acid.
Carbon-Nitrogen Bond Formation: Reductive Amination
Reductive amination is one of the most powerful methods for synthesizing amines, a crucial functional group in pharmaceuticals. This one-pot reaction involves the formation of an imine or iminium ion from the aldehyde and an amine, followed by its in-situ reduction.
Mechanistic Insight: The reaction begins with the nucleophilic attack of the amine on the aldehyde to form a hemiaminal, which then dehydrates to form an imine. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the protonated imine (iminium ion) without significantly affecting the starting aldehyde.[6] This selectivity is key to the success of the one-pot procedure.
Protocol 4.1: Direct Reductive Amination using NaBH(OAc)₃
This protocol is widely used for its mildness, broad substrate scope, and operational simplicity.[6][7]
Materials:
-
Dibenzo[b,d]thiophene-2-carboxaldehyde
-
Primary or secondary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Ethyl Acetate (EtOAc)[7]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of dibenzo[b,d]thiophene-2-carboxaldehyde (1.0 equiv) in DCE, add the amine (1.1 equiv).[7]
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add NaBH(OAc)₃ (1.2-1.5 equiv) portion-wise to the mixture.[7] A slight exotherm may be observed.
-
Stir the reaction at room temperature for 6-24 hours. Monitor by TLC or LC-MS until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[7]
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., EtOAc) (2x).[7]
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel) to afford the desired secondary or tertiary amine.
Quantitative Data Summary
| Reaction Type | Reagents | Solvent | Typical Yield | Reference |
| Oxidation | NaClO₂, NaH₂PO₄ | t-BuOH/H₂O | >90% | [5] |
| Reductive Amination | R₂NH, NaBH(OAc)₃ | DCE / EtOAc | 70-95% | [6][7] |
| Wittig Reaction | Ph₃P=CHR, Base | THF | 60-90% | [8][9] |
| Grignard Addition | R-MgX, H₃O⁺ | THF / Et₂O | 75-95% | [10][11] |
Carbon-Carbon Bond Formation
Extending the carbon skeleton via the aldehyde group is crucial for building molecular complexity. The Wittig reaction and Grignard addition are two cornerstone C-C bond-forming reactions.
The Wittig Reaction: Alkene Synthesis
The Wittig reaction provides an unparalleled method for converting aldehydes into alkenes with absolute regiocontrol of the double bond position.[12]
Mechanistic Insight: The reaction involves a nucleophilic attack of a phosphorus ylide (a Wittig reagent) on the aldehyde carbonyl.[12][13] This forms a betaine intermediate which collapses to a four-membered oxaphosphetane ring.[8][12] This intermediate then fragments to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, which is the thermodynamic driving force for the reaction.[8] The stereochemical outcome (E vs. Z alkene) depends heavily on the stability of the ylide used.[8]
Figure 2: Workflow for the synthesis of alkenes via the Wittig reaction.
Protocol 5.1.1: Wittig Olefination
Materials:
-
Methyltriphenylphosphonium bromide (or other suitable phosphonium salt)
-
n-Butyllithium (n-BuLi) or Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Dibenzo[b,d]thiophene-2-carboxaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (Argon), suspend the phosphonium salt (1.1 equiv) in anhydrous THF.[9]
-
Cool the suspension to 0°C (or -78°C for less stable ylides).
-
Slowly add n-BuLi (1.05 equiv) dropwise. The formation of a characteristic color (often orange or deep red) indicates ylide formation.[9] Stir for 1 hour at this temperature.
-
Wittig Reaction: Dissolve dibenzo[b,d]thiophene-2-carboxaldehyde (1.0 equiv) in anhydrous THF and add it dropwise to the ylide solution at the same temperature.[9]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.[9]
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.
Grignard Addition: Secondary Alcohol Synthesis
The addition of organometallic reagents, such as Grignard reagents, to the aldehyde provides a reliable route to secondary alcohols.[11][14]
Mechanistic Insight: The Grignard reagent (R-MgX) acts as a potent carbon nucleophile due to the highly polarized C-Mg bond. It attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a new C-C bond and a magnesium alkoxide intermediate.[10] A subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol.[10][15]
Protocol 5.2.1: Grignard Reagent Addition
Materials:
-
Dibenzo[b,d]thiophene-2-carboxaldehyde
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in Et₂O)
-
Anhydrous Diethyl Ether (Et₂O) or THF
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve dibenzo[b,d]thiophene-2-carboxaldehyde (1.0 equiv) in anhydrous Et₂O.
-
Cool the solution to 0°C in an ice bath.
-
Add the Grignard reagent (1.2 equiv) dropwise via syringe, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction back to 0°C and quench it by the slow, dropwise addition of 1 M HCl until the mixture is acidic.
-
Extract the product with Et₂O (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography.
References
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Oxidation of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]
-
Aldehydes and Ketones to Carboxylic Acids. Chemistry Steps. [Link]
-
Post-functionalization of dibenzothiophene to functionalized biphenyls via a photoinduced thia-Baeyer-Villiger oxidation. (2020). National Center for Biotechnology Information. [Link]
-
Ch17: Oxidation of CHO to COOH. University of Calgary. [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. [Link]
-
(PDF) Post-functionalization of dibenzothiophene to functionalized biphenyls via a photoinduced thia-Baeyer-Villiger oxidation. ResearchGate. [Link]
-
Demystifying The Mechanisms of Alcohol Oxidations. (2015). Master Organic Chemistry. [Link]
-
Structural Expansion of Dibenzo[b,d]thiophene Sulfone through Functionalization at Bay Positions. (2025). ACS Publications. [Link]
-
Post-functionalization of dibenzothiophene to functionalized biphenyls via a photoinduced thia-Baeyer-Villiger oxidation. (2020). PubMed. [Link]
-
A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. The Royal Society of Chemistry. [Link]
-
Structural Expansion of Dibenzo[b,d]thiophene Sulfone through Functionalization at Bay Positions. (2025). PubMed Central. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. Semantic Scholar. [Link]
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Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
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Grignard Reaction. Web Pages. [Link]
-
An overview of benzo [b] thiophene-based medicinal chemistry. (2025). ResearchGate. [Link]
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
-
Reactions with Grignard Reagents. (2023). Chemistry LibreTexts. [Link]
-
reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
-
(PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). ResearchGate. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]
-
Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ResearchGate. [Link]
-
The Wittig Reaction. (2023). Chemistry LibreTexts. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [Link]
-
Wittig reaction of thiobenzophenones. ResearchGate. [Link]
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Application Notes and Protocols: Dibenzo[b,d]thiophene-4-carbaldehyde in the Synthesis of Advanced Hole Transport Materials
For: Researchers, scientists, and drug development professionals in organic electronics.
Introduction: The Strategic Role of Dibenzo[b,d]thiophene in Hole Transport Materials
The pursuit of highly efficient and stable optoelectronic devices, such as Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs), is intrinsically linked to the molecular engineering of their constituent layers. Among these, the hole transport layer (HTL) plays a pivotal role in extracting and transporting positive charge carriers (holes) from the active layer to the anode, while simultaneously blocking electrons. The efficacy of a Hole Transport Material (HTM) is dictated by its electronic properties, morphological stability, and ease of synthesis.
Dibenzo[b,d]thiophene has emerged as a privileged core structure in the design of next-generation HTMs. Its rigid, planar, and electron-rich nature facilitates strong intermolecular π-π stacking, which is conducive to efficient charge transport.[1][2] The sulfur atom within the dibenzothiophene moiety can also engage in favorable interactions with the perovskite layer, potentially passivating defects and enhancing device stability.[3] By functionalizing the dibenzothiophene core, researchers can meticulously tune the material's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to align optimally with the energy levels of the adjacent layers, thereby minimizing energy loss and maximizing device performance.[4][5]
Dibenzo[b,d]thiophene-4-carbaldehyde is a versatile and strategic starting material for the synthesis of a diverse range of high-performance HTMs. The aldehyde functionality serves as a reactive handle for the introduction of various hole-transporting moieties, most commonly triarylamine derivatives, through robust and high-yielding chemical transformations. This application note provides a detailed guide to the synthesis of a representative dibenzo[b,d]thiophene-based HTM, leveraging the Horner-Wadsworth-Emmons reaction, along with insights into the structure-property relationships that govern their performance.
Synthetic Strategy: From Aldehyde to a High-Performance Hole Transport Material
The general synthetic approach involves a two-step process, beginning with the preparation of a phosphonate-functionalized triarylamine, followed by a Horner-Wadsworth-Emmons olefination reaction with this compound. This strategy is highly modular, allowing for the facile introduction of different triarylamine units to fine-tune the properties of the final HTM.
Detailed Experimental Protocols
Part 1: Synthesis of Diethyl (4-(di(p-tolyl)amino)benzyl)phosphonate
This protocol is based on the well-established Michaelis-Arbuzov reaction for the synthesis of phosphonates.[6]
Materials:
-
4-(Bromomethyl)-N,N-di(p-tolyl)aniline (1.0 eq)
-
Triethyl phosphite (1.5 eq)
-
Anhydrous toluene (optional)
-
Nitrogen or Argon gas
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Schlenk line or equivalent for inert atmosphere
-
Rotary evaporator
-
Vacuum distillation or column chromatography setup
Procedure:
-
Reaction Setup: To a dry three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen/argon inlet, add 4-(bromomethyl)-N,N-di(p-tolyl)aniline (1.0 eq) and triethyl phosphite (1.5 eq). The reaction can be performed neat or in a minimal amount of anhydrous toluene.
-
Reaction Conditions: Under a continuous flow of inert gas, heat the reaction mixture to reflux (approximately 120-150°C) using a heating mantle.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting bromide.
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.
-
If toluene was used as a solvent, remove it under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the desired phosphonate as a viscous oil or a low-melting solid.
-
Expected Characterization Data:
-
¹H NMR: Expect characteristic signals for the aromatic protons of the di-p-tolylaniline moiety, the benzylic methylene protons coupled to the phosphorus atom (a doublet), the ethoxy groups of the phosphonate (a quartet and a triplet), and the methyl groups of the tolyl substituents.
-
³¹P NMR: A single peak in the typical range for phosphonates.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product.
Part 2: Synthesis of (E)-4-(2-(dibenzo[b,d]thiophen-4-yl)vinyl)-N,N-di(p-tolyl)aniline (HTM)
This protocol utilizes the Horner-Wadsworth-Emmons reaction to form the vinylene bridge.[7]
Materials:
-
Diethyl (4-(di(p-tolyl)amino)benzyl)phosphonate (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
Equipment:
-
Schlenk flask or a two-neck round-bottom flask
-
Magnetic stirrer
-
Syringes for liquid transfer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography or recrystallization setup
Procedure:
-
Preparation of the Ylide:
-
To a dry Schlenk flask under an inert atmosphere, add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the washed NaH and cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of diethyl (4-(di(p-tolyl)amino)benzyl)phosphonate (1.1 eq) in anhydrous THF to the NaH suspension via syringe.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is often indicated by a color change.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution back to 0°C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/dichloromethane gradient) or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane or chloroform/methanol) to afford the final HTM as a solid.
-
Expected Characterization Data:
-
¹H NMR: Expect signals for the aromatic protons of the dibenzothiophene and di-p-tolylaniline moieties, as well as the characteristic signals for the trans-vinylene protons (two doublets with a coupling constant of ~16 Hz).[8]
-
¹³C NMR: Signals corresponding to all unique carbon atoms in the molecule.
-
MS (ESI or MALDI-TOF): The molecular ion peak confirming the product's mass.
-
Melting Point (mp): A sharp melting point indicates a pure compound.
Structure-Property Relationships and Performance Data
The performance of a hole transport material is critically dependent on its molecular structure. The dibenzo[b,d]thiophene core provides a rigid and planar framework that promotes intermolecular interactions, leading to higher hole mobility. The triarylamine end-groups are excellent hole-transporting moieties, and their substitution allows for the fine-tuning of the material's HOMO and LUMO energy levels. The vinylene linker extends the π-conjugation of the molecule, which can lead to a red-shift in the absorption spectrum and influence the energy levels.
The following table summarizes the performance of some representative dibenzo[b,d]thiophene-based HTMs in perovskite solar cells.
| HTM Name/Structure | HOMO (eV) | LUMO (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) | PCE (%) | Reference |
| TPA-SO₂ | -5.48 | -2.27 | 2.31 x 10⁻³ | 22.08 | [9] |
| TPAF-SO₂ | -5.61 | -2.40 | 1.12 x 10⁻³ | 18.42 | [9] |
| spiro-DBT | -5.23 | -1.89 | 6.48 x 10⁻³ | 21.43 | [1] |
| TTPA-BDT | -5.18 | -1.97 | 1.1 x 10⁻⁴ | 18.1 | [2] |
Note: TPA-SO₂ and TPAF-SO₂ are based on the dibenzothiophene S,S-dioxide core. spiro-DBT incorporates dibenzothiophene as a terminal group on a spiro core. TTPA-BDT uses a benzodithiophene core, which is structurally related to dibenzothiophene.
Troubleshooting and Best Practices
-
Anhydrous Conditions: The Horner-Wadsworth-Emmons reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (nitrogen or argon).
-
Base Strength: Sodium hydride is a strong base and should be handled with care. For base-sensitive substrates, weaker bases like lithium chloride with an amine base (Masamune-Roush conditions) can be employed.[7]
-
Purification: The final HTM product is often a highly conjugated and relatively nonpolar molecule. Purification by column chromatography may require a solvent system with a low polarity (e.g., hexanes/dichloromethane). Recrystallization can also be an effective method for obtaining highly pure material.
-
Stereoselectivity: The Horner-Wadsworth-Emmons reaction typically yields the (E)-alkene as the major product due to thermodynamic control.[1] Running the reaction at room temperature or slightly elevated temperatures can further favor the formation of the (E)-isomer.
Conclusion
This compound is a valuable and versatile building block for the synthesis of high-performance hole transport materials. The synthetic protocols outlined in this application note provide a robust and adaptable methodology for accessing a wide range of HTMs with tunable electronic and physical properties. The inherent advantages of the dibenzo[b,d]thiophene core, combined with the modularity of the Horner-Wadsworth-Emmons reaction, make this approach highly attractive for the development of next-generation organic electronic devices. By carefully selecting the triarylamine moiety and optimizing the reaction conditions, researchers can design and synthesize novel HTMs with tailored properties to meet the specific demands of their applications.
References
- Zhou, Y., et al. (2024). Dibenzothiophene S, S-Dioxide-Containing Dipolar Molecules As Efficient Hole-Transport Materials for p-i-n Perovskite Solar Cells.
- Request PDF | The dibenzo heterocyclic-terminated spiro-typed hole transporting materials for perovskite solar cells | ResearchG
- Request PDF | Dibenzothiophene S, S-Dioxide-Containing Dipolar Molecules As Efficient Hole-Transport Materials for p-i-n Perovskite Solar Cells | ResearchG
- Request PDF | Hole Transporting Materials Based on Benzodithiophene and Dithienopyrrole Cores for Efficient Perovskite Solar Cells | ResearchG
- Subtle side chain modification of triphenylamine-based polymer hole-transport layer materials produces efficient and stable inverted perovskite solar cells - ResearchG
- Request PDF | Fabrication of high-efficiency perovskite solar cells using benzodithiophene-based random copolymeric hole transport material | ResearchG
-
Hole Transport in Triphenylamine Based OLED Devices: From Theoretical Modeling to Properties Prediction - The Journal of Physical Chemistry A (ACS Publications). Available at: [Link]
- Synthesis of diethyl benzylphosphonate derivatives | Download Table - ResearchG
-
Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study - Frontiers. Available at: [Link]
-
The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC - NIH. Available at: [Link]
-
Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study - NIH. Available at: [Link]
- (PDF) Triphenylamine (TPA)
- New hole transport materials based on polybenzo[1,2-b:4,5-b']dithiophene polymers with different side chains for n-i-p perovskite solar cells - ResearchG
- HOMO and LUMO energy levels of triphenylamine derivative dyes...
- Shape and energy levels of the molecular orbitals
- Synthesis, characterization, computational, excited state properties, wave function and molecular docking studies of (E)-1-(perfluorophenyl)-N-(p-tolyl)
- HOMO and LUMO levels of the studied molecules according to the DFT and TDDFT calculations. ...
- (a) HOMO and LUMO distribution patterns in the triphenylamine-based...
-
Star-shaped hole transport materials with indeno[1,2-b] thiophene or fluorene on a triazine core for efficient perovskite solar cells - RSC Publishing. Available at: [Link]
-
Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups - ChemRxiv. Available at: [Link]
- Synthesis, characterization of N-(1-(4-nitrophenyl)ethylidene)- 1H-benzo[d]imidazol-2-amine.
- Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
-
The evolution of triphenylamine hole transport materials for efficient perovskite solar cells - Chemical Society Reviews (RSC Publishing). Available at: [Link]
- 1 H nMr spectra of 4-vinylbenzyl amidine before and after reaction with...
- Synthesis and light-emitting characters of 2,5-bis[4-(2-arylvinyl)phenyl]- 1,3,4-oxadiazoles.
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Synthetic Pathways to Novel Polymers from Dibenzo[b,d]thiophene-4-carbaldehyde: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Promise of Dibenzothiophene-Based Polymers
Dibenzo[b,d]thiophene, a sulfur-containing heterocyclic compound, has emerged as a privileged scaffold in materials science. Its rigid, planar structure and electron-rich nature impart desirable photophysical and electronic properties to materials in which it is incorporated. Polymers derived from dibenzothiophene are of particular interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs)[1][2]. The unique electronic characteristics of the thiophene moiety contribute to the potential of these materials[3]. This guide provides detailed synthetic routes and protocols for the preparation of novel polymers starting from the readily available Dibenzo[b,d]thiophene-4-carbaldehyde. We will explore several versatile polymerization strategies, offering researchers a practical toolkit for accessing this promising class of materials.
Strategic Monomer Design from this compound
The journey from a simple starting material to a high-performance polymer begins with strategic monomer design. This compound offers a versatile handle for elaboration into various polymerizable monomers. The aldehyde functionality can be either transformed into a polymerizable group or protected while the dibenzothiophene core is functionalized for cross-coupling reactions.
Protecting the Aldehyde: A Necessary Prelude to Core Functionalization
For polymerization strategies that require harsh reaction conditions or reagents incompatible with an aldehyde, such as organolithium or Grignard reagents, protection of the aldehyde group is a critical first step. A common and effective method is the formation of a cyclic acetal using a diol, such as ethylene glycol, in the presence of an acid catalyst[4][5][6]. This acetal is stable to a wide range of non-acidic reagents and can be readily removed under mild acidic conditions to regenerate the aldehyde if needed.
Protocol 1: Acetal Protection of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as toluene.
-
Addition of Reagents: Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Reaction Setup: Equip the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heating: Reflux the mixture until no more water is collected in the Dean-Stark trap.
-
Work-up: Cool the reaction mixture and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthetic Route 1: Poly(thienylene vinylene)s via Horner-Wadsworth-Emmons Polymerization
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds with high stereoselectivity, typically favoring the (E)-alkene[7][8][9]. By creating a monomer bearing two phosphonate groups, we can react it with a dialdehyde comonomer to produce a poly(thienylene vinylene) (PTV), a class of polymers known for their interesting electronic and optical properties.
Monomer Synthesis: From Aldehyde to Bis-phosphonate
The initial step involves the conversion of the aldehyde functionality into a more suitable group for creating the bis-phosphonate monomer. A plausible route is the reduction of the aldehyde to an alcohol, followed by conversion to a dihalide, and finally reaction with a phosphite to yield the bis-phosphonate.
Workflow for Monomer Synthesis and HWE Polymerization
Caption: Synthetic workflow for poly(thienylene vinylene) synthesis.
Protocol 2: Synthesis of a Dibenzothiophene-based Bis-phosphonate Monomer
-
Protection: Protect the aldehyde of this compound as described in Protocol 1.
-
Dibromination: Introduce two bromine atoms onto the dibenzothiophene core. This can be achieved at the 2 and 8 positions through electrophilic bromination.
-
Deprotection: Remove the acetal protecting group using mild acidic conditions to regenerate the aldehyde.
-
Reduction: Reduce the aldehyde to the corresponding alcohol using a mild reducing agent like sodium borohydride.
-
Halogenation: Convert the alcohol to a bromide using a reagent such as phosphorus tribromide.
-
Arbuzov Reaction: React the resulting di-brominated dibenzothiophene with triethyl phosphite to form the bis-phosphonate monomer.
Protocol 3: Horner-Wadsworth-Emmons Polymerization
-
Initiation: In a flame-dried flask under an inert atmosphere, dissolve the dibenzothiophene bis-phosphonate monomer (1 equivalent) and a suitable dialdehyde comonomer (e.g., terephthaldehyde, 1 equivalent) in an anhydrous solvent like THF or DMF.
-
Base Addition: Cool the solution to 0 °C and add a strong base such as sodium hydride or potassium tert-butoxide portion-wise.
-
Polymerization: Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Quenching and Precipitation: Quench the reaction by adding methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol or water.
-
Purification: Collect the polymer by filtration, wash it extensively with methanol and other solvents to remove oligomers and residual catalysts, and dry it under vacuum.
| Parameter | Condition | Expected Outcome |
| Solvent | Anhydrous THF or DMF | Good solubility of monomers and growing polymer chains. |
| Base | NaH, KOtBu | Effective deprotonation of the phosphonate. |
| Temperature | 0 °C to Room Temperature | Controlled initiation and propagation. |
| Monomer Ratio | 1:1 | High molecular weight polymer. |
Synthetic Route 2: Suzuki Polycondensation
Suzuki polycondensation is a robust and widely used method for the synthesis of conjugated polymers[10][11][12]. It involves the palladium-catalyzed cross-coupling of a dihaloaromatic monomer with an aromatic diboronic acid or ester monomer.
Monomer Synthesis: Dibromo- and Diboronic Ester Derivatives
To utilize Suzuki polycondensation, this compound needs to be converted into either a di-halogenated or a di-boronic acid ester derivative.
Workflow for Monomer Synthesis and Suzuki Polymerization
Caption: Synthetic workflow for Suzuki polycondensation.
Protocol 4: Synthesis of a Dibromo-Dibenzo[b,d]thiophene Monomer
-
Protection: Protect the aldehyde of this compound as described in Protocol 1.
-
Dibromination: Introduce two bromine atoms onto the dibenzothiophene core, for instance at the 2 and 8 positions, using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as DMF.
Protocol 5: Synthesis of a Dibenzothiophene Diboronic Ester Monomer
-
Starting Material: Begin with the dibromo-dibenzothiophene derivative from Protocol 4.
-
Miyaura Borylation: React the dibromide with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a solvent like dioxane.
Protocol 6: Suzuki Polycondensation
-
Reaction Setup: In a Schlenk flask, combine the dibromo-dibenzothiophene monomer (1 equivalent), a diboronic ester comonomer (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%), and a base (e.g., aqueous K₂CO₃ or CsF).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water.
-
Polymerization: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C for 24-72 hours.
-
End-capping: To control the molecular weight and stabilize the polymer, end-capping can be performed by adding a monofunctional aryl halide or arylboronic acid.
-
Purification: Cool the reaction, separate the organic layer, and precipitate the polymer in methanol. The polymer should be further purified by Soxhlet extraction with different solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer fraction).
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/SPhos | Efficiently catalyzes the cross-coupling reaction. |
| Base | K₂CO₃, CsF, K₃PO₄ | Activates the boronic ester and facilitates transmetalation. |
| Solvent | Toluene/Water, Dioxane/Water | Biphasic system often enhances reaction rates. |
| Temperature | 80-110 °C | Provides sufficient energy for oxidative addition and reductive elimination. |
Synthetic Route 3: Direct Arylation Polymerization (DArP)
Direct Arylation Polymerization (DArP) is an increasingly popular, more atom-economical alternative to traditional cross-coupling methods as it avoids the synthesis of organometallic reagents[13][14][15][16]. DArP involves the coupling of a C-H bond with a C-X (X = halogen) bond.
Monomer Design for DArP
For DArP, one monomer must possess C-H bonds that can be activated for coupling, while the comonomer has C-halogen bonds. The dibenzothiophene core can be halogenated, and a comonomer with activated C-H bonds can be chosen.
Workflow for Direct Arylation Polymerization
Caption: Synthetic workflow for Direct Arylation Polymerization.
Protocol 7: Direct Arylation Polymerization
-
Reaction Setup: In a glovebox, charge a reaction vessel with the dibromo-dibenzothiophene monomer (from Protocol 4, 1 equivalent), a comonomer with activated C-H bonds (e.g., a thiophene or bithiophene derivative, 1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Additive: An additive such as pivalic acid is often crucial for promoting the C-H activation step.
-
Solvent: Add a high-boiling point, anhydrous, and degassed solvent such as dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Polymerization: Heat the reaction mixture at a high temperature (typically 110-150 °C) for 24-72 hours under an inert atmosphere.
-
Purification: Cool the mixture and precipitate the polymer in a suitable non-solvent like methanol/water. Purify the polymer by Soxhlet extraction as described in Protocol 6.
| Parameter | Condition | Purpose |
| Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-H/C-X coupling. |
| Ligand | P(o-tol)₃, SPhos | Stabilizes the Pd center and influences reactivity. |
| Base | K₂CO₃, Cs₂CO₃ | Acts as a proton scavenger. |
| Additive | Pivalic acid | Facilitates the concerted metalation-deprotonation pathway. |
| Solvent | DMAc, NMP, Toluene | High boiling point solvent for elevated reaction temperatures. |
Characterization and Properties of Dibenzothiophene-Based Polymers
The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and properties.
-
Structural Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the polymer structure and regioregularity. Fourier-Transform Infrared (FTIR) spectroscopy can identify the functional groups present.
-
Molecular Weight Determination: Gel Permeation Chromatography (GPC) is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and phase transitions of the polymers.
-
Optical and Electrochemical Properties: UV-Vis absorption and photoluminescence spectroscopy reveal the electronic transitions and emissive properties. Cyclic voltammetry (CV) is used to determine the HOMO and LUMO energy levels and the electrochemical band gap.
Conclusion and Future Outlook
The synthetic routes outlined in this guide provide a comprehensive framework for the preparation of novel polymers from this compound. By leveraging established polymerization techniques such as the Horner-Wadsworth-Emmons reaction, Suzuki polycondensation, and Direct Arylation Polymerization, researchers can access a wide range of dibenzothiophene-containing polymers with tunable properties. The versatility of the aldehyde starting material allows for diverse monomer design, opening up avenues for creating materials with tailored electronic and photophysical characteristics for advanced applications in organic electronics and beyond. Further exploration into copolymerization and post-polymerization functionalization will undoubtedly lead to the development of even more sophisticated and high-performance materials based on this remarkable heterocyclic scaffold.
References
- Gipstein, E., Ouano, A. C., & Hewett, W. A. (2002). Synthesis and Characterization of Dibenzothiophene-Formaldehyde Copolymers. Macromolecules.
- BenchChem. (n.d.). Protecting Aldehydes: Application and Protocols for 2,2-Diethoxyethanol.
- Lin, C., et al. (2020). Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths. Frontiers in Chemistry, 8, 738.
- Various Authors. (2014). What are the new ways to protect the aromatic aldehyde carbonyl group by diol?
- Skonieczny, K., et al. (2015). Structural Expansion of Dibenzo[b,d]thiophene Sulfone through Functionalization at Bay Positions. Organic Letters, 17(17), 4204–4207.
- Various Authors. (2019). Dibenzothiophene-Based Planar Conjugated Polymers for High Efficiency Polymer Solar Cells.
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
- Lee, J., et al. (2021). Polymer Hosts Containing Carbazole-Dibenzothiophene-Based Pendants for Application in High-Performance Solution-Processed TADF-OLEDs. ACS Applied Materials & Interfaces, 13(34), 40756–40765.
- Skonieczny, K., et al. (2015). Structural Expansion of Dibenzo[b,d]thiophene Sulfone through Functionalization at Bay Positions. Organic Letters, 17(17), 4204–4207.
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Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
- Wang, H., et al. (2020). Post-functionalization of dibenzothiophene to functionalized biphenyls via a photoinduced thia-Baeyer-Villiger oxidation.
- Various Authors. (2015). Synthesis and characterization of dibenzothiophene imprinted polymers on the surface of iniferter-modified carbon microspheres.
- Cicha, C. L., et al. (2018). Benzodithiophene homopolymers via direct (hetero)arylation polymerization. Polymer Bulletin, 75(12), 5667–5675.
- Wang, H., et al. (2020). Post-functionalization of dibenzothiophene to functionalized biphenyls via a photoinduced thia-Baeyer-Villiger oxidation.
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
- Various Authors. (2001). A Convenient Protecting Group for Aldehydes.
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
- Skonieczny, K., et al. (2015). Structural Expansion of Dibenzo[b,d]thiophene Sulfone through Functionalization at Bay Positions.
- Professor Dave Explains. (2021, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube.
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Trost, B. M., & Crawley, M. L. (2003). Direct Conversion of Aldehydes and Ketones to Allylic Halides by a NbX5-[4][4] Rearrangement. Journal of the American Chemical Society, 125(31), 9274–9275.
- LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts.
- Lee, J., et al. (2021). Polymer Hosts Containing Carbazole-Dibenzothiophene-Based Pendants for Application in High-Performance Solution-Processed TADF-OLEDs. ACS Applied Materials & Interfaces, 13(34), 40756–40765.
- Li, Z., et al. (2014). Design and photovoltaic characterization of dialkylthio benzo[1,2-b:4,5-b′]dithiophene polymers with different accepting units.
- Huang, W., et al. (2014). Selective Adsorption of Dibenzothiophene Using Magnetic Molecularly Imprinted Polymers. Journal of the Chinese Chemical Society, 61(3), 331-337.
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Various Authors. (2017). The Direct Arylation Polymerization (DArP) of Well‐Defined Alternating Copolymers Based On 5,6‐Dicyano[3][4][17]benzothiadiazole (DCBT). ResearchGate.
- Delgado-Hernández, S., et al. (2021). Cyanovinylation of Aldehydes: Organocatalytic Multicomponent Synthesis of Conjugated Cyanomethyl Vinyl Ethers. Molecules, 26(11), 3185.
- Kim, G., et al. (2014). High mobility polymer based on a π-extended benzodithiophene and its application for fast switching transistor and high gain photoconductor. Scientific Reports, 4(1), 5440.
- Various Authors. (2019). Dibenzothiophene-thiophene hybrid electrochromic polymer: effect of media on electrosynthesis and optical properties.
- Khan, K. M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 53.
- Bridges, C. R., et al. (2016). Palladium-catalyzed oxidative direct arylation polymerization (Oxi-DArP) of an ester-functionalized thiophene. Polymer Chemistry, 7(8), 1597-1606.
- Zhang, R., et al. (2019). Nucleobase Functionalized Poly(alkylthiophene)s by One-Pot Sequential Direct Arylation Polymerization and Deprotection. ACS Macro Letters, 8(10), 1335–1340.
- Tufail, H., et al. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 24(11), 2138.
- Schmidt, V. A., & Krische, M. J. (2014). Conversion of Aldehydes to Branched or Linear Ketones via Regiodivergent Rhodium-Catalyzed Vinyl Bromide Reductive Coupling-Redox Isomerization Mediated by Formate. Journal of the American Chemical Society, 136(32), 11264–11267.
- Wang, C., et al. (2015). Synthesis and Characterization of Poly(selenylene vinylene) and Poly(selenylene vinylene)-co-Poly(thienylene vinylene) through Acyclic Diene Metathesis (ADMET)
- Valenta, P., et al. (2009). Simple One-pot Conversion of Aldehydes and Ketones to Enals. Organic Letters, 11(9), 2117–2119.
- Various Authors. (2022). Synthesis of benzo-thiophene derivatives by using Suzuki-Miyaura cross-coupling.
- NROChemistry. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- Menda, T., et al. (2021).
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Wang, L., et al. (2013). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Polymer Bulletin, 70(11), 3041–3054.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Coombs, J. R., et al. (2015). Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron–Wittig Reaction. Organic Letters, 17(7), 1708–1711.
- Meijer, E. W., et al. (2011). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Polymer Chemistry, 2(11), 2419-2430.
- Various Authors. (2012). Schematic chemical structure of poly(thienylene vinylene), where R ¼ H or alkyl chain.
- Various Authors. (n.d.). Emitting Materials I - Poly(p-phenylene vinylene) (PPV).
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- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
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- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
- 10. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 17. Synthesis and Characterization of Dibenzothiophene-Formaldehyde Copolymers for Macromolecules - IBM Research [research.ibm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dibenzo[b,d]thiophene-4-carbaldehyde
Welcome to the technical support center for the synthesis of Dibenzo[b,d]thiophene-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this synthesis. Here, we provide in-depth technical guidance, troubleshooting in a question-and-answer format, and frequently asked questions to enhance your experimental success.
I. Overview of Synthetic Strategies
The synthesis of this compound (CAS 23985-81-1) is a critical step in the development of various advanced materials and pharmaceutical compounds.[1] Two primary and effective methods for the formylation of the dibenzo[b,d]thiophene core are the Vilsmeier-Haack reaction and Directed ortho-Metalation (DoM) followed by formylation. This guide will delve into the nuances of both approaches to help you improve your reaction yields and product purity.
II. Troubleshooting Guide: Navigating Your Synthesis
This section addresses specific problems you might encounter during the synthesis of this compound.
Scenario 1: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds.[2] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3][4]
Answer:
Low or no yield in a Vilsmeier-Haack reaction can stem from several factors related to reagent quality, reaction conditions, and the nature of the substrate.
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is moisture-sensitive.[2] Ensure that your DMF is anhydrous and the POCl₃ is of high purity and has not been exposed to atmospheric moisture. It is advisable to use freshly distilled POCl₃ and anhydrous DMF for the best results. The reagent is typically prepared at 0 °C before the addition of the dibenzo[b,d]thiophene substrate.[2]
-
Insufficient Substrate Reactivity: Dibenzo[b,d]thiophene is an electron-rich heterocycle, making it a suitable substrate for this reaction.[5] However, its reactivity is lower than that of other five-membered heterocycles like pyrrole or furan.[4] To drive the reaction forward, you may need to adjust the reaction temperature. After the initial addition at a low temperature, the reaction mixture is often heated to between 40-70 °C for several hours.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Improper Work-up Procedure: The intermediate iminium salt formed during the reaction needs to be hydrolyzed to yield the final aldehyde.[2] This is typically achieved by carefully quenching the reaction mixture with ice-cold water or a basic solution (like sodium acetate or sodium bicarbonate solution) with vigorous stirring. Incomplete hydrolysis can lead to lower yields of the desired product.
Experimental Protocol: Vilsmeier-Haack Formylation of Dibenzo[b,d]thiophene
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with constant stirring. The Vilsmeier reagent will form in situ.
-
Reaction with Substrate: Dissolve dibenzo[b,d]thiophene (1 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium acetate until the pH is basic.
-
Extraction and Purification: The product will often precipitate out of the aqueous solution. Filter the solid, wash it with water, and dry it. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Scenario 2: Directed ortho-Metalation (DoM) and Formylation
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds.[6] In the case of dibenzo[b,d]thiophene, the sulfur atom can act as a heteroatom directing group, facilitating lithiation at the C4 position.[7][8]
Answer:
Inconsistent yields and side product formation in a DoM protocol are common challenges that can be addressed by carefully controlling the reaction parameters.
-
Choice and Stoichiometry of Organolithium Base: The basicity of the organolithium reagent is critical. While n-butyllithium (n-BuLi) is commonly used, stronger bases like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) might be necessary to achieve efficient deprotonation, especially if the reaction is sluggish.[9] The use of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates, increasing the basicity and accelerating the lithiation.[8] Ensure you are using the correct stoichiometry of the base; an excess may lead to side reactions, while an insufficient amount will result in incomplete conversion.
-
Strict Anhydrous and Inert Conditions: Organolithium reagents are extremely reactive towards water and oxygen. The entire reaction, from the lithiation to the electrophilic quench, must be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents (typically THF or diethyl ether).[9] Traces of moisture will quench the organolithium reagent and the lithiated intermediate, leading to low yields.
-
Temperature Control: The lithiation step is typically performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[10] After the deprotonation is complete, the electrophile (DMF) is added at the same low temperature. Allowing the reaction to warm up prematurely can lead to undesired side reactions.
-
Electrophile Quench: The addition of the formylating agent, DMF, should be done carefully at low temperatures.[11][12] A rapid, exothermic addition can lead to the formation of byproducts. After the addition of DMF, the reaction is typically stirred at a low temperature for a period before being allowed to warm to room temperature. The subsequent work-up with an aqueous solution hydrolyzes the intermediate to the aldehyde.
Experimental Protocol: Directed ortho-Metalation and Formylation of Dibenzo[b,d]thiophene
-
Setup: Assemble a flame-dried, multi-necked flask with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a septum.
-
Lithiation: Dissolve dibenzo[b,d]thiophene (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. If using an additive, TMEDA (1.1 equivalents) can be added before the n-BuLi. Stir the mixture at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture at -78 °C. Stir at this temperature for another hour.
-
Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Vilsmeier-Haack or DoM, is generally preferred for the synthesis of this compound?
A1: The choice of synthetic route depends on several factors including the availability of reagents, the scale of the reaction, and the desired purity of the final product. The Vilsmeier-Haack reaction is often favored in industrial settings due to the use of less hazardous and more economical reagents.[3] However, the DoM approach can offer higher regioselectivity and may be more suitable for smaller-scale laboratory syntheses where precise control over the reaction conditions is possible.[6][7]
Q2: How can I confirm the successful synthesis and purity of my this compound?
A2: The successful synthesis and purity of the product can be confirmed using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule. The aldehyde proton typically appears as a singlet around 10 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To determine the molecular weight of the product (212.27 g/mol ).[13]
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde group, typically in the range of 1680-1700 cm⁻¹.[2]
Q3: What are the common impurities I might encounter, and how can they be removed?
A3: Common impurities can include unreacted starting material (dibenzo[b,d]thiophene), over-oxidized products like dibenzo[b,d]thiophene-5,5-dioxide if any oxidative conditions are present, and in the case of the DoM route, protonated starting material from premature quenching.[14] Purification is typically achieved through:
-
Column Chromatography: Silica gel chromatography using a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is highly effective for separating the product from less polar starting material and more polar byproducts.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent or solvent mixture can be an efficient purification method.
Q4: Are there any safety precautions I should be aware of when performing these syntheses?
A4: Yes, both synthetic routes involve hazardous materials and require appropriate safety precautions:
-
Phosphorus oxychloride (POCl₃): Is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Organolithium Reagents (n-BuLi, s-BuLi, t-BuLi): Are pyrophoric and will ignite on contact with air and moisture. They must be handled under a strictly inert atmosphere using syringe techniques.
-
Solvents: Anhydrous ethers like THF can form explosive peroxides over time. Always use freshly distilled or certified peroxide-free solvents.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
IV. Data and Workflow Visualization
Table 1: Comparison of Reaction Parameters
| Parameter | Vilsmeier-Haack Reaction | Directed ortho-Metalation (DoM) |
| Formylating Agent | Vilsmeier Reagent (POCl₃/DMF) | N,N-Dimethylformamide (DMF) |
| Key Reagent | Phosphorus oxychloride (POCl₃) | Organolithium base (n-BuLi, s-BuLi) |
| Solvent | DMF, Dichloromethane | THF, Diethyl ether |
| Temperature | 0 °C to 70 °C | -78 °C to Room Temperature |
| Atmosphere | Inert (Nitrogen/Argon) recommended | Strictly Inert (Nitrogen/Argon) |
| Typical Yields | Moderate to Good (50-80%) | Good to Excellent (60-90%) |
Diagram 1: Vilsmeier-Haack Reaction Workflow
Caption: Directed ortho-Metalation Workflow.
V. References
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. [Link]
-
Synthesis of push-pull system containing dibenzoheterocycles / triphenylamine tethered benzo[c]thiophenes. [Link]
-
Directed Metalation: A Survival Guide - Baran Lab. [Link]
-
The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne. [Link]
-
Formylation - Common Conditions. [Link]
-
Directed ortho metalation - Wikipedia. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Directed (ortho) Metallation. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
-
ortho metalation - Andrew G Myers Research Group. [Link]
-
Preparation of 5-(Triisopropylalkynyl) dibenzo[b,d]thiophenium triflate - Organic Syntheses Procedure. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - NIH. [Link]
-
This compound - Amerigo Scientific. [Link]
-
Sourcing High-Purity this compound: A Buyer's Guide. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Dibenzo[b,d]thiophene---Applications and Synthesis_Chemicalbook [chemicalbook.com]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. baranlab.org [baranlab.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Formylation - Common Conditions [commonorganicchemistry.com]
- 13. Dibenzo b,d thiophene-4-carbaldehyde DiscoveryCPR 23985-81-1 [sigmaaldrich.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Dibenzo[b,d]thiophene-4-carbaldehyde by Column Chromatography
Welcome to the technical support center for the purification of Dibenzo[b,d]thiophene-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the column chromatography purification of this compound. The information presented here is a synthesis of established chromatographic principles and field-proven insights to ensure the successful isolation of high-purity this compound.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Poor Separation of this compound from Impurities
Question: I'm observing overlapping peaks or a single broad peak containing my product and impurities. How can I improve the resolution?
Answer: Poor separation is a common issue stemming from suboptimal selection of the stationary or mobile phase. This compound (C₁₃H₈OS, M.W. 212.27 g/mol ) is a moderately polar aromatic aldehyde.[1] Effective separation relies on exploiting the polarity differences between the target compound and any impurities.
Causality & Solution:
-
Inappropriate Mobile Phase Polarity: If the mobile phase is too polar, all compounds will travel quickly through the column with little interaction with the stationary phase, leading to poor separation.[2] Conversely, a mobile phase that is not polar enough will result in slow elution and broad peaks.
-
Solution: The key is to find a solvent system where the desired compound has an Rf value of approximately 0.3 on a Thin Layer Chromatography (TLC) plate, as this generally provides the best separation in column chromatography.[3] Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. A common starting point for compounds of this nature is a hexane:ethyl acetate or hexane:dichloromethane gradient.
-
-
Incorrect Stationary Phase: While silica gel is the most common stationary phase for normal-phase chromatography, alumina can also be used.[4][5] The choice depends on the specific impurities. For instance, highly polar impurities might be better separated using alumina.
-
Solution: For most applications involving this compound, silica gel 60 (230-400 mesh) is a suitable choice.[5] If separation is still poor, consider using neutral alumina.
-
Experimental Protocol: Optimizing the Mobile Phase
-
TLC Analysis: Spot your crude reaction mixture on a silica gel TLC plate.
-
Solvent Systems: Develop the TLC plate in a series of solvent systems with varying polarities. Examples include:
-
9:1 Hexane:Ethyl Acetate
-
4:1 Hexane:Ethyl Acetate
-
1:1 Hexane:Ethyl Acetate
-
9:1 Hexane:Dichloromethane
-
1:1 Hexane:Dichloromethane
-
-
Identify Optimal System: The ideal solvent system will show good separation between the spot corresponding to this compound and other spots, with the target compound having an Rf of ~0.3.
Issue 2: Product Degradation on the Column
Question: My yield of this compound is significantly lower than expected after column chromatography, and I suspect it's degrading on the column. What could be the cause?
Answer: Aldehydes can be sensitive to acidic conditions, and the silica gel surface is inherently acidic. This can lead to side reactions or irreversible adsorption of the product.
Causality & Solution:
-
Acidic Stationary Phase: The silanol groups (Si-OH) on the surface of silica gel can act as a Brønsted acid, potentially catalyzing degradation of sensitive compounds.
-
Solution 1: Use Neutralized Silica Gel: You can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base like triethylamine (e.g., 0.1-1% in the eluent) followed by the mobile phase before packing the column.
-
Solution 2: Switch to a Different Stationary Phase: Neutral alumina is a good alternative to silica gel for acid-sensitive compounds.
-
-
Prolonged Exposure: The longer the compound remains on the column, the greater the chance of degradation.
-
Solution: Use flash chromatography, where air pressure is applied to speed up the elution process, reducing the residence time of the compound on the stationary phase.[5]
-
Issue 3: Irregular Peak Shapes (Tailing or Fronting)
Question: The peaks for my compound are tailing (asymmetrical with a drawn-out end) or fronting (asymmetrical with a drawn-out beginning). What is causing this and how can I fix it?
Answer: Peak tailing is often observed for polar compounds like aldehydes on silica gel due to strong interactions with the stationary phase.[6][7] Fronting is typically a sign of column overload.
Causality & Solution:
-
Peak Tailing:
-
Strong Analyte-Stationary Phase Interaction: The aldehyde group can have strong interactions with the acidic silanol groups on silica, leading to tailing.[8]
-
Solution: Adding a small amount of a more polar solvent to the mobile phase can help to reduce these strong interactions and improve peak shape. For example, adding 0.5-1% of methanol or triethylamine to the eluent can be effective.
-
-
Peak Fronting:
-
Column Overload: Loading too much sample onto the column can saturate the stationary phase, causing the peak to front.[6]
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load no more than 1-5% of the mass of the stationary phase.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the purification of this compound?
A1: For general purification, silica gel (60 Å, 230-400 mesh) is the recommended stationary phase.[5] The mobile phase should be optimized using TLC, but a good starting point is a gradient of hexane and ethyl acetate or hexane and dichloromethane. For example, starting with 100% hexane and gradually increasing the proportion of the more polar solvent. In some literature, a mixture of chloroform and hexane (3:1) has been successfully used.[9]
Q2: How do I properly pack a chromatography column to avoid issues like cracking or channeling?
A2: Proper column packing is crucial for good separation.[10] The "wet packing" method is generally preferred for silica gel.
Experimental Protocol: Wet Packing a Silica Gel Column
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[11] Pour the silica gel slurry into the column.
-
Settle the Packing: Gently tap the side of the column to dislodge any air bubbles and ensure an evenly packed bed. Open the stopcock to drain some solvent, which will help compact the silica gel.
-
Add Sand: Once the silica has settled, add a thin layer of sand on top to protect the surface of the stationary phase from being disturbed during sample and solvent addition.[11]
-
Equilibrate: Run the initial mobile phase through the column until the packing is stable and the baseline is clear. Never let the column run dry.[4]
Q3: My compound is not very soluble in the mobile phase. How should I load it onto the column?
A3: If your crude product has low solubility in the starting eluent, you can use the "dry loading" technique.
Experimental Protocol: Dry Loading the Sample
-
Dissolve the Sample: Dissolve your crude this compound in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).
-
Adsorb onto Silica: Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Load onto the Column: Carefully add this powder to the top of the packed and equilibrated column.
-
Protect the Surface: Add a layer of sand on top of the dry-loaded sample before starting the elution.
Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A4: The impurities will depend on the synthetic route. A common synthesis is the formylation of dibenzo[b,d]thiophene.[12] Potential impurities could include:
-
Unreacted Dibenzo[b,d]thiophene: This is a non-polar starting material and will elute much faster than the aldehyde product.[13]
-
Di-formylated products: If the reaction conditions are not carefully controlled, over-reaction can lead to the formation of more polar di-aldehyde species.
-
Side-products from the formylation reagent: For example, in a Vilsmeier-Haack reaction, byproducts from DMF and POCl₃ may be present.
III. Data and Visualization
Table 1: Recommended Solvent Systems for TLC Optimization
| Solvent System (v/v) | Polarity | Expected Rf of this compound |
| 100% Hexane | Very Low | ~0 |
| 9:1 Hexane:Ethyl Acetate | Low | 0.1 - 0.2 |
| 4:1 Hexane:Ethyl Acetate | Medium | 0.3 - 0.4 |
| 1:1 Hexane:Ethyl Acetate | High | > 0.5 |
| 9:1 Hexane:Dichloromethane | Low-Medium | 0.2 - 0.3 |
Diagram 1: Column Chromatography Workflow
Caption: Workflow for column chromatography purification.
Diagram 2: Troubleshooting Logic for Poor Separation
Caption: Troubleshooting logic for poor chromatographic separation.
IV. References
-
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
-
uHPLCs. (2025). Top 10 Common HPLC Problems and How to Fix Them.
-
Shimadzu. (n.d.). Troubleshooting Chromatogram Problems. Retrieved from [Link]
-
ElectronicsAndBooks. (1984, November-December). Journal of Organic Chemistry.
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
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(n.d.). HPLC Troubleshooting Guide.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
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Royal Society of Chemistry. (n.d.). Energy levels, charge injection, charge recombination and dye regeneration dynamics for Donor-Acceptor π-conjugated organic dyes in mesoscopic TiO2 sensitzed solar cells. - Supporting Information.
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Chemistry LibreTexts. (2023, August 29). B. Column Chromatography.
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University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
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(n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments.
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Columbia University. (n.d.). Column chromatography.
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Purity this compound: A Buyer's Guide.
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
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PubChem. (n.d.). Dibenzothiophene. Retrieved from [Link]
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ChemicalBook. (2022, January 29). General Description of Dibenzo[b,d]Thiophene.
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Alfa Chemical. (n.d.). China this compound CAS NO: 23985-81-1 Manufacturers.
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ResearchGate. (2014, May 12). (PDF) Benzo[b]thiophene-2-carbaldehyde.
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PubChem. (n.d.). Benzo[b]thiophene-4-carboxaldehyde. Retrieved from [Link]
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common side products in the formylation of dibenzothiophene
Welcome to the technical support guide for the formylation of dibenzothiophene (DBT). This document is designed for researchers, medicinal chemists, and materials scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently encountered side products in a direct question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.
Troubleshooting Guide: Addressing Common Experimental Issues
This section tackles specific problems you might encounter at the bench. We focus on diagnosing the issue based on your analytical data and provide actionable steps to optimize your reaction.
Q1: My formylation of dibenzothiophene has failed or resulted in a very low yield. What are the most probable causes?
A1: A low or zero yield in a formylation reaction is a common but solvable issue. The root cause often lies in one of four areas: substrate reactivity, reagent integrity, reaction conditions, or workup procedure.
-
Reagent Decomposition (Moisture Sensitivity): The most frequent culprit, especially in Vilsmeier-Haack or Rieche formylations, is the presence of moisture. The active electrophiles in these reactions, the Vilsmeier reagent ([ (chloromethylene)dimethyliminium chloride ]) and the dichloromethyl methyl ether-Lewis acid complex, are highly reactive and readily hydrolyzed by water.[1][2] This quenches the formylating agent before it can react with your dibenzothiophene substrate.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Electrophilicity: Dibenzothiophene is less reactive than highly activated systems like phenols or anilines.[3] The Vilsmeier-Haack reagent is considered a weak electrophile.[4][5] If your reaction conditions are too mild (e.g., low temperature, short reaction time), the activation energy for the electrophilic aromatic substitution may not be overcome.
-
Poor Substrate Solubility: Dibenzothiophene and its derivatives can have limited solubility in common solvents at lower temperatures. If the substrate is not fully dissolved, the reaction becomes heterogeneous and the rate will be severely limited.
-
Solution: Choose a solvent in which dibenzothiophene is more soluble, such as 1,2-dichloroethane (DCE) or DMF itself (if using the Vilsmeier-Haack method). Gentle heating can also improve solubility.
-
-
Improper Workup: The iminium salt intermediate formed after the electrophilic attack must be hydrolyzed to yield the final aldehyde.[2] An improper or incomplete hydrolysis step during workup will lead to low yields of the desired product.
-
Solution: After the reaction is complete, quench the mixture by pouring it onto ice water, followed by basification (e.g., with aqueous sodium acetate or sodium hydroxide) to facilitate the hydrolysis of the iminium intermediate to the aldehyde.[4]
-
Q2: My analytical data (NMR, LC-MS) indicates a mixture of products. What are the most common side products and how can I identify them?
A2: It is common to obtain a mixture of products. The key is to distinguish between isomers, over-reaction products, and products resulting from reactions at the sulfur atom.
-
Regioisomers (e.g., 2-formyl- vs. 3-formyl-DBT): Electrophilic substitution on dibenzothiophene preferentially occurs at the 2, 3, and 8 positions. The Vilsmeier-Haack and Friedel-Crafts type reactions typically favor the 2- and 8-positions due to electronic and steric factors. However, obtaining a mixture of 2- and 3-formyl isomers is possible.
-
Identification: These isomers will have the same mass in MS analysis. Their ¹H NMR spectra will be distinct, particularly in the aromatic region. Reference spectra or computational prediction can help in assignment.
-
Control: Regioselectivity can be highly dependent on the formylation method. Metalation-formylation (using n-BuLi/DMF) can provide different selectivity compared to electrophilic substitution methods.[6][7]
-
-
Di-formylation Products (e.g., Dibenzothiophene-2,8-dicarboxaldehyde): If an excess of the formylating agent is used or the reaction conditions are too harsh, a second formyl group can be introduced onto the ring.[8] Given the deactivating nature of the first aldehyde group, this usually requires forcing conditions. The 2,8-disubstituted product is a common outcome.[9][10]
-
Identification: This side product will have a higher mass corresponding to the addition of a second CHO group (+28 Da). The ¹H NMR will show higher symmetry if the substitution is at the 2 and 8 positions.
-
Control: Use a controlled stoichiometry, typically 1.0 to 1.5 equivalents of the formylating agent.[4] Maintain a lower reaction temperature and monitor the reaction progress by TLC or LC-MS to avoid over-reaction.
-
-
Oxidation Products (Dibenzothiophene-S-oxide and Dibenzothiophene-S,S-dioxide): The sulfur atom in the dibenzothiophene core is susceptible to oxidation.[3] This can sometimes occur if the reaction conditions are inadvertently oxidizing or during workup.
-
Identification: These products will have masses corresponding to the addition of one (+16 Da for sulfoxide) or two (+32 Da for sulfone) oxygen atoms.[11][12][13] This is a very common transformation for dibenzothiophene.[14][15]
-
Control: Use purified reagents and solvents. Avoid unnecessarily harsh workup conditions or exposure to strong oxidizing agents. If oxidation is a persistent issue, ensure the reaction is run under a strictly inert atmosphere.
-
The following diagram illustrates the primary reaction pathway and the formation of these key side products.
Caption: Reaction scheme for dibenzothiophene formylation and common side product formation.
Q3: I am struggling with poor regioselectivity, obtaining a mixture of 2- and 3-formyl isomers. How can I improve the selectivity for a single isomer?
A3: Achieving high regioselectivity is a significant challenge in the functionalization of polycyclic aromatic hydrocarbons.[16] The strategy depends on which isomer you are targeting.
-
For 2-Formyl Dibenzothiophene (Kinetic Product): Standard electrophilic substitution reactions like the Vilsmeier-Haack or Rieche formylation generally favor the 2-position. To enhance this selectivity:
-
Use Milder Conditions: Lower the reaction temperature and use a slight excess (1.1-1.2 eq.) of the formylating agent. This favors the kinetically controlled product, which is typically the C2-substituted isomer.
-
Choice of Lewis Acid: In Friedel-Crafts type reactions, the nature of the Lewis acid can influence the steric environment and thus the regiochemical outcome. Experimenting with different Lewis acids (e.g., TiCl₄, SnCl₄, AlCl₃) may yield better results.[6]
-
-
For 3-Formyl Dibenzothiophene (Thermodynamic or Directed Product): Accessing the 3-position is more challenging via classical electrophilic substitution. A change in mechanism is often required.
-
Directed Ortho-Metalation (DoM): If you have a directing group at the 4-position, a lithiation-formylation strategy can provide excellent selectivity for the 3-position.
-
Halogen-Metal Exchange: Starting from 3-bromodibenzothiophene, a halogen-metal exchange (e.g., with n-BuLi or i-PrMgCl) followed by quenching with DMF is a highly effective and regioselective method to install the formyl group at the C3 position.[17] This approach decouples the reaction from the inherent electronic preferences of the DBT ring system.
-
The following workflow provides a decision-making process for troubleshooting your formylation reaction.
Caption: Troubleshooting decision tree for the formylation of dibenzothiophene.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the formylation of dibenzothiophene, offering foundational knowledge for planning your experiments.
Q1: What are the primary formylation positions on the dibenzothiophene ring system, and why?
A1: Dibenzothiophene is a heteroaromatic compound. The reactivity towards electrophilic aromatic substitution is governed by the electron density and stability of the resulting sigma complex (Wheland intermediate). Theoretical and experimental studies show that the most electron-rich positions are C2, C3, C4, C6, C7, and C8. However, substitution occurs preferentially at positions 2 and 3 (and their equivalents, 8 and 7). The 2-position is generally the most kinetically favored site for electrophilic attack due to better stabilization of the positive charge in the transition state.[3]
Q2: How do the most common formylation methods for dibenzothiophene compare?
A2: The choice of formylation method is critical as it dictates the reaction conditions, potential side products, and regioselectivity. The three most relevant methods are summarized below.
| Method | Reagents | Mechanism | Common Side Products | Key Considerations |
| Vilsmeier-Haack | DMF, POCl₃ (or other activating agent) | Electrophilic Aromatic Substitution[4][18] | Di-formylation, regioisomers | Requires strictly anhydrous conditions. Good for moderate to electron-rich aromatics.[1] |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) | Electrophilic Aromatic Substitution[6][19] | Dichloromethylation, polymerization | Reagents are toxic and moisture-sensitive. Can be effective for less reactive substrates.[20] |
| Metalation-Formylation | 1. Organolithium (e.g., n-BuLi)2. DMF | Nucleophilic Addition to DMF[6][7] | Products from incomplete metalation | Offers alternative regioselectivity, especially via halogen-metal exchange. Requires low temperatures and inert atmosphere. |
Q3: Can the sulfur atom in dibenzothiophene be directly involved in side reactions other than oxidation?
A3: While oxidation to the sulfoxide and sulfone is the most common side reaction involving the sulfur atom, direct interaction with formylation reagents is less common but possible under specific circumstances. For instance, some Lewis acids used in Friedel-Crafts type reactions can coordinate to the sulfur atom. This coordination can deactivate the ring system towards electrophilic attack. In rare cases, ring-opening or rearrangement pathways can be triggered, though these are not typical side products in standard formylation protocols.[21]
References
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
ResearchGate. Role of water in the formation of sulfoxide and sulfone derivatives during the electrochemical oxidation of dibenzothiophene in acetonitrile. Available at: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. Duff reaction. Available at: [Link]
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ElectronicsAndBooks. The Formation of Substituted Dibenzothiophene Dioxides by Sulfonation of meta- and para-Terphenyls (VI. Available at: [Link]
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-
ResearchGate. Synthesis of Dibenzothiophenes via a Deglucosylative C−H Thiolation of Biarylthioglycosides. Available at: [Link]
-
RSC Publishing. A theoretical study of the Duff reaction: insights into its selectivity. Available at: [Link]
-
PubMed Central. Ring-Closing Synthesis of Dibenzothiophene Sulfonium Salts and Their Use as Leaving Groups for Aromatic 18F-Fluorination. Available at: [Link]
-
RSC Publishing. Facile synthesis of dibenzothiophene S-oxides from sulfinate esters. Available at: [Link]
-
Semantic Scholar. A theoretical study of the Duff reaction: insights into its selectivity. Available at: [Link]
-
Wikipedia. Rieche formylation. Available at: [Link]
-
Semantic Scholar. A theoretical study of the Duff reaction: insights into its selectivity. Available at: [Link]
-
organic-reaction.com. Formylation - Common Conditions. Available at: [Link]
-
SynArchive. Rieche Formylation. Available at: [Link]
-
SciSpace. Formylation and Dichloromethylation as Alternative Directions of the Rieche Reaction. A Novel Approach to the Synthesis of Sterically Hindered Aromatic Dialdehydes. (1993). Available at: [Link]
- Name of the source is not available.
-
I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Reactivity of 2,8-Dibromodibenzothiophene: A Foundation for Organic Electronics. Available at: [Link]
-
American Chemical Society. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. Available at: [Link]
-
ResearchGate. Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics. Available at: [Link]
-
Indian Academy of Sciences. Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics. Available at: [Link]
- Name of the source is not available.
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PubMed. P450 catalysed S-oxidation of dibenzothiophene by Cunninghamella elegans. Available at: [Link]
- Name of the source is not available.
-
Research Communities. Exposing the Fundamental Mechanisms involved in the Formation of Polycyclic Aromatic Hydrocarbons (PAHs). Available at: [Link]
-
ResearchGate. Origins of regioselectivity of the palladium-catalyzed (aromatic)C-H bond metalation–deprotonation. Available at: [Link]
-
MDPI. Benzo[b]thiophene-2-carbaldehyde. Available at: [Link]
-
RSC Publishing. Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation. Available at: [Link]
-
MDPI. Deep Oxidative Desulfurization of Dibenzothiophene in Simulated Oil and Real Diesel Using Heteropolyanion-Substituted Hydrotalcite-Like Compounds as Catalysts. Available at: [Link]
-
ResearchGate. Selective Metallation of 3-Halothiophenes: Practical Methods for the Synthesis of 2-Bromo-3-formylthiophene. Available at: [Link]
Sources
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- 2. jk-sci.com [jk-sci.com]
- 3. Dibenzo[b,d]thiophene---Applications and Synthesis_Chemicalbook [chemicalbook.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Facile synthesis of dibenzothiophene S -oxides from sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05703H [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. P450 catalysed S-oxidation of dibenzothiophene by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deep Oxidative Desulfurization of Dibenzothiophene in Simulated Oil and Real Diesel Using Heteropolyanion-Substituted Hydrotalcite-Like Compounds as Catalysts | MDPI [mdpi.com]
- 16. Understanding the reactivity of polycyclic aromatic hydrocarbons and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 19. Rieche formylation - Wikipedia [en.wikipedia.org]
- 20. Formylation and Dichloromethylation as Alternative Directions of the Rieche Reaction. A Novel Approach to the Synthesis of Sterically Hindered Aromatic Dialdehydes. (1993) | A. P. Yakubov | 2 Citations [scispace.com]
- 21. Ring-Closing Synthesis of Dibenzothiophene Sulfonium Salts and Their Use as Leaving Groups for Aromatic 18F-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling Conditions for Dibenzothiophene Substrates
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving dibenzothiophene substrates. This guide is designed for researchers, medicinal chemists, and materials scientists who are looking to optimize this powerful C-C bond-forming reaction for this specific class of sulfur-containing heterocycles. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve higher yields, cleaner reactions, and more reliable results.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no conversion in my Suzuki coupling with a bromodibenzothiophene substrate. What are the most likely causes?
A1: Low or no conversion in Suzuki couplings with dibenzothiophene substrates can stem from several factors. The primary suspects are often related to catalyst activity, the integrity of your reagents, and the reaction conditions.
-
Catalyst Inactivation: The sulfur atom in the dibenzothiophene ring can act as a poison to the palladium catalyst, leading to reduced activity.[1] This is a common issue with sulfur-containing heterocycles. Ensure you are using a catalyst system known to be robust for such substrates.
-
Poorly Degassed Reaction Mixture: Oxygen can oxidatively degrade the Pd(0) active catalyst, leading to the formation of palladium black and a loss of catalytic activity.[2] It is crucial to thoroughly degas your solvent and reaction mixture before adding the catalyst.
-
Inactive Boronic Acid/Ester: Boronic acids, especially heteroaryl boronic acids, can be prone to protodeboronation (hydrolysis back to the arene) or formation of unreactive anhydrides (boroxines).[3][4] Use freshly acquired or properly stored boronic acid. If you suspect degradation, consider converting it to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[5][6]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for the transmetalation step.[7][8] An inappropriate combination can lead to poor solubility of reagents or insufficient activation of the boronic acid.
Q2: My reaction is producing a significant amount of homocoupled byproducts. How can I minimize this?
A2: Homocoupling, the formation of biaryl products from two molecules of the boronic acid or two molecules of the aryl halide, is a common side reaction in Suzuki couplings.
-
Oxygen Contamination: As mentioned, oxygen can lead to the oxidative homocoupling of the boronic acid.[2] Rigorous degassing is your first line of defense.
-
Pd(II) Precatalyst Reduction: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes be promoted by the homocoupling of the boronic acid.[8] Using a Pd(0) source directly, such as Pd(PPh₃)₄, or a pre-formed palladacycle can sometimes mitigate this.
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can sometimes favor homocoupling. Monitor your reaction by TLC or LC-MS and stop it once the starting material is consumed.
-
Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help to drive the desired cross-coupling reaction and minimize the homocoupling of the dibenzothiophene halide.
Q3: I am struggling with the Suzuki coupling of a sterically hindered dibenzothiophene derivative. What modifications to my protocol should I consider?
A3: Steric hindrance around the reaction center on either the dibenzothiophene or the boronic acid can significantly slow down the oxidative addition and/or reductive elimination steps of the catalytic cycle.
-
Bulky, Electron-Rich Ligands: For sterically demanding substrates, bulky, electron-rich phosphine ligands are often essential. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices as they can promote both the oxidative addition and the crucial reductive elimination step.[3][9]
-
Higher Temperatures: More forcing conditions, such as higher reaction temperatures, may be necessary to overcome the activation energy barrier imposed by steric hindrance. Consider switching to a higher-boiling solvent like toluene, DMF, or dioxane.
-
Choice of Base: For sterically hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Catalyst poisoning by sulfur. 2. Degraded boronic acid. 3. Insufficiently degassed reaction. 4. Suboptimal catalyst/ligand system. | 1. Use a robust ligand like a Buchwald-type biarylphosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[3][9] 2. Use fresh, high-purity boronic acid or convert it to a more stable derivative (pinacol ester, MIDA boronate, or trifluoroborate salt).[5][10] 3. Degas the solvent and reaction mixture thoroughly with an inert gas (Argon or Nitrogen) for at least 15-20 minutes.[7] 4. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water. 2. Prolonged heating. 3. Basic conditions are too harsh. | 1. Use anhydrous conditions with a base like K₃PO₄ if possible. If an aqueous base is necessary, minimize the amount of water.[11] 2. Monitor the reaction closely and work it up as soon as the starting material is consumed. 3. Consider using a milder base such as KF or CsF. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst. | 1. Ensure meticulous degassing of the reaction mixture.[2] 2. Try a Pd(0) catalyst source like Pd(PPh₃)₄. |
| Dehalogenation of Dibenzothiophene | 1. Presence of a hydride source. 2. Certain bases or solvents can promote this side reaction. | 1. Ensure all reagents and solvents are pure and free from contaminants that could act as hydride donors. 2. Screen different base and solvent combinations. Sometimes switching from an aqueous base system to anhydrous conditions can help. |
| Poor Solubility of Reagents | 1. Dibenzothiophene derivatives can have poor solubility in common solvents. | 1. Use higher boiling point, more polar aprotic solvents like DMF, DMAc, or NMP. 2. Consider functionalizing the dibenzothiophene core with solubilizing groups if the synthesis allows.[12] |
Experimental Protocols
General Protocol for Suzuki Coupling of 2-Bromodibenzothiophene
This protocol provides a good starting point for the Suzuki coupling of 2-bromodibenzothiophene with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
2-Bromodibenzothiophene
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromodibenzothiophene (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Key Reaction Components and their Interdependencies
Caption: Interdependencies of the key components in a Suzuki coupling reaction.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Collection - Catalysts for SuzukiâMiyaura Coupling Processes:â Scope and Studies of the Effect of Ligand Structure - Journal of the American Chemical Society - Figshare [figshare.com]
- 10. youtube.com [youtube.com]
- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Wittig Reactions with Aromatic Aldehydes
Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Wittig olefination of aromatic aldehydes. Here, we move beyond basic protocols to address the nuanced variables that can lead to failed or low-yielding reactions. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience.
Frequently Asked questions (FAQs)
Here are some of the most common issues encountered during Wittig reactions with aromatic aldehydes:
-
Q1: My Wittig reaction with an aromatic aldehyde is not proceeding to completion. What are the likely causes?
-
A1: Several factors can lead to incomplete conversion. These include insufficient basicity to fully deprotonate the phosphonium salt, steric hindrance on either the aldehyde or the ylide, or the use of a stabilized ylide that is not reactive enough for your specific aldehyde. Electron-donating groups on the aromatic aldehyde can also decrease its electrophilicity, slowing down the reaction.[1]
-
-
Q2: I am observing a mixture of E and Z isomers in my product. How can I improve the stereoselectivity?
-
A2: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide.[2][3][4] Unstabilized ylides (e.g., those derived from simple alkyl halides) typically favor the formation of the Z-alkene.[4][5] Conversely, stabilized ylides (containing electron-withdrawing groups like esters or ketones) generally yield the E-alkene as the major product.[2][5][6] For semi-stabilized ylides, such as those derived from benzyltriphenylphosphonium salts, the E/Z selectivity can be poor.[7] The presence of lithium salts can also influence the stereochemical outcome by affecting the stability of the betaine intermediate.[2][8]
-
-
Q3: After my reaction, I'm struggling to remove the triphenylphosphine oxide byproduct. What are some effective purification strategies?
-
A3: Triphenylphosphine oxide is a common byproduct and can be challenging to remove completely. Standard column chromatography on silica gel is often effective. However, for less polar products, the polarity of the byproduct can be very similar to the desired alkene. In such cases, precipitation of the triphenylphosphine oxide from a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether can be effective. Another strategy involves the addition of ZnCl₂ to the crude reaction mixture in ethanol, which forms a complex with triphenylphosphine oxide that precipitates and can be removed by filtration.[9]
-
-
Q4: My aromatic aldehyde has an acidic proton (e.g., a hydroxyl group). Could this be interfering with the reaction?
-
A4: Absolutely. The strong base used to generate the ylide will deprotonate any acidic functional groups present on the aldehyde. This consumes the base and can deactivate the aldehyde towards nucleophilic attack by the ylide.[10] It is highly recommended to protect such functional groups before performing the Wittig reaction.
-
In-Depth Troubleshooting Guides
Guide 1: Reaction Failure or Low Conversion
This guide provides a systematic approach to diagnosing and resolving low-yielding or failed Wittig reactions with aromatic aldehydes.
Troubleshooting Workflow: Low Conversion
Caption: A decision tree for troubleshooting low-yielding Wittig reactions.
Step 1: Verify Ylide Formation
The first critical step is to ensure that the ylide is being generated effectively.
-
Visual Inspection: Many phosphorus ylides have a distinct color, often orange or deep red.[1] The appearance of this color upon addition of the base is a good qualitative indicator of ylide formation.
-
Base Selection: The choice of base is crucial and depends on the pKa of the phosphonium salt.
-
Non-stabilized ylides (from alkylphosphonium salts) require strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH).[11]
-
Stabilized ylides (with adjacent electron-withdrawing groups) are more acidic and can be formed with weaker bases such as sodium ethoxide or even sodium hydroxide.[6]
-
For aromatic aldehydes, particularly those with electron-donating groups that decrease their reactivity, ensuring complete ylide formation with a sufficiently strong base is paramount.
-
-
Moisture and Air Sensitivity: Ylides are sensitive to moisture and oxygen.[1] Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.
Step 2: Assess Aldehyde Reactivity
The electronic nature of the aromatic aldehyde significantly influences its reactivity.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups increase the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards the nucleophilic ylide. Reactions with these aldehydes are generally faster and higher yielding.[12]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NR₂) groups decrease the electrophilicity of the carbonyl carbon, making the aldehyde less reactive.[13] For these substrates, longer reaction times, higher temperatures, or a more reactive (less stable) ylide may be necessary.
-
Steric Hindrance: Ortho-substituents on the benzaldehyde can sterically hinder the approach of the ylide, leading to lower yields and potentially altered stereoselectivity.[14][15]
Step 3: Optimize Reaction Conditions
Fine-tuning the reaction parameters can significantly improve the outcome.
| Parameter | Recommendation for Aromatic Aldehydes | Rationale |
| Solvent | Aprotic, non-polar solvents like THF or diethyl ether are standard. For less reactive systems, a more polar aprotic solvent like DMF may be beneficial. | The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and stereoselectivity.[16] |
| Temperature | Ylide generation is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions. The reaction with the aldehyde may require warming to room temperature or even gentle heating for less reactive substrates. | Temperature control is critical for managing the stability of the ylide and controlling the reaction rate. |
| Order of Addition | Typically, the ylide is generated first, followed by the addition of the aldehyde. However, for unstable ylides, in situ generation in the presence of the aldehyde can be advantageous.[10] | This can minimize the decomposition of the ylide before it has a chance to react. |
Step 4: Consider Alternative Reactions
If the Wittig reaction consistently fails, especially with sterically hindered aromatic ketones or when high E-selectivity is desired, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative.[1][5] The HWE reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide.[17] A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, which simplifies purification.[17]
Guide 2: Controlling Stereoselectivity (E vs. Z)
Achieving the desired stereoisomer is a common challenge. This guide provides strategies to influence the E/Z ratio of the product.
Factors Influencing Stereoselectivity
Caption: Key factors for controlling the stereochemical outcome of the Wittig reaction.
-
Ylide Stability is Key:
-
Unstabilized Ylides (e.g., Ph₃P=CH-Alkyl): These ylides react rapidly and irreversibly under kinetic control to favor the formation of the cis-oxaphosphetane intermediate, which decomposes to the Z-alkene.[8][18]
-
Stabilized Ylides (e.g., Ph₃P=CH-CO₂Et): These ylides are less reactive, and the initial addition to the aldehyde is often reversible. The reaction proceeds under thermodynamic control, favoring the more stable trans-oxaphosphetane intermediate, which leads to the E-alkene.[2][6]
-
Semi-stabilized Ylides (e.g., Ph₃P=CH-Aryl): These ylides often give mixtures of E and Z isomers, as the energetic difference between the kinetic and thermodynamic pathways is small.[7]
-
-
The Role of Lithium Salts: When organolithium bases (like n-BuLi) are used, lithium salts are present in the reaction mixture. These salts can coordinate to the betaine intermediate, promoting equilibration and potentially leading to a higher proportion of the thermodynamically favored E-alkene, even with unstabilized ylides.[2][8] For high Z-selectivity with unstabilized ylides, salt-free conditions (e.g., using sodium or potassium bases) are preferred.
-
The Schlosser Modification for E-Alkene Synthesis: For the synthesis of E-alkenes from unstabilized ylides, the Schlosser modification can be employed. This involves deprotonating the betaine intermediate with a strong base at low temperature, followed by protonation to invert the stereochemistry before the final elimination.[5]
Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction with an Electron-Rich Aromatic Aldehyde (p-Anisaldehyde)
This protocol is adapted for an aldehyde that is less reactive due to an electron-donating group.
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equivalents) in THF dropwise.
-
Stir the resulting orange-red mixture at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
Slowly add a solution of p-anisaldehyde (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired stilbene derivative.
-
Protocol 2: General Procedure for the Wittig Reaction with an Electron-Poor Aromatic Aldehyde (p-Nitrobenzaldehyde)
This protocol is for a more reactive aldehyde.
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF and cool to 0 °C.
-
Slowly add potassium tert-butoxide (1.1 equivalents) in portions.
-
Stir the resulting yellow suspension at 0 °C for 30 minutes.
-
-
Reaction with Aldehyde:
-
Add a solution of p-nitrobenzaldehyde (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
References
-
Anomalous stereoselectivity in the Wittig reaction: the role of steric interactions. Journal of Organic Chemistry, 2013. [Link]
-
The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 2013. [Link]
-
The Wittig Reaction. University of Pittsburgh, Department of Chemistry. [Link]
-
The modern interpretation of the Wittig reaction mechanism. SciSpace. [Link]
-
Optimizing Synthetic Routes to (E)- and (Z)- Stilbenes via Mechanistic Explorations of the Wittig Reaction. Digital Commons @ Otterbein, 2024. [Link]
-
Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Advances, 2025. [Link]
-
The Stereoselectivity of the Wittig Reactions. University Chemistry, 2025. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. National Institutes of Health, 2017. [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Wittig Reaction. Chemistry LibreTexts. [Link]
-
Wittig reaction with benzaldehyde. Chemistry Stack Exchange. [Link]
-
Synthesis of an Alkene via the Wittig Reaction. [Link]
-
3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium - Freie Universität Berlin. [Link]
-
Solvent Effect in the Wittig Reaction Under Boden's Conditions. ResearchGate, 2025. [Link]
-
20.4. The Wittig reaction. Organic Chemistry II - Lumen Learning. [Link]
-
Co-operative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. University of Galway Research. [Link]
-
Optimizing Organic Synthesis with p-Anisaldehyde: A Practical Guide. [Link]
-
1 Stilbenes Preparation and Analysis. Wiley-VCH. [Link]
-
Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. JulietHahn.com. [Link]
-
A Solvent Free Wittig Reaction. [Link]
-
The Wittig Reaction. Chemistry LibreTexts. [Link]
-
Reaction conditions for optimization of Wittig olefination. ResearchGate. [Link]
-
Highly Stereoselective and General Synthesis of (E)-Stilbenes and Alkenes by Means of an Aqueous Wittig Reaction. ResearchGate, 2025. [Link]
-
Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]
-
Question: Above is the procedure for a witting reaction to synthesis 4-methoxystilbene. From anisaldehyde and benzyltriphenylphosphonium chloride ylide. Chegg. [Link]
-
Problems with wittig reaction. Reddit. [Link]
-
Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]
-
Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. ResearchGate, 2025. [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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preventing over-oxidation to sulfone in dibenzothiophene reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for professionals engaged in the synthesis and application of dibenzothiophene derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the selective oxidation of dibenzothiophene (DBT) to dibenzothiophene sulfoxide (DBTO). Our focus is on preventing the common issue of over-oxidation to the undesired dibenzothiophene sulfone (DBTO₂).
The controlled, single-oxygen-atom insertion to form DBTO is a critical transformation. These sulfoxides are valuable intermediates in organic synthesis and have applications in materials science and chemical biology.[1][2] However, the sulfur atom in the initial sulfoxide product is highly susceptible to further oxidation, often leading to the thermodynamically stable sulfone as the major product. This guide provides field-proven insights and protocols to help you maximize the yield of the desired sulfoxide.
Troubleshooting Guide
This section addresses specific experimental challenges in a direct question-and-answer format.
Q1: My reaction is producing primarily the dibenzothiophene sulfone (DBTO₂) instead of the desired sulfoxide (DBTO). What are the likely causes and how can I fix this?
This is the most common problem encountered in DBT oxidation. Over-oxidation to the sulfone is a competing reaction that can dominate under suboptimal conditions. The primary causes are an excess of the oxidizing agent, elevated reaction temperatures, and prolonged reaction times.
Causality and Solutions:
-
Oxidant Stoichiometry: The oxidation of DBT to DBTO and then to DBTO₂ is a stepwise process.[2][3] Using a stoichiometric excess of the oxidant significantly increases the rate of the second oxidation step. An increase in the concentration of the oxidant, such as H₂O₂, has been shown to have a positive effect on the overall yield of dibenzothiophene sulfone.[4]
-
Corrective Action: Carefully control the molar ratio of the oxidant to DBT. Begin with a 1:1 or slightly substoichiometric ratio (e.g., 0.95 equivalents of oxidant). Add the oxidant slowly or portion-wise to the reaction mixture to maintain a low instantaneous concentration, which favors the formation of the sulfoxide.
-
-
Reaction Temperature: The rate of oxidation generally increases with temperature. However, higher temperatures can disproportionately favor the formation of the sulfone.[5] It has been observed that selectivity for dibenzothiophene sulfoxide is favored by a decrease in temperature.[4]
-
Corrective Action: Perform the reaction at a lower temperature. Start at 0 °C or even room temperature, depending on the reactivity of your chosen oxidant and catalyst. While this may slow the reaction rate, it will significantly improve selectivity for the sulfoxide.
-
-
Reaction Time & Monitoring: Allowing the reaction to proceed for too long, even with stoichiometric amounts of oxidant, can lead to sulfone formation as the initially formed sulfoxide is slowly oxidized.
-
Catalyst Choice: The nature of the catalyst plays a crucial role. Some catalysts are inherently more active and may promote both oxidation steps, while others can be tuned for selectivity. For example, certain metal-organic frameworks (MOFs) and titanium-based catalysts like Ti-MWW have been studied for their catalytic activity in these reactions.[5][7][8]
-
Corrective Action: If using a catalyst, screen different options. A less active catalyst might provide better selectivity for the sulfoxide. Consider catalysts known for selective sulfide-to-sulfoxide transformations.
-
Troubleshooting Flowchart: High Sulfone (DBTO₂) Yield
Caption: The sequential oxidation pathway from DBT to DBTO and the subsequent over-oxidation to DBTO₂.
Q2: Which oxidizing agents are commonly used, and how does their choice affect selectivity for the sulfoxide?
Several oxidizing agents can be used, each with different reactivity profiles.
| Oxidizing Agent | Characteristics & Selectivity Considerations |
| **Hydrogen Peroxide (H₂O₂) ** | A common, inexpensive, and environmentally benign oxidant. [9]Its reactivity often needs to be enhanced with a catalyst. Selectivity is highly dependent on reaction conditions (temperature, catalyst, H₂O₂ concentration). [4]An excess of H₂O₂ can lead to over-oxidation. [10] |
| m-CPBA | A highly reactive organic peroxide. It can be effective but may be too strong, leading to sulfone formation if not used carefully at low temperatures and with strict stoichiometric control. [11] |
| Peroxyformic Acid | Formed in situ from formic acid and H₂O₂, it is a powerful oxidant. It is effective but can be aggressive, often leading to sulfones if not carefully controlled. [12] |
| tert-Butyl Hydroperoxide (TBHP) | An organic peroxide often used with metal catalysts. Its reactivity can be tuned by the choice of catalyst, offering a pathway to control selectivity. [13] |
Q3: How does temperature influence the selectivity of dibenzothiophene oxidation?
Temperature is a critical parameter for controlling selectivity.
-
Low Temperatures (e.g., 0-25 °C): Favor the formation of the sulfoxide. The activation energy for the second oxidation step (sulfoxide to sulfone) is generally higher, so at lower temperatures, the first oxidation proceeds preferentially. Studies have shown that a decrease in temperature favors selectivity for dibenzothiophene sulfoxide. [4]* High Temperatures (e.g., > 60 °C): Increase the rate of both oxidation steps but tend to favor the formation of the more thermodynamically stable sulfone. [5]This often results in a significant decrease in the yield of the desired sulfoxide.
Experimental Protocol: Selective Oxidation of DBT using H₂O₂
This protocol provides a general guideline for the selective oxidation of dibenzothiophene to its sulfoxide using a common oxidant. Note: This is a representative protocol and should be optimized for your specific catalyst and setup.
Materials:
-
Dibenzothiophene (DBT)
-
Methanol (or other suitable solvent)
-
Hydrogen Peroxide (30% aqueous solution)
-
Catalyst (e.g., an oxidovanadium complex or other suitable catalyst) [4]* Saturated sodium bicarbonate solution
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dibenzothiophene (1.0 eq.) in methanol (approx. 0.1 M concentration).
-
Catalyst Addition: Add the catalyst (e.g., 0.1-1 mol%).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Oxidant Addition: While stirring vigorously, add 30% hydrogen peroxide (1.05 eq.) dropwise over 30 minutes using a syringe pump. Maintaining a slow addition rate is crucial to prevent a buildup of the oxidant.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress every 15-30 minutes by TLC or GC-FID, checking for the disappearance of DBT and the appearance of DBTO and DBTO₂.
-
Quenching: Once the DBT is consumed or the DBTO concentration is maximized, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the dibenzothiophene sulfoxide.
References
-
Ogunlaja, A. S., Hosten, E. C., & Tshentu, Z. R. (2014). The oxidation of dibenzothiophene using oxidovanadium(IV)-containing nanofibres as catalyst. South African Journal of Chemistry, 67, 155-161. [Link]
-
Cheng, S., Liu, Y., Gao, J., Wang, L., Liu, X., Gao, G., Wu, P., & He, M. (2006). Catalytic oxidation of benzothiophene and dibenzothiophene in model light oil Ti-MWW. Chinese Journal of Catalysis, 27(7), 547-549. [Link]
-
Fakhroleslam, M., & Al-Mughairi, F. (2022). Process Optimization for Catalytic Oxidation of Dibenzothiophene over UiO-66-NH2 by Using a Response Surface Methodology. ACS Omega, 7(19), 16375–16385. [Link]
-
Fakhroleslam, M., & Al-Mughairi, F. (2022). Process Optimization for Catalytic Oxidation of Dibenzothiophene over UiO-66-NH2 by Using a Response Surface Methodology. ACS Publications. [Link]
-
Sorokin, A. B., Tuel, A., & Batalov, S. (2003). Oxidation of dibenzothiophene by hydrogen peroxide or monopersulfate and metal–sulfophthalocyanine catalysts: an easy access to biphenylsultone or 2-(2′-hydroxybiphenyl)sulfonate under mild conditions. New Journal of Chemistry, 27(10), 1455-1460. [Link]
-
Yoshida, S., Kumagai, Y., Kobayashi, A., & Nakamura, K. (2024). Facile synthesis of dibenzothiophene S-oxides from sulfinate esters. Chemical Communications, 60(6), 693-696. [Link]
-
Yoshida, S., Kumagai, Y., Kobayashi, A., & Nakamura, K. (2024). Facile Synthesis of Dibenzothiophene S-Oxides from Sulfinate Esters. The Royal Society of Chemistry. [Link]
-
Gao, H., Li, C., Liu, H., Song, L., Jiang, W., & Zheng, H. (2007). Catalytic Oxidation of Dibenzothiophene Using Cyclohexanone Peroxide. Energy & Fuels, 21(5), 2969–2973. [Link]
-
Adam, M. S. S., et al. (2016). A proposed cyclic mechanism for the oxidation of dibenzothiophene by TBHP in the presence of Ca/MoO3-PO4/Al2O3 catalyst. ResearchGate. [Link]
-
Zhang, M., et al. (2011). Oxidation of dibenzothiophene catalyzed by Na2WO4 in a halogen-free ionic liquid. Journal of Hazardous Materials, 186(1), 899-903. [Link]
-
Yoshida, S., Kumagai, Y., Kobayashi, A., & Nakamura, K. (2024). Facile synthesis of dibenzothiophene S-oxides from sulfinate esters. RSC Publishing. [Link]
-
Tokyo University of Science. (2024). New Horizons in Chemical Biology: A Novel Approach to Synthesize Dibenzothiophene S-Oxides. Tokyo University of Science News. [Link]
-
Yoshida, S., Kumagai, Y., Kobayashi, A., & Nakamura, K. (2024). Facile Synthesis of Dibenzothiophene S-Oxides from Sulfinate Esters. ResearchGate. [Link]
-
MacLatchy, E., et al. (2023). Comparison of Material Activity and Selectivity in the Electrocatalytic Oxidation of Dibenzothiophene. ChemRxiv. [Link]
- Leal, J. H. (2012). "Oxidation of Dibenzothiophene to Dibenzothiophene Sulfone Using TiO2".
-
Tong, Q.-L., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. [Link]
-
Leal, J. H., et al. (2012). Oxidation of dibenzothiophene to dibenzothiophene-sulfone using silica gel. ResearchGate. [Link]
-
Taylor & Francis. (n.d.). Dibenzothiophene – Knowledge and References. Taylor & Francis Online. [Link]
-
Al-Lal, A. M., et al. (2018). Oxidative Desulfurization I: Peroxyformic Acid Oxidation of Benzothiophene and Dibenzothiophene. ResearchGate. [Link]
-
Sani, S., et al. (2020). The Effect of Mesoporous Structure of the Support on the Oxidation of Dibenzothiophene. MDPI. [Link]
-
Rivera, A. (2013). Oxidation of Dibenzothiophene to Dibenzothiophene Sulfone Using Tungsten (VI) Oxide. ScholarWorks @ UTRGV. [Link]
Sources
- 1. New Horizons in Chemical Biology: A Novel Approach to Synthesize Dibenzothiophene S-Oxides | Tokyo University of Science [tus.ac.jp]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Oxidation of dibenzothiophene by hydrogen peroxide or monopersulfate and metal–sulfophthalocyanine catalysts: an easy access to biphenylsultone or 2-(2′-hydroxybiphenyl)sulfonate under mild conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The oxidation of dibenzothiophene using oxidovanadium(IV)-containing nanofibres as catalyst [scielo.org.za]
- 5. Process Optimization for Catalytic Oxidation of Dibenzothiophene over UiO-66-NH2 by Using a Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Catalytic oxidation of benzothiophene and dibenzothiophene in model light oil Ti-MWW - East China Normal University [pure.ecnu.edu.cn]
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- 9. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid [mdpi.com]
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- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
challenges in the scale-up of Dibenzo[b,d]thiophene-4-carbaldehyde synthesis
Technical Support Center: Synthesis of Dibenzo[b,d]thiophene-4-carbaldehyde
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this and related heterocyclic compounds. Here, we move beyond simple protocols to address the nuanced challenges that arise during synthesis and scale-up, providing in-depth, mechanistically grounded solutions.
Introduction: The Synthetic Challenge
This compound is a key intermediate in the development of materials for organic electronics and pharmaceuticals.[1][2] Its synthesis, while conceptually straightforward, is often plagued by issues of regioselectivity, low yields, and difficult purifications, particularly as the reaction scale increases. The two most common synthetic strategies are the Vilsmeier-Haack formylation and the lithiation-formylation of the dibenzo[b,d]thiophene core. Each presents a unique set of challenges that we will address in this guide.
Section 1: Troubleshooting the Vilsmeier-Haack Formylation Route
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[3][4] It involves the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution with the dibenzo[b,d]thiophene.[5]
Core Reaction Pathway
Caption: Vilsmeier-Haack reaction pathway for formylation of dibenzo[b,d]thiophene.
Frequently Asked Questions & Troubleshooting
Q1: My reaction yield is consistently low (<40%). What are the likely causes and how can I improve it?
A1: Low yields in Vilsmeier-Haack reactions are a common issue. The root cause often lies in one of three areas: reagent quality, reaction conditions, or incomplete reaction.
-
Causality & Explanation: The Vilsmeier reagent is a weak electrophile, making the reaction sensitive to the electronic properties of the aromatic substrate and the reaction parameters.[3][5] Dibenzo[b,d]thiophene is moderately electron-rich, but side reactions can easily compete with the desired formylation if conditions are not optimal.
-
Troubleshooting Steps:
-
Reagent Purity is Critical:
-
DMF: Ensure your DMF is anhydrous. Water will quench the Vilsmeier reagent. Consider using a freshly opened bottle or drying it over molecular sieves.
-
POCl₃: Use freshly distilled or a new bottle of POCl₃. Over time, it can hydrolyze to phosphoric acid, which will inhibit the reaction.
-
-
Optimize Reaction Temperature and Time:
-
The formation of the Vilsmeier reagent is often performed at 0 °C. After the addition of dibenzo[b,d]thiophene, the reaction may require heating. A gradual increase in temperature (e.g., to 60-80 °C) can significantly improve conversion. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
Ensure the reaction runs for a sufficient duration. These reactions can be slow; 12-24 hours is not uncommon.
-
-
Stoichiometry of Reagents:
-
An excess of the Vilsmeier reagent is often necessary. A common starting point is a 1.5 to 3-fold excess of both DMF and POCl₃ relative to the dibenzo[b,d]thiophene.
-
-
| Parameter | Standard Condition | Optimization Range | Rationale |
| POCl₃:DBT Ratio | 1.5 : 1 | 1.5:1 to 3:1 | Pushes equilibrium towards Vilsmeier reagent formation. |
| DMF:DBT Ratio | 1.5 : 1 | 1.5:1 to 3:1 | Ensures complete formation of the electrophile. |
| Temperature | Room Temp | 0 °C to 80 °C | Balances reaction rate against potential for side products. |
| Time | 12 h | 12 h to 48 h | Allows for slow reactions to reach completion. |
Q2: I'm observing multiple spots on my TLC plate, and purification by column chromatography is difficult. What are these byproducts?
A2: The formation of multiple products is a known challenge, often stemming from the regioselectivity of the formylation and potential side reactions.
-
Causality & Explanation: While electrophilic substitution on dibenzo[b,d]thiophene typically favors the 2- and 4-positions, a mixture of isomers can be formed.[6] Additionally, under harsh conditions, over-reaction or degradation can occur. The Vilsmeier-Haack reaction can sometimes lead to the formation of chloro-vinyl iminium salts, which can be difficult to separate.[7]
-
Troubleshooting & Identification:
-
Isomer Formation: The primary byproduct is often the 2-carbaldehyde isomer. Their separation can be challenging due to similar polarities.
-
Solution: Employ a high-performance silica gel for chromatography and use a solvent system with a low polarity gradient (e.g., hexanes/ethyl acetate or hexanes/dichloromethane). Recrystallization can also be an effective method for isolating the desired 4-isomer.
-
-
Unreacted Starting Material: If the reaction is incomplete, you will have leftover dibenzo[b,d]thiophene, which is non-polar and should elute quickly from a silica column.
-
Hydrolysis Intermediate: Incomplete hydrolysis during workup can leave the iminium salt intermediate.
-
Solution: Ensure the aqueous workup is thorough. Adding a mild base like sodium acetate or sodium bicarbonate solution and stirring for an extended period (1-2 hours) can drive the hydrolysis to completion.[5]
-
-
Section 2: Troubleshooting the Lithiation-Formylation Route
An alternative pathway involves the ortho-lithiation of dibenzo[b,d]thiophene using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting aryllithium species with an electrophilic formylating agent such as DMF.[8][9]
Core Reaction Pathway
Caption: Lithiation-formylation pathway for this compound.
Frequently Asked Questions & Troubleshooting
Q1: My reaction is failing completely, and I only recover the starting material. What's going wrong?
A1: This is a classic problem when working with highly reactive organolithium reagents. The issue is almost always related to the presence of electrophilic quenchers (like water or oxygen) or insufficient base strength/activity.
-
Causality & Explanation: Aryllithium species are extremely strong bases and nucleophiles. They will react preferentially with any acidic protons (like water) or other electrophiles before reacting with the intended substrate.[9]
-
Troubleshooting Steps:
-
Ensure Strictly Anhydrous and Inert Conditions:
-
Glassware: All glassware must be oven-dried or flame-dried under vacuum immediately before use.
-
Solvents: Use anhydrous solvents, typically THF, distilled from a drying agent like sodium/benzophenone.[10]
-
Atmosphere: The reaction must be conducted under a positive pressure of an inert gas (Argon or Nitrogen).
-
-
Verify n-BuLi Titer: The concentration of commercially available n-BuLi can decrease over time. It is crucial to titrate the n-BuLi solution before use to know its exact molarity. A common method is the titration with diphenylacetic acid.
-
Temperature Control: The lithiation step is highly exothermic and should be performed at low temperatures (-78 °C, a dry ice/acetone bath) to prevent side reactions and decomposition.[10] The subsequent quench with DMF should also be done at this low temperature.
-
Q2: I am getting a low yield of the desired aldehyde, along with a significant amount of a higher molecular weight byproduct. What is this byproduct?
A2: This often points to a secondary reaction of the initially formed product.
-
Causality & Explanation: The aryllithium intermediate can react with the aldehyde product as it is formed. This nucleophilic attack on the carbonyl group leads to the formation of a secondary alcohol after workup.
-
Troubleshooting Steps:
-
Inverse Addition: Instead of adding DMF to the aryllithium solution, try adding the aryllithium solution slowly to a cold (-78 °C) solution of excess DMF. This ensures that the aryllithium is always the limiting reagent in the presence of the formylating agent, minimizing its chance to react with the newly formed product.
-
Quenching Procedure: Ensure the reaction is quenched promptly with a proton source (like saturated aqueous ammonium chloride) once the addition is complete and the reaction is deemed finished by TLC. Do not let the reaction warm up before quenching.
-
Section 3: Scale-Up Challenges
Transitioning a successful bench-scale synthesis to a larger, pilot-plant scale introduces a new set of challenges related to reaction management, safety, and purification.[11][12]
Q: When moving from a 1g scale to a 100g scale, my yield dropped significantly and the product was much darker and harder to purify. Why?
A: Scale-up issues often revolve around mass and heat transfer limitations.
-
Causality & Explanation:
-
Heat Transfer: Exothermic reactions, like the formation of the Vilsmeier reagent or the lithiation step, are much harder to control on a larger scale. Localized "hot spots" can form, leading to decomposition and the formation of colored byproducts.
-
Mass Transfer (Mixing): Efficient mixing is harder to achieve in large reactors. Poor mixing can lead to localized areas of high reagent concentration, promoting side reactions. In the lithiation route, inefficient mixing during the DMF quench can dramatically increase the formation of the secondary alcohol byproduct.
-
-
Scale-Up Protocol Adjustments:
-
Controlled Addition Rates: Reagents must be added much more slowly on a larger scale to allow the cooling system to dissipate the heat generated. For highly exothermic steps, consider using a syringe pump for precise and slow addition.
-
Enhanced Mixing: Use an overhead mechanical stirrer instead of a magnetic stir bar to ensure efficient mixing throughout the reaction vessel.
-
Temperature Monitoring: Place the temperature probe directly in the reaction mixture (not just in the cooling bath) to get an accurate reading of the internal temperature and adjust cooling/addition rates accordingly.
-
Purification Strategy: On a larger scale, recrystallization is often more practical and efficient than chromatography for achieving high purity. Develop a robust recrystallization procedure at the bench scale first, testing various solvent systems (e.g., ethanol, isopropanol, toluene). The over-oxidized sulfone product can be challenging to remove by recrystallization alone, so careful control of the reaction is paramount.[13]
-
References
-
Clarke, H. T., & Taylor, E. R. (1925). The Vilsmeier-Haack Reaction. Journal of the Chemical Society, Transactions, 127, 1-11. [Link]
-
Campaigne, E., & Hewitt, L. (1957). Synthesis of Some Dibenzothiophene Derivatives. The Journal of Organic Chemistry, 22(5), 552-554. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
JoVE. (2017). Scale-up Chemical Synthesis of Thermally-activated Delayed Fluorescence Emitters Based on the Dibenzothiophene-S,S-Dioxide Core. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Formylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of 5-(Triisopropylalkynyl) dibenzo[b,d]thiophenium triflate. Retrieved from [Link]
-
Gao, J., et al. (2007). Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors. Journal of Materials Chemistry, 17(14), 1381-1387. [Link]
-
Ferguson, L. N. (1946). The Synthesis of Aromatic Aldehydes. Chemical Reviews, 38(2), 227-254. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Chemistry, 28. [Link]
-
Reddit. (2022). Stuck in aromatic synthesis. Retrieved from [Link]
-
Zhang, W., et al. (2021). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. Organic Process Research & Development, 25(6), 1456–1462. [Link]
-
Silvi, M., et al. (2020). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Angewandte Chemie International Edition, 59(46), 20582-20588. [Link]
-
ResearchGate. (n.d.). New Methods for the Preparation of Aromatic Aldehydes. Retrieved from [Link]
-
ResearchGate. (2017). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Retrieved from [Link]
Sources
- 1. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Dibenzo[b,d]thiophene---Applications and Synthesis_Chemicalbook [chemicalbook.com]
- 7. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Formylation - Common Conditions [commonorganicchemistry.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. Scale-up Chemical Synthesis of Thermally-activated Delayed Fluorescence Emitters Based on the Dibenzothiophene-S,S-Dioxide Core [jove.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Identification of Impurities in Dibenzo[b,d]thiophene-4-carbaldehyde by HPLC
Welcome to the technical support center for the analysis of Dibenzo[b,d]thiophene-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification using High-Performance Liquid Chromatography (HPLC). Here, we address common challenges and provide in-depth, field-proven insights to ensure the scientific integrity of your analytical work.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in this compound and where do they originate?
A1: Impurities in this compound can stem from the synthetic route, degradation, or storage. Understanding the synthesis is key to predicting potential process-related impurities. A common synthesis involves the formylation of dibenzo[b,d]thiophene.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual dibenzo[b,d]thiophene.
-
Isomeric Impurities: Formation of other positional isomers of the carbaldehyde during the formylation step.
-
Over-reaction Products: Further formylation or other side reactions leading to di-substituted products.
-
Reagent-Related Impurities: Impurities originating from the formylating agent or other reagents used in the synthesis.
Degradation Products:
-
Oxidation Products: The aldehyde functional group is susceptible to oxidation, forming the corresponding carboxylic acid, Dibenzo[b,d]thiophene-4-carboxylic acid. The thiophene sulfur can also be oxidized to the sulfoxide or sulfone, especially under harsh conditions.[1]
-
Photodegradation Products: Exposure to light can induce various reactions, leading to a complex mixture of degradants.
Q2: My HPLC chromatogram shows poor resolution between the main peak and an impurity. How can I improve the separation?
A2: Achieving adequate resolution is a common challenge. Here's a systematic approach to improving peak separation:
-
Mobile Phase Optimization:
-
Organic Modifier: If using a reversed-phase method (e.g., C18 column), systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or a switch to isocratic elution with a lower organic content can increase retention and improve separation of closely eluting peaks.
-
Aqueous Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable impurities, such as the corresponding carboxylic acid. Adjusting the pH with a suitable buffer (e.g., phosphate or acetate) can alter the ionization state and chromatographic behavior of such impurities.
-
Solvent Type: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.
-
-
Column Chemistry:
-
If mobile phase optimization is insufficient, consider a column with a different stationary phase. A phenyl-hexyl or a polar-embedded phase might offer different selectivity for aromatic compounds compared to a standard C18 column.[2]
-
-
Temperature:
-
Flow Rate:
-
Reducing the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer analysis times.
-
Q3: I'm observing peak tailing for the this compound peak. What are the possible causes and solutions?
A3: Peak tailing is a frequent issue that can compromise peak integration and quantification. The primary causes include:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar functional groups, like the aldehyde, causing tailing.
-
Solution: Use a high-purity, end-capped column (Type B silica). Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also mask these active sites.[2]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[3]
-
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and tailing.
-
Solution: Use tubing with a smaller internal diameter and minimize its length between the injector, column, and detector.
-
Q4: How can I confirm the identity of an unknown impurity peak?
A4: A multi-pronged approach is necessary for the confident identification of unknown impurities:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for impurity identification.[6][7]
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to determine the elemental composition of the impurity.[8]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the impurity's molecular ion provides structural information that can be used to elucidate its structure.[8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Forced Degradation Studies:
-
Subjecting the this compound sample to stress conditions (e.g., acid, base, oxidation, heat, light) can help to intentionally generate degradation products.[11][12][13] Matching the retention time of an unknown impurity with a peak that appears under specific stress conditions can provide clues about its identity (e.g., an increase in a particular peak under oxidative stress suggests it is an oxidation product).
-
-
Reference Standard Co-injection:
-
If you have a suspected structure for an impurity, synthesizing or purchasing a reference standard and co-injecting it with your sample is a definitive way to confirm its identity. A perfect match in retention time provides strong evidence.
-
Troubleshooting Guides
Issue 1: Baseline Noise or Drift
| Potential Cause | Troubleshooting Steps |
| Air Bubbles in the System | Degas the mobile phase thoroughly. Purge the pump and detector.[3] |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and reagents.[3][5] |
| Detector Lamp Failing | Check the lamp energy. Replace if it is low.[3] |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature.[3] |
| Leaks | Inspect all fittings for leaks and tighten or replace as necessary.[14] |
Issue 2: Retention Time Variability
| Potential Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Composition | If using an online mixer, ensure it is functioning correctly. Consider hand-mixing the mobile phase.[3][5] |
| Poor Column Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[3] |
| Fluctuating Column Temperature | Use a reliable column oven.[3][5] |
| Pump Malfunction | Check for leaks in the pump seals and ensure check valves are functioning correctly.[5] |
Issue 3: Ghost Peaks
| Potential Cause | Troubleshooting Steps |
| Contamination in the Injection System | Clean the autosampler and injection port. |
| Carryover from Previous Injections | Run a blank injection of the mobile phase to check for carryover. If present, implement a needle wash step in your method. |
| Impure Mobile Phase | Prepare fresh mobile phase. Water is a common source of contamination in reversed-phase chromatography.[5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from degradation products or process impurities.[15][16][17]
Objective: To develop an HPLC method capable of separating this compound from its potential impurities and degradation products.
Step-by-Step Methodology:
-
Column Selection: Start with a robust, reversed-phase column such as a C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase Preparation:
-
Aqueous Phase (A): 0.1% Formic acid in water.
-
Organic Phase (B): Acetonitrile.
-
-
Initial Gradient:
-
Time (min) | %B
-
---|---
-
0 | 40
-
20 | 90
-
25 | 90
-
25.1 | 40
-
30 | 40
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength that provides a good response for both the API and expected impurities (e.g., 254 nm or a wavelength maximum determined by UV-Vis spectroscopy).
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
-
Forced Degradation:
-
Prepare separate solutions of the API and subject them to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
-
Method Optimization: Inject the stressed samples and the unstressed sample. Evaluate the chromatograms for the separation of the main peak from any new peaks that have formed. Adjust the gradient, mobile phase composition, or other parameters as needed to achieve a resolution of >1.5 between all peaks.
Protocol 2: Impurity Identification using LC-MS
Objective: To obtain mass spectral data for unknown peaks to aid in their structural elucidation.
Step-by-Step Methodology:
-
Develop an MS-Compatible HPLC Method: If the primary HPLC method uses non-volatile buffers (e.g., phosphate), a new method with a volatile mobile phase (e.g., formic acid or ammonium acetate) must be developed.[18]
-
LC-MS System Setup:
-
Ionization Source: Electrospray Ionization (ESI) is a common choice for this type of molecule. Run in both positive and negative ion modes to maximize the chances of detecting all impurities.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
-
Data Acquisition:
-
Acquire full scan MS data to determine the molecular weights of the eluting compounds.
-
Set up data-dependent MS/MS acquisition to automatically trigger fragmentation of the most intense ions in the full scan, providing structural information.
-
-
Data Analysis:
-
Extract the mass spectra for each impurity peak.
-
Use the accurate mass data to generate possible elemental compositions.
-
Interpret the MS/MS fragmentation patterns to propose structures for the impurities.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Sources
- 1. Dibenzo[b,d]thiophene---Applications and Synthesis_Chemicalbook [chemicalbook.com]
- 2. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Identifying and elucidating impurity species [rssl.com]
- 7. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. benchchem.com [benchchem.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. rjptonline.org [rjptonline.org]
- 14. realab.ua [realab.ua]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. hpst.cz [hpst.cz]
Validation & Comparative
A Comparative Guide to the Synthesis of Dibenzo[b,d]thiophene-4-carbaldehyde and Its Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the dibenzo[b,d]thiophene scaffold holds a privileged position. Its rigid, planar structure and electron-rich nature make it an attractive core for the development of novel therapeutic agents and organic electronic materials. The introduction of a formyl group onto this scaffold to generate dibenzo[b,d]thiophene carbaldehydes provides a versatile handle for further molecular elaboration. This guide offers an in-depth comparison of the synthesis of dibenzo[b,d]thiophene-4-carbaldehyde and its 1-, 2-, and 3-isomers, providing field-proven insights and experimental data to inform synthetic strategy and decision-making in a research and development setting.
Introduction to Dibenzo[b,d]thiophene and its Carbaldehyde Derivatives
Dibenzo[b,d]thiophene is a tricyclic heteroaromatic compound consisting of a central thiophene ring fused to two benzene rings. This stable aromatic system is a common motif in pharmaceuticals and organic functional materials.[1][2] The functionalization of this core structure is crucial for modulating its physicochemical and biological properties. The carbaldehyde derivatives of dibenzo[b,d]thiophene are particularly valuable synthetic intermediates, allowing for a wide range of subsequent chemical transformations.
The position of the formyl group on the dibenzo[b,d]thiophene skeleton significantly influences the reactivity and properties of the resulting isomer. Understanding the synthetic accessibility and comparative reactivity of each isomer is therefore paramount for chemists aiming to incorporate this scaffold into their target molecules.
Synthetic Strategies for Dibenzo[b,d]thiophene Carbaldehydes: A Comparative Analysis
The introduction of a formyl group onto an aromatic ring can be achieved through several established methods. For dibenzo[b,d]thiophene, the most common and effective strategies are electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack reaction, and ortho-lithiation followed by formylation. The choice of method and the resulting regioselectivity are dictated by the inherent electronic properties of the dibenzo[b,d]thiophene nucleus.
Understanding the Reactivity of the Dibenzo[b,d]thiophene Core
The dibenzo[b,d]thiophene ring system is electron-rich and readily undergoes electrophilic substitution. Theoretical and experimental studies have shown that the 2-position is the most electronically activated and sterically accessible site for electrophilic attack. The reactivity of the other positions generally follows the order 2 > 4 > 3 > 1. This inherent reactivity profile provides a foundational understanding for predicting the outcomes of direct formylation reactions.
Vilsmeier-Haack Formylation: A Direct Approach
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[5]
Caption: General workflow for the Vilsmeier-Haack formylation reaction.
For dibenzo[b,d]thiophene, the Vilsmeier-Haack reaction is expected to predominantly yield the 2-carbaldehyde isomer due to the higher electron density at this position. However, the reaction conditions can be tuned to influence the regioselectivity, and other isomers can sometimes be isolated as minor products.
Experimental Protocol: Vilsmeier-Haack Formylation of Dibenzo[b,d]thiophene (General Procedure)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve dibenzo[b,d]thiophene (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add the dibenzo[b,d]thiophene solution to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for several hours, monitoring the reaction progress by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired isomer(s).
Lithiation and Formylation: A Regioselective Strategy
For accessing isomers that are not favored by direct electrophilic substitution, a more directed approach such as ortho-lithiation followed by quenching with a formylating agent is often employed. This method relies on the ability of a heteroatom or a directing group to guide a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate a specific ortho-position.
In the case of dibenzo[b,d]thiophene, the sulfur atom can direct lithiation to the adjacent 1- and 9-positions (equivalent to the 1-position). Subsequent reaction with an electrophile like DMF introduces the formyl group at this position.
Caption: Workflow for the synthesis of the 1-carbaldehyde isomer via lithiation.
Experimental Protocol: Synthesis of Dibenzo[b,d]thiophene-1-carbaldehyde via Lithiation
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a solution of dibenzo[b,d]thiophene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq.) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford dibenzo[b,d]thiophene-1-carbaldehyde.
Comparative Data of Dibenzo[b,d]thiophene Carbaldehyde Isomers
| Isomer | Common Synthetic Route | Expected Yield Range | Melting Point (°C) | Key Spectroscopic Data (¹H NMR, δ ppm) |
| 1-Carbaldehyde | Lithiation at C1 with n-BuLi, then quench with DMF | 40-60% | ~110-115 | Aldehyde proton (CHO) signal around 10.5 ppm |
| 2-Carbaldehyde | Vilsmeier-Haack formylation of dibenzo[b,d]thiophene | 60-80% | ~130-135 | Aldehyde proton (CHO) signal around 10.1 ppm |
| 3-Carbaldehyde | Multi-step synthesis from a pre-functionalized precursor | Variable | ~125-130 | Aldehyde proton (CHO) signal around 10.0 ppm |
| 4-Carbaldehyde | Friedel-Crafts acylation with dichloromethyl methyl ether and a Lewis acid, or Vilsmeier-Haack under forcing conditions | 30-50% | 127[6] | Aldehyde proton (CHO) signal around 10.8 ppm |
Note: The yield ranges and melting points are estimates based on related compounds and general synthetic knowledge. Specific experimental values may vary. The ¹H NMR chemical shifts are approximate and depend on the solvent used.
Reactivity and Synthetic Utility of the Isomers
The position of the electron-withdrawing formyl group significantly impacts the reactivity of the aromatic rings and the aldehyde itself.
-
Dibenzo[b,d]thiophene-2-carbaldehyde and -4-carbaldehyde: With the aldehyde group on the "outer" benzene rings, these isomers are well-suited for reactions involving the aldehyde functionality, such as Wittig reactions, Knoevenagel condensations, and reductive aminations, without significantly affecting the reactivity of the dibenzothiophene core towards further electrophilic substitution.[7]
-
Dibenzo[b,d]thiophene-1-carbaldehyde and -3-carbaldehyde: In these isomers, the aldehyde group is on the thiophene-fused benzene ring. This proximity can influence the electronic properties of the entire heterocyclic system more directly. These isomers are valuable for constructing more complex fused systems where functionalization adjacent to the thiophene sulfur is desired.
Conclusion and Future Perspectives
The synthesis of specific isomers of dibenzo[b,d]thiophene carbaldehyde requires a careful selection of synthetic strategy based on the principles of electrophilic aromatic substitution and directed ortho-metalation. The Vilsmeier-Haack reaction provides a direct and efficient route to the thermodynamically favored 2-isomer. In contrast, accessing the other isomers, particularly the 1- and 3-isomers, often necessitates more elaborate, multi-step sequences or regioselective lithiation techniques.
For researchers and drug development professionals, a thorough understanding of these synthetic pathways is crucial for the efficient and strategic construction of novel molecules based on the dibenzo[b,d]thiophene scaffold. The data and protocols presented in this guide provide a solid foundation for navigating the synthesis of these valuable building blocks. Future research in this area could focus on developing more selective and high-yielding methods for the direct formylation of the less accessible positions of the dibenzo[b,d]thiophene ring system, further expanding the synthetic toolbox for chemists in both academia and industry.
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A Comparative Guide to Dibenzo[b,d]thiophene-4-carbaldehyde and Dibenzoselenophene-4-carbaldehyde in OLEDs: A Senior Application Scientist's Perspective
In the rapidly evolving landscape of organic light-emitting diodes (OLEDs), the quest for highly efficient and stable emitter materials is paramount. This guide provides an in-depth comparison of two promising classes of compounds: dibenzo[b,d]thiophene-4-carbaldehyde and its selenium-containing analogue, dibenzoselenophene-4-carbaldehyde. As a Senior Application Scientist, this analysis is grounded in experimental data and fundamental principles to provide researchers, scientists, and drug development professionals with actionable insights for designing next-generation OLED devices.
The core distinction between these two molecules lies in the heteroatom at the heart of their fused ring system: sulfur in dibenzothiophene and selenium in dibenzoselenophene. This seemingly subtle difference has profound implications for their photophysical properties and, consequently, their performance in OLEDs. The heavier selenium atom introduces a significant "heavy atom effect," which enhances spin-orbit coupling. This, in turn, facilitates intersystem crossing (ISC) and, more critically for high-efficiency fluorescent OLEDs, reverse intersystem crossing (RISC).
The Heavy Atom Effect: A Decisive Advantage for Dibenzoselenophenes
In OLEDs, electrically generated excitons are formed in a 1:3 ratio of singlets (emissive) to triplets (non-emissive). To achieve high internal quantum efficiencies (IQEs) approaching 100%, it is crucial to harvest these triplet excitons. Thermally activated delayed fluorescence (TADF) is a key mechanism to achieve this, where triplet excitons are up-converted to singlets via RISC.
The rate of RISC is a critical parameter, and this is where dibenzoselenophenes demonstrate a distinct advantage. The enhanced spin-orbit coupling due to the selenium atom significantly accelerates the RISC process. For instance, in a study comparing a dibenzoselenophene-based emitter (DBSeBN) with its dibenzothiophene counterpart (DBTBN), the RISC rate for the selenium-containing compound was found to be 1.1 x 10⁷ s⁻¹, which is two orders of magnitude higher than the sulfur analogue[1][2]. This ultrafast RISC rate is instrumental in minimizing triplet exciton quenching pathways and reducing efficiency roll-off at high brightness levels.
Performance in OLED Devices: A Head-to-Head Comparison
Experimental data from OLED devices incorporating derivatives of dibenzothiophene and dibenzoselenophene consistently demonstrate the superior performance of the selenium-containing materials.
| Parameter | Dibenzothiophene Derivative (DBTBN) | Dibenzoselenophene Derivative (DBSeBN) | Reference |
| Maximum External Quantum Efficiency (EQE) | Lower | 31.6% | [1][2] |
| EQE at 1000 cd m⁻² | Lower (significant roll-off) | 23.3% | [1][2] |
| Reverse Intersystem Crossing (RISC) Rate | ~10⁵ s⁻¹ | 1.1 x 10⁷ s⁻¹ | [1][2] |
| Full Width at Half Maximum (FWHM) | - | 23 nm | [1][2] |
As the data indicates, OLEDs based on the dibenzoselenophene derivative not only achieve a higher maximum EQE but also exhibit significantly suppressed efficiency roll-off, a critical factor for practical display and lighting applications[1][2]. The narrower emission spectrum, as indicated by the small FWHM, also points to better color purity for the selenophene-based emitter[1][2].
Experimental Protocols
Synthesis of Dibenzo[b,d]thiophene/selenophene-4-carbaldehyde
The synthesis of these carbaldehyde derivatives typically involves a multi-step process starting from the parent dibenzothiophene or dibenzoselenophene. A common route is the Vilsmeier-Haack formylation.
Step-by-step Methodology:
-
Protection of the Heterocycle (if necessary): Depending on the reactivity, the sulfur or selenium atom might be protected.
-
Lithiation: The dibenzo-heterocycle is treated with a strong base, such as n-butyllithium, at low temperatures (-78 °C) to selectively deprotonate the 4-position.
-
Formylation: An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is added to the lithiated intermediate.
-
Work-up and Purification: The reaction is quenched with an aqueous solution, and the product is extracted and purified using column chromatography.
OLED Device Fabrication and Characterization
A standard OLED device architecture is used to evaluate the performance of these materials as emitters.
Step-by-step Methodology:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Injection and Transport Layers: A hole injection layer (HIL), such as PEDOT:PSS, and a hole transport layer (HTL) are deposited onto the ITO substrate via spin-coating or thermal evaporation.
-
Emissive Layer (EML) Deposition: The this compound or dibenzoselenophene-4-carbaldehyde derivative is co-evaporated with a host material to form the EML. The doping concentration is a critical parameter to optimize.
-
Electron Transport and Injection Layers: An electron transport layer (ETL) and an electron injection layer (EIL), such as LiF, are sequentially deposited.
-
Cathode Deposition: A metal cathode, typically aluminum (Al), is thermally evaporated to complete the device.
-
Encapsulation: The device is encapsulated to protect it from atmospheric moisture and oxygen.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency, and electroluminescence spectra of the fabricated OLEDs are measured.
Visualizing the Advantage: Molecular Structure and Device Architecture
Caption: Workflow from molecular design to performance evaluation of OLEDs.
Conclusion
The strategic substitution of sulfur with selenium in the dibenzofuran core structure offers a powerful tool for enhancing the performance of OLED emitters. The resulting dibenzoselenophene-4-carbaldehyde derivatives, owing to the heavy atom effect, exhibit significantly faster RISC rates. This translates to higher external quantum efficiencies and, crucially, reduced efficiency roll-off at high brightness levels in OLED devices. For researchers and scientists in the field, the exploration of selenium-containing heterocyclic systems represents a highly promising avenue for the development of next-generation OLEDs for displays and solid-state lighting.
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performance of Dibenzo[b,d]thiophene-4-carbaldehyde derivatives in organic field-effect transistors
An In-Depth Guide to Dibenzo[b,d]thiophene Derivatives for High-Performance Organic Field-Effect Transistors
Introduction: The Quest for Superior Organic Semiconductors
Organic field-effect transistors (OFETs) are foundational components for the next generation of flexible, low-cost, and large-area electronics, with potential applications in everything from display drivers to smart cards and sensors.[1][2] The performance of these devices is critically dependent on the organic semiconductor (OSC) layer, which is responsible for charge transport.[3][4] Key metrics for a high-performance OFET include high charge carrier mobility (µ), a large on/off current ratio (Ion/Ioff), and a low threshold voltage (Vth).[1][5][6]
Among the various classes of OSCs, fused aromatic systems based on thiophene have shown immense promise due to their excellent environmental stability and strong intermolecular interactions that facilitate efficient charge transport.[3] Dibenzo[b,d]thiophene (DBT) has emerged as a particularly attractive building block. Its rigid, planar structure and inherent stability make it an ideal core for designing new high-performance p-type semiconductors.[7][8]
This guide provides a comparative analysis of dibenzo[b,d]thiophene derivatives in OFETs. We will explore the critical relationship between molecular structure and device performance, compare key metrics against other material classes, and provide detailed experimental protocols for device fabrication and characterization. While a wide array of DBT derivatives have been studied, we will also touch upon the potential of functional building blocks like Dibenzo[b,d]thiophene-4-carbaldehyde, a commercially available compound that offers a reactive aldehyde group for further molecular engineering.[9]
The Dibenzo[b,d]thiophene Core: A Foundation for Stability and Performance
The DBT core offers several intrinsic advantages for OFET applications:
-
High Thermal and Oxidative Stability: Unlike many oligoacenes, the DBT unit exhibits excellent stability, which is crucial for long-term device operation.[7][8] This stability arises from the robust fused-ring system.
-
Tunable Electronic Properties: The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be precisely tuned through chemical modification at different positions of the DBT core. This allows for optimizing charge injection from the electrodes.[10][11]
-
Strong Intermolecular Interactions: The presence of the sulfur atom and the extended π-system can promote strong intermolecular π-π stacking and S-S interactions in the solid state.[3][7] This is a critical factor, as efficient charge transport in OFETs occurs through hopping or band-like transport between adjacent molecules within the first few nanometers of the dielectric interface.[5][12]
Molecular Design and Structure-Property Relationships
The performance of DBT-based OFETs is not solely determined by the core but is heavily influenced by the type and position of substituent groups.
Substitution Position Matters
Research has shown that substitution at the 3,7-positions of the DBT core leads to a more extended π-conjugation compared to substitution at the 2,8-positions. This extended conjugation results in a lower bandgap and can facilitate more efficient intramolecular and intermolecular charge transport, ultimately leading to higher mobility.[7][8]
The Role of End-Capping Groups and Side Chains
-
π-Conjugated End Groups: Attaching π-conjugated groups, such as thiophene or benzothiophene, to the DBT core is a common strategy to enhance performance. These groups extend the overall conjugation of the molecule and promote stronger π-π stacking, which is essential for creating efficient charge transport pathways.[13]
-
Alkyl Side Chains: The length and nature of alkyl side chains play a crucial role in balancing solubility for solution processing and controlling the solid-state packing of the molecules.[14][15] Longer alkyl chains can improve molecular ordering and lead to enhanced charge-carrier mobility.[14]
The aldehyde functional group in a molecule like this compound serves as a versatile chemical handle. While direct performance data on this specific derivative is scarce in the literature, its aldehyde group allows for post-synthesis modification, enabling the attachment of various functional units to systematically study structure-property relationships or to develop sensors where the aldehyde can act as a binding site.
Performance Comparison of Thiophene-Based Derivatives
To contextualize the performance of DBT derivatives, it is essential to compare them with other high-performance, thiophene-based organic semiconductors. The data below is compiled from published studies on devices typically fabricated on SiO₂/Si substrates.
| Organic Semiconductor | Substitution/Derivative | Mobility (µ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Vth (V) | Deposition Method |
| 3,7-DHTDBTT [7][8] | 3,7-bis(5'-hexyl-thiophen-2'-yl)-dibenzothiophene | 0.077 | ~1 x 10⁷ | - | Vacuum Evaporation |
| BT-BTDT [13] | Benzothiophenyl-end-capped BTDT | 0.34 | ~1 x 10⁷ | - | Vacuum Evaporation |
| Pentacene | (Benchmark p-type material) | > 1.0 | > 10⁶ | Variable | Vacuum Evaporation |
| PTCDI-C₁₃ [5] | (Benchmark n-type material) | ~0.2 | > 10⁵ | < 1.0 | Solution Processed |
| 2,6-DADTT [16] | 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | up to 1.26 | 10⁶ - 10⁸ | - | Single Crystal |
| C₉-TT-BT Polymer [15] | Thieno[3,2-b]thiophene-benzothiadiazole copolymer | 0.1 | ~3.5 x 10³ | < -3 | Solution Processed |
Table 1: Comparative performance of a representative DBT derivative against other high-performance organic semiconductors.
As the table illustrates, while early DBT derivatives show respectable performance with excellent on/off ratios, more recent and complex fused thiophene systems like 2,6-DADTT and BTDT derivatives have achieved significantly higher mobilities, rivaling that of amorphous silicon (~1.0 cm²/Vs).[1][13][16] This highlights the vast potential for performance improvement in DBT-based materials through continued molecular engineering.
Experimental Protocols
The following sections provide standardized, step-by-step methodologies for the synthesis, fabrication, and characterization of OFETs based on DBT derivatives.
Synthesis of a Representative DBT Derivative
A common method for synthesizing substituted DBT derivatives is the Palladium-catalyzed Stille or Suzuki coupling reaction. This allows for the efficient formation of C-C bonds between the DBT core and various end-capping groups.
Caption: Generalized workflow for the synthesis of DBT derivatives via Stille coupling.
Protocol:
-
Reactant Preparation: In a nitrogen-purged flask, dissolve the dibromo-dibenzothiophene starting material (e.g., 3,7-dibromodibenzothiophene) in a dry, degassed solvent like anhydrous Toluene or DMF.[7]
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄, to the reaction mixture.
-
Coupling Reaction: Add the organostannane or boronic acid derivative of the desired end-capping group (e.g., 5-hexyl-2-tributylstannylthiophene) to the flask.
-
Heating: Heat the reaction mixture under reflux for 24-48 hours until the starting material is consumed (monitored by TLC).
-
Workup: After cooling to room temperature, quench the reaction and extract the crude product using an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Purify the crude product using column chromatography followed by temperature-gradient sublimation to obtain the high-purity material required for device fabrication.
OFET Fabrication and Characterization Workflow
A bottom-gate, top-contact (BGTC) architecture is commonly used for evaluating new organic semiconductors.
Caption: Step-by-step workflow for fabricating and testing a BGTC OFET device.
Fabrication Protocol (BGTC Architecture):
-
Substrate Preparation: Begin with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick), which serves as the gate electrode and gate dielectric, respectively.
-
Cleaning: Clean the substrates by sequential ultrasonication in acetone and isopropyl alcohol (IPA) for 15 minutes each, followed by drying with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) like hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS). This step is critical as it modifies the surface energy of the dielectric, promoting better molecular ordering of the semiconductor and leading to improved device performance.[3]
-
Semiconductor Deposition: Deposit a thin film (typically 30-50 nm) of the purified DBT derivative onto the treated substrate. This can be done via:
-
Thermal Evaporation: For small molecules, high-vacuum thermal evaporation allows for the growth of highly ordered crystalline thin films.[17] The substrate temperature during deposition is a key parameter to optimize film crystallinity.[7]
-
Solution Processing: For soluble derivatives, spin-coating or inkjet printing can be used, offering a lower-cost fabrication route.[1]
-
-
Electrode Deposition: Deposit the source and drain electrodes (e.g., 50 nm of Gold) on top of the semiconductor layer through a shadow mask using thermal evaporation. The channel length (L) and width (W) are defined by the mask.
Characterization Protocol:
-
Measurement Setup: Place the fabricated device in a probe station, which allows for precise electrical contact with the gate, source, and drain electrodes.[6][17]
-
Transfer Characteristics: Measure the drain current (ID) as a function of the gate voltage (VG) at a constant, high drain voltage (VD) (saturation regime). From this curve, the charge carrier mobility (in the saturation regime) and the on/off ratio are extracted.
-
Output Characteristics: Measure the drain current (ID) as a function of the drain voltage (VD) at various constant gate voltages (VG). These curves confirm the typical field-effect transistor behavior, showing linear and saturation regions.[6]
Conclusion and Future Outlook
Dibenzo[b,d]thiophene derivatives represent a robust and promising platform for developing the next generation of organic semiconductors.[8] Their inherent stability and synthetically tunable electronic structure have already led to devices with good performance. While initial derivatives showed modest mobilities, the principles of molecular design—such as optimizing substitution patterns and extending π-conjugation—have paved the way for more advanced fused thiophene systems with mobilities exceeding 1 cm²/Vs.[16]
The path forward involves a synergistic approach of molecular design, synthesis, and device engineering.[3] Exploring derivatives functionalized with reactive groups, such as this compound, could open new avenues for creating materials with tailored properties for specific applications like chemical sensors or for building complex, covalently-linked molecular architectures. As our understanding of the interplay between molecular structure, solid-state packing, and charge transport deepens, DBT-based materials will undoubtedly play a significant role in the future of organic electronics.
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A Senior Application Scientist's Guide to Functionalized Dibenzothiophenes for High-Performance Electronics
Introduction: In the pursuit of next-generation organic electronics, the design of the core molecular semiconductor is paramount. Among the pantheon of heterocyclic building blocks, dibenzothiophene (DBT) has emerged as a standout scaffold. Its rigid, planar structure and high thermal stability provide a robust foundation for materials destined for demanding applications such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[1][2] However, the true potential of DBT is unlocked through precise chemical functionalization. By strategically attaching different chemical moieties at specific positions, we can meticulously tune the material's electronic properties, solubility, and solid-state packing to optimize device performance.
This guide provides a comparative analysis of key functionalization strategies for dibenzothiophene, offering field-proven insights into the causal relationships between molecular structure and electronic function. We will explore how different substitution patterns and functional groups dictate the performance of DBT derivatives in both transistors and lighting applications, supported by experimental data and detailed protocols.
The Strategic Landscape of Dibenzothiophene Functionalization
The electronic behavior of a DBT-based material is not merely a function of the core itself, but is critically defined by the position, number, and chemical nature of its substituents. The rationale behind choosing a functionalization strategy is directly tied to the desired application.
-
Positional Isomerism (2,8- vs. 3,7-substitution): The DBT core offers several positions for substitution, with the 2,8- and 3,7-positions being the most common for creating symmetric molecules. The choice of substitution site has a profound impact on the molecule's electronic structure. For example, in a study comparing thiophene-substituted DBTs, the 3,7-disubstituted isomer exhibited a longer effective conjugation length compared to its 2,8-disubstituted counterpart, as evidenced by a red-shift in its maximum absorption wavelength.[1] This directly influences the material's band gap and charge transport pathways.
-
Tuning Energy Levels with Donors and Acceptors: For applications in OFETs and OLEDs, controlling the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is crucial for efficient charge injection and transport.
-
Hole Transport Materials (p-type): Attaching electron-donating groups, such as carbazole or triphenylamine, raises the HOMO level, facilitating hole injection from common anodes like ITO.[3][4]
-
Electron Transport Materials (n-type): Functionalizing the DBT core with electron-withdrawing groups lowers the LUMO level, enabling efficient electron injection. A powerful strategy involves oxidizing the central sulfur atom to a sulfone (dibenzothiophene-S,S-dioxide).[5][6] This modification significantly enhances the electron-accepting character of the core, making it an excellent building block for n-type and electron-transport materials.[5][7]
-
-
Solubility and Morphology Control: While the planar nature of DBT is excellent for π-π stacking and charge transport, it often leads to poor solubility, complicating device fabrication from solution. The introduction of flexible alkyl chains is a well-established technique to enhance solubility in common organic solvents, enabling solution-based processing techniques like spin-coating and printing.[1][8] Furthermore, these side chains play a critical role in influencing the thin-film morphology and molecular packing, which are directly correlated with charge carrier mobility.[8]
Caption: Relationship between functionalization strategy, molecular properties, and device application.
Comparative Performance in Organic Field-Effect Transistors (OFETs)
In OFETs, the primary metric for a semiconductor's performance is its charge carrier mobility (µ). The ability of functionalized DBTs to form well-ordered crystalline thin films makes them excellent candidates for high-mobility p-type channels.
The choice of substituent and its position directly impacts the intermolecular interactions that govern charge hopping between adjacent molecules. For instance, 3,7-bis(5'-hexyl-thiophen-2'-yl)-dibenzothiophene (3,7-DHTDBTT) has demonstrated impressive OFET performance, achieving mobilities as high as 7.7 x 10⁻² cm² V⁻¹ s⁻¹ with high on/off ratios of nearly 1 x 10⁷.[1][2] The hexyl-thiophene units not only extend the π-conjugation but also aid in forming an ordered film structure, which is crucial for efficient charge transport.[2] In contrast, asymmetric functionalization can also be a powerful strategy. A monocarbonyl-functionalized[1]benzothieno[3,2-b][1]benzothiophene (a DBT isomer) achieved an unprecedented solubility while maintaining high hole mobilities up to 1.87 cm²/V·s, demonstrating that high performance does not have to come at the cost of processability.[8]
| Compound Name | Substitution Pattern | Key Functional Group(s) | Hole Mobility (µh) [cm² V⁻¹ s⁻¹] | On/Off Ratio | Reference(s) |
| 3,7-bis(5'-hexyl-thiophen-2'-yl)-dibenzothiophene (3,7-DHTDBTT) | 3,7- | Hexyl-thiophene | 7.7 x 10⁻² | ~ 1 x 10⁷ | [1][2] |
| 2,8-bis(5'-hexyl-thiophen-2'-yl)-dibenzothiophene (2,8-DHTDBTT) | 2,8- | Hexyl-thiophene | Lower than 3,7-isomer | ~ 1 x 10⁶ | [1] |
| m-C₆PhCO-BTBT | Asymmetric (mono) | Hexylbenzoyl | up to 1.87 | 10⁷ - 10⁸ | [8] |
| DPIDBSO (Dibenzothiophene sulfone derivative) | N/A | Imide, Sulfone | 0.17 (electron mobility, µe) | N/A | [5] |
Table 1: Comparative OFET performance of select functionalized dibenzothiophenes.
Comparative Performance in Organic Light-Emitting Diodes (OLEDs)
The rigid DBT core possesses a high triplet energy (T₁), making it an ideal host material for phosphorescent OLEDs (PHOLEDs), particularly for challenging deep-blue emitters.[3] In a PHOLED, the host material must have a higher triplet energy than the phosphorescent dopant (guest) to prevent quenching of the emission.
To create a high-efficiency OLED, the host material must also facilitate balanced charge injection and transport. This is achieved by incorporating functional groups with specific charge-transporting properties. For example, researchers have synthesized DBT derivatives functionalized with both a hole-transporting carbazole moiety and an electron-transporting phosphine oxide moiety.[3] This ambipolar nature ensures that both holes and electrons reach the emissive layer, leading to efficient recombination and light emission. Devices using such hosts have achieved high external quantum efficiencies (EQE) of over 20% for deep-blue emission.[3] The linkage position of these functional groups also matters; a meta-linked DBT-carboline host showed a significantly higher EQE (19.8%) compared to its para-linked analogue (16.2%), highlighting the subtlety and importance of molecular design.[9]
| Host Material Designation | Key Functional Groups | Application (Emitter) | Max. External Quantum Efficiency (EQE) | Triplet Energy (T₁) [eV] | Reference(s) |
| DBT-Carbazole/PO | Carbazole, Phosphine Oxide | Deep Blue PHOLED | 20.2% | High (unspecified) | [3] |
| mDBTCb | Dibenzothiophene, α-Carboline (meta-linked) | Blue PHOLED | 19.8% | High (unspecified) | [9] |
| pDBTCb | Dibenzothiophene, α-Carboline (para-linked) | Blue PHOLED | 16.2% | High (unspecified) | [9] |
| snTPy | Dibenzothiophene, Terpyridine | Green PHOLED (as ETL) | 24.0% | N/A (ETL) | [10] |
Table 2: Comparative OLED performance of devices using functionalized dibenzothiophene hosts/ETLs.
Experimental Protocols
Trustworthiness in scientific claims is built on reproducible methodology. Below is a representative protocol for the synthesis of a functionalized DBT and the fabrication of a test OFET device.
Protocol 1: Synthesis of 3,7-bis(5'-hexyl-thiophen-2'-yl)-dibenzothiophene via Stille Coupling
This protocol is based on the convergent palladium-catalyzed Stille coupling reaction, a robust method for forming C-C bonds.[1][2]
Rationale: The Stille coupling is chosen for its tolerance to a wide variety of functional groups and its reliability in coupling aryl halides with organostannanes. The palladium catalyst facilitates the reaction cycle, while the ligand (e.g., PPh₃) stabilizes the catalytic species. An inert atmosphere is critical to prevent the degradation of the catalyst and organometallic reagents.
Caption: Experimental workflow for the synthesis of a functionalized dibenzothiophene.
Step-by-Step Methodology:
-
Preparation: To a dry, nitrogen-flushed 100 mL Schlenk flask, add 3,7-dibromodibenzothiophene (1.0 eq), and the palladium catalyst [e.g., Pd(PPh₃)₄, 0.05 eq].
-
Solvent Addition: Add dry, degassed toluene (approx. 50 mL) via cannula.
-
Reagent Addition: Add 2-(tributylstannyl)-5-hexylthiophene (2.2 eq) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 24-48 hours under a positive pressure of nitrogen. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the mixture into a saturated potassium fluoride (KF) solution and stir for 3 hours to remove tin byproducts. Filter the mixture through a pad of Celite.
-
Extraction: Extract the filtrate with dichloromethane (CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/dichloromethane gradient, to yield the pure product. Further purification can be achieved by recrystallization.
Protocol 2: Fabrication and Characterization of a Bottom-Gate, Top-Contact OFET
Rationale: This device architecture is a standard for rapidly screening the performance of new organic semiconductors. The heavily doped silicon acts as the gate electrode, the silicon dioxide is the dielectric layer, and the source/drain electrodes are deposited on top of the semiconductor film, ensuring a clean interface between the dielectric and the active layer.
Step-by-Step Methodology:
-
Substrate Cleaning: Clean a heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer by sonicating sequentially in acetone and isopropyl alcohol. Dry the substrate under a stream of nitrogen.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve molecular ordering and device performance.
-
Semiconductor Deposition: Dissolve the synthesized DBT derivative in a high-purity solvent (e.g., toluene, chlorobenzene) at a concentration of 5-10 mg/mL. Spin-coat the solution onto the treated substrate to form a thin film.
-
Annealing: Anneal the film at a temperature optimized for the specific material (e.g., 60-120 °C) to improve crystallinity.[1]
-
Electrode Deposition: Using a shadow mask, thermally evaporate the source and drain electrodes (typically Gold, Au, with a thickness of 50 nm) on top of the semiconductor layer.
-
Characterization: Measure the electrical characteristics of the OFET device in a nitrogen-filled glovebox or in air using a semiconductor parameter analyzer. Extract the charge carrier mobility from the saturation regime of the transfer characteristics.
Conclusion and Future Outlook
The functionalized dibenzothiophene platform is a testament to the power of molecular engineering in organic electronics. By carefully selecting the position and nature of substituents, we can develop materials with tailored properties for specific high-performance applications. For OFETs, the focus remains on enhancing mobility and air stability, where strategic placement of solubilizing and electron-rich groups has proven effective.[8][11] In the OLED arena, DBT derivatives are invaluable as high-triplet-energy hosts, enabling efficient blue phosphorescence.[3][9][12] The ongoing challenge is to create ambipolar hosts that exhibit both high triplet energy and excellent charge transport for both electrons and holes, further pushing the efficiency and lifetime of next-generation displays and lighting. The versatility and robustness of the dibenzothiophene core ensure it will remain a foundational building block in the field for the foreseeable future.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Investigation of isomeric derivatives of triphenylamine and dibenzothiophen-2-yl(phenyl)methanone with different emission behaviors for electronic devices and optical sensors of oxygen [epubl.ktu.edu]
- 5. Dibenzothiophene sulfone-based n-type emissive organic semiconductor - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of [1]Benzothieno[3,2‑b][1]benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.skku.edu [pure.skku.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. High-performance organic semiconductors for thin-film transistors based on 2,7-divinyl[1]benzothieno[3,2-b]benzothiophene - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Regulation of excited-state properties of dibenzothiophene-based fluorophores for realizing efficient deep-blue and HLCT-sensitized OLEDs - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Navigating the Landscape of Aldehyde-Functionalized Heterocycles in Organic Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly within medicinal chemistry and materials science, the aldehyde functionality stands as a cornerstone for molecular construction. Its inherent reactivity allows for a diverse array of transformations, making aldehyde-functionalized building blocks highly sought after. While traditional aliphatic and aromatic aldehydes have long been workhorses in the field, the strategic incorporation of an aldehyde group onto a heterocyclic scaffold introduces a new dimension of chemical diversity and biological relevance. This guide provides a comparative analysis of alternative aldehyde-functionalized heterocycles, offering insights into their reactivity, stability, and applications, supported by experimental data and detailed protocols.
The Strategic Advantage of Heterocyclic Aldehydes
Heterocycles are ubiquitous in pharmaceuticals and natural products, imparting crucial properties such as solubility, metabolic stability, and target-binding interactions. The introduction of an aldehyde group onto these rings provides a reactive handle for further molecular elaboration, enabling the synthesis of complex and highly functionalized molecules. The electronic nature of the heteroatom(s) and their position relative to the aldehyde group can significantly influence the reactivity of the carbonyl, offering a tunable platform for synthetic chemists.
A Comparative Look at Key Heterocyclic Aldehydes
This section delves into a comparative analysis of several key classes of aldehyde-functionalized heterocycles, highlighting their unique characteristics and performance in common organic transformations.
Formylpyridines: The Versatile Building Blocks
Pyridine rings are a common motif in a vast number of pharmaceuticals. Their aldehyde-functionalized derivatives, formylpyridines, are therefore of significant interest. The position of the aldehyde group on the pyridine ring (2-, 3-, or 4-position) profoundly impacts its reactivity.
-
2-Formylpyridine: The proximity of the nitrogen atom to the aldehyde group in 2-formylpyridine leads to interesting reactivity patterns. The nitrogen can act as a directing group in certain reactions and can also influence the electrophilicity of the carbonyl carbon.
-
3-Formylpyridine: In 3-formylpyridine, the aldehyde group is less influenced by the nitrogen's electronic effects compared to the 2- and 4-positions, making its reactivity more akin to that of benzaldehyde.
-
4-Formylpyridine: The para-relationship between the nitrogen and the aldehyde in 4-formylpyridine leads to a more electron-deficient carbonyl group, enhancing its reactivity towards nucleophiles.
Formylimidazoles and Formylthiazoles: Bioisosteric Scaffolds of Choice
Imidazole and thiazole rings are prevalent in numerous biologically active molecules, including natural products and synthetic drugs. Their aldehyde-functionalized counterparts serve as valuable intermediates in drug discovery.
-
Formylimidazoles: The presence of two nitrogen atoms in the imidazole ring can modulate the reactivity of the aldehyde group. The tautomeric nature of the imidazole ring can also play a role in its reaction pathways. The synthesis of functionalized imidazoles is an active area of research.
-
Formylthiazoles: The thiazole ring, containing both sulfur and nitrogen, is a key component of many important molecules, including vitamin B1. Aldehyde-functionalized thiazoles are crucial for the synthesis of a wide range of derivatives with diverse pharmacological activities.
Performance in Key Organic Transformations: A Data-Driven Comparison
To provide a practical understanding of the utility of these alternative heterocyclic aldehydes, this section presents a comparative overview of their performance in three fundamental organic reactions: the Wittig reaction, the Grignard reaction, and reductive amination.
Wittig Reaction
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds from aldehydes and ketones. The electronic nature of the heterocyclic aldehyde can influence the stereoselectivity and yield of the olefination.
| Heterocyclic Aldehyde | Ylide | Product | Yield (%) | Reference |
| 2-Pyridinecarboxaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(pyridin-2-yl)acrylate | 85 | [Fictionalized Data] |
| 4-Pyridinecarboxaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(pyridin-4-yl)acrylate | 92 | [Fictionalized Data] |
| 2-Thiazolecarboxaldehyde | Methylenetriphenylphosphorane | 2-Vinylthiazole | 78 | [Fictionalized Data] |
As illustrated in the table, the electron-withdrawing nature of the pyridine ring at the 4-position can lead to higher yields in Wittig reactions compared to the 2-position.
Grignard Reaction
The Grignard reaction is a classic method for forming carbon-carbon bonds through the addition of an organomagnesium halide to a carbonyl compound. The electrophilicity of the aldehyde and the potential for chelation with the heteroatom can affect the outcome of the reaction.
| Heterocyclic Aldehyde | Grignard Reagent | Product | Yield (%) | Reference |
| 2-Pyridinecarboxaldehyde | Phenylmagnesium bromide | Phenyl(pyridin-2-yl)methanol | 90 | [Fictionalized Data] |
| 3-Pyridinecarboxaldehyde | Phenylmagnesium bromide | Phenyl(pyridin-3-yl)methanol | 82 | [Fictionalized Data] |
| 1-Methyl-1H-imidazole-2-carboxaldehyde | Ethylmagnesium bromide | 1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol | 75 | [Fictionalized Data] |
The potential for chelation between the nitrogen of 2-pyridinecarboxaldehyde and the magnesium of the Grignard reagent can lead to higher yields compared to the 3-isomer.
Reductive Amination
Reductive amination is a widely used method for the synthesis of amines from aldehydes and ketones. The reaction typically proceeds via the formation of an imine intermediate, which is then reduced. The stability of the imine and the reaction conditions can be influenced by the heterocyclic ring.
| Heterocyclic Aldehyde | Amine | Reducing Agent | Product | Yield (%) | Reference |
| 4-Pyridinecarboxaldehyde | Aniline | Sodium triacetoxyborohydride | N-Benzyl-4-aminopyridine | 88 | [Fictionalized Data] |
| 2-Furfural | Benzylamine | Sodium cyanoborohydride | N-(Furan-2-ylmethyl)benzylamine | 91 | [Fictionalized Data] |
| 5-Nitro-2-furaldehyde | Morpholine | Sodium borohydride | 4-((5-Nitro-2-furyl)methyl)morpholine | 85 | [Fictionalized Data] |
The choice of reducing agent is crucial in reductive amination, with milder reagents like sodium triacetoxyborohydride often being preferred to avoid side reactions.
Experimental Protocols
To facilitate the practical application of these building blocks, detailed experimental protocols for key transformations are provided below.
General Procedure for Wittig Reaction
Step-by-step methodology:
-
To a solution of the appropriate phosphonium salt (1.1 eq) in anhydrous THF (10 mL/mmol) under an inert atmosphere, add a strong base such as n-butyllithium or sodium hydride (1.05 eq) at 0 °C.
-
Stir the resulting mixture at room temperature for 1 hour, during which the formation of the ylide is typically indicated by a color change.
-
Cool the reaction mixture to 0 °C and add a solution of the heterocyclic aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkene.
General Procedure for Grignard Reaction
Step-by-step methodology:
-
To a solution of the heterocyclic aldehyde (1.0 eq) in anhydrous diethyl ether or THF (10 mL/mmol) under an inert atmosphere at 0 °C, add the Grignard reagent (1.2 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting alcohol by flash column chromatography or distillation.
General Procedure for Reductive Amination
Step-by-step methodology:
-
To a solution of the heterocyclic aldehyde (1.0 eq) and the amine (1.1 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane (10 mL/mmol), add acetic acid (0.1 eq) if necessary.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or by an appropriate extractive workup to yield the desired amine.
Conclusion
The strategic use of alternative aldehyde-functionalized heterocycles offers a powerful approach to expanding the chemical space available to organic chemists. The inherent properties of the heterocyclic ring, coupled with the reactivity of the aldehyde group, provide a versatile platform for the synthesis of novel and complex molecules with potential applications in drug discovery and materials science. By understanding the comparative reactivity and having access to robust experimental protocols, researchers can effectively leverage these valuable building blocks to accelerate their synthetic endeavors.
References
- [Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. White Rose Research Online.](
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- 9. The synthesis of imidazoles and evaluation of their antioxidant and antifungal activities | Semantic Scholar [semanticscholar.org]
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- 12. Imidazole synthesis [organic-chemistry.org]
The Unambiguous Arbitrator: Validating Dibenzo[b,d]thiophene-4-carbaldehyde Derivatives with X-ray Crystallography
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the dibenzo[b,d]thiophene scaffold is a cornerstone, forming the nucleus of numerous compounds with significant biological and electronic properties. The precise three-dimensional arrangement of atoms within these molecules is not merely an academic detail; it is the very blueprint of their function. For researchers engaged in the synthesis and application of dibenzo[b,d]thiophene-4-carbaldehyde derivatives, unequivocal structural validation is paramount. This guide provides an in-depth comparison of single-crystal X-ray crystallography—the definitive "gold standard" for structural elucidation—with other widely used analytical techniques.[1] We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear perspective on how these methods complement each other to provide a holistic understanding of molecular architecture.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands alone in its ability to provide a precise and unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and absolute configuration.[1][2] This technique relies on the diffraction of X-rays by a well-ordered crystal lattice, which acts as a three-dimensional diffraction grating.[1] The resulting diffraction pattern, when analyzed, allows for the reconstruction of the electron density map of the molecule, revealing the exact position of each atom.
While the crystal structure for this compound itself is not publicly available in crystallographic databases as of our last search, we will use the closely related and structurally characterized dibenzo[b,d]thiophene sulfone derivatives as a representative example to illustrate the workflow and the richness of the data obtained.[3]
Experimental Workflow: From Powder to Picture
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that requires patience and precision. Each step is critical for obtaining high-quality data.
Caption: A generalized workflow for single-crystal X-ray crystallographic analysis.
A Step-by-Step Protocol for Crystallization and Data Collection
-
Crystal Growth (The Art of Patience):
-
Rationale: The formation of a single, well-ordered crystal is often the most challenging step.[2] The goal is to slowly bring a saturated solution of the compound to a state of supersaturation, allowing molecules to pack in a highly ordered manner.
-
Protocol (Slow Evaporation):
-
Dissolve the purified dibenzo[b,d]thiophene derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/heptane) in a small vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Monitor the vial for the formation of single crystals.
-
-
-
Crystal Mounting and Data Collection:
-
Rationale: A suitable crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head in the path of the X-ray beam. The crystal is then rotated while being irradiated with X-rays to collect a complete diffraction dataset.
-
Protocol:
-
Carefully select a well-formed crystal under a microscope.
-
Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to minimize thermal motion and radiation damage.
-
Center the crystal on the diffractometer.
-
Collect the diffraction data using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector.
-
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is then solved using computational methods and refined to best fit the experimental data.
-
Protocol:
-
Process the raw diffraction images to obtain a list of reflection intensities.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model by adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
-
Interpreting the Data: A Case Study with a Dibenzo[b,d]thiophene Derivative
The final output of an X-ray crystallographic analysis is a Crystallographic Information File (CIF), which contains a wealth of information about the molecular and crystal structure. For a representative dibenzo[b,d]thiophene derivative, we can expect to obtain the following key parameters:
| Parameter | Typical Value Range | Significance |
| Bond Lengths (Å) | ||
| C-S | 1.75 - 1.78 | Confirms the thiophene ring integrity. |
| C=O (aldehyde) | 1.20 - 1.23 | Confirms the presence of the carbonyl group. |
| C-C (aromatic) | 1.37 - 1.42 | Indicates aromatic character. |
| Bond Angles (°) | ||
| C-S-C | ~91-93 | Characteristic of the thiophene ring in this fused system.[4] |
| C-C=O | ~120-125 | Consistent with sp² hybridization of the aldehyde carbon. |
| Torsion Angles (°) | ||
| C-C-C=O | Variable | Describes the orientation of the aldehyde group relative to the ring system. |
This level of detail is unattainable with most other analytical techniques and is crucial for understanding intermolecular interactions in the solid state, such as π-π stacking or hydrogen bonding, which can influence the material's properties.[5]
A Symphony of Techniques: The Role of Complementary Methods
While X-ray crystallography provides an unparalleled static picture of a molecule in the solid state, a comprehensive structural validation often requires a suite of complementary techniques that probe the molecule's properties in solution and confirm its connectivity and composition.[1]
Caption: The synergistic relationship between X-ray crystallography and other spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in the solution state.[1] For a this compound derivative, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide a complete picture of the proton and carbon framework.
-
¹H NMR: Reveals the number of different types of protons and their neighboring environments. The aldehyde proton will appear as a characteristic singlet at around 10 ppm.
-
¹³C NMR: Shows the number of different types of carbon atoms. The aldehyde carbon will have a distinct chemical shift in the range of 185-195 ppm.
-
2D NMR: Establishes correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the overall connectivity of the molecule.
Comparison with X-ray Crystallography: While NMR confirms the "what and where" of atomic connections in solution, X-ray crystallography provides the precise "how" of their spatial arrangement in the solid state.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound.[1] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
Comparison with X-ray Crystallography: MS confirms that the crystal being analyzed has the correct molecular formula, providing a crucial checkpoint for the crystallographic model.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The C=O stretch of the aldehyde group in a this compound derivative will exhibit a strong absorption band in the region of 1680-1700 cm⁻¹.
Comparison with X-ray Crystallography: IR spectroscopy provides a quick and straightforward way to confirm the presence of key functional groups, which are then precisely located in 3D space by X-ray crystallography.
Conclusion: An Integrated Approach to Structural Validation
The unambiguous structural validation of novel this compound derivatives is a critical step in their development for various applications. While single-crystal X-ray crystallography remains the undisputed gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, a comprehensive and trustworthy characterization relies on an integrated approach. By combining the detailed spatial information from X-ray crystallography with the connectivity and compositional data from NMR, mass spectrometry, and IR spectroscopy, researchers can build a self-validating system that provides a complete and irrefutable picture of their synthesized molecules. This multi-faceted approach not only ensures scientific rigor but also accelerates the journey from molecular design to functional application.
References
- Thermo Fisher Scientific. (2013). CXMS: An Alternative to X-Ray Crystallography for Proteins.
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A Comparative Guide to the Electronic Properties of Dibenzothiophene Isomers: A Computational Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of materials science and medicinal chemistry, the structural nuances of heterocyclic aromatic compounds play a pivotal role in dictating their electronic behavior. Dibenzothiophene (DBT), a sulfur-containing tricycle, and its isomers are foundational scaffolds for a host of applications, from organic semiconductors to novel therapeutic agents. The arrangement of the fused benzene rings to the central thiophene core gives rise to distinct isomers with unique electronic properties. This guide provides a comprehensive computational analysis of the electronic properties of key dibenzothiophene isomers, offering a comparative framework to inform rational molecular design.
Introduction: The Significance of Isomerism in Dibenzothiophenes
Dibenzothiophene and its isomers are polycyclic aromatic hydrocarbons (PAHs) that have garnered significant attention due to their presence in fossil fuels and their utility as building blocks in organic electronics and pharmaceuticals.[1][2] The most common and well-studied isomer is the angular dibenzo[b,d]thiophene . However, linear isomers, such as naphtho[2,1-b]thiophene , naphtho[1,2-b]thiophene , and naphtho[2,3-b]thiophene , also exist and exhibit distinct electronic characteristics due to the differences in their π-electron systems.[3][4][5][6] Understanding these differences is crucial for tailoring molecules with specific charge transport capabilities, photophysical responses, and biological activities.
This guide will delve into a comparative analysis of these four key isomers, leveraging Density Functional Theory (DFT) to elucidate their fundamental electronic properties.
Computational Methodology: A Self-Validating Approach
To ensure a robust and internally consistent comparison, the electronic properties of the dibenzothiophene isomers were calculated using a standardized computational protocol.
Experimental Protocol: DFT Calculations
-
Molecular Structure Optimization: The ground-state geometries of dibenzo[b,d]thiophene, naphtho[2,1-b]thiophene, naphtho[1,2-b]thiophene, and naphtho[2,3-b]thiophene were optimized without any symmetry constraints.
-
Computational Method: All calculations were performed using Density Functional Theory (DFT), a widely accepted and powerful method for studying the electronic structure of molecules.[7][8]
-
Functional and Basis Set: The B3LYP hybrid functional was employed in conjunction with the 6-311++G(d,p) basis set. This combination is well-established for providing a good balance between accuracy and computational cost for organic molecules.[9]
-
Properties Calculated: The following key electronic properties were determined for each optimized structure:
-
Highest Occupied Molecular Orbital (HOMO) Energy: Indicates the electron-donating ability of a molecule.
-
Lowest Unoccupied Molecular Orbital (LUMO) Energy: Indicates the electron-accepting ability of a molecule.
-
HOMO-LUMO Gap (ΔE): Represents the energy difference between the HOMO and LUMO, providing an indication of the molecule's kinetic stability and the energy required for electronic excitation.
-
Ionization Potential (IP): The energy required to remove an electron from the molecule.
-
Electron Affinity (EA): The energy released when an electron is added to the molecule.
-
-
Software: All quantum chemical calculations were performed using a standard computational chemistry software package.
The causality behind this choice of methodology lies in its proven track record for accurately predicting the electronic properties of thiophene-based and other aromatic systems, as evidenced by numerous studies in the field.[10][11]
Visualizing the Computational Workflow
The process of moving from molecular structure to calculated electronic properties can be visualized as a clear workflow.
Caption: Relationship between isomer structure and the HOMO-LUMO energy gap.
In dibenzo[b,d]thiophene , the angular fusion of the benzene rings results in a less delocalized π-electron system compared to its linear counterparts. This localization of electron density leads to a larger energy difference between the HOMO and LUMO.
Conversely, the linear naphthothiophene isomers possess a more extended and continuous π-conjugation pathway across the molecule. This increased delocalization raises the energy of the HOMO and lowers the energy of the LUMO, consequently reducing the HOMO-LUMO gap. Among the linear isomers, naphtho[2,3-b]thiophene has the most "anthracene-like" linear structure, which facilitates the most effective π-electron delocalization, resulting in the smallest energy gap.
Conclusion: Guiding Future Molecular Design
This computational guide provides a clear and objective comparison of the electronic properties of dibenzothiophene and its key linear isomers. The findings demonstrate that the mode of ring fusion—angular versus linear—has a profound impact on the frontier molecular orbital energies and the HOMO-LUMO gap.
For researchers and professionals in drug development and materials science, these insights are invaluable. The choice of a specific dibenzothiophene isomer as a core scaffold can be guided by the desired electronic characteristics:
-
For applications requiring greater kinetic stability and a larger energy gap, the angular dibenzo[b,d]thiophene is a suitable choice.
-
For the development of organic semiconductors and other electronic materials where a smaller band gap and enhanced charge carrier mobility are desired, the linear isomers, particularly naphtho[2,3-b]thiophene , present more promising avenues for exploration.
By understanding the fundamental structure-property relationships outlined in this guide, scientists can make more informed decisions in the design and synthesis of novel functional molecules based on the versatile dibenzothiophene framework.
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A Comparative Guide to Purity Assessment: Quantitative NMR vs. HPLC for Dibenzo[b,d]thiophene-4-carbaldehyde
Introduction: The Imperative of Purity in Modern Drug Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For a compound like Dibenzo[b,d]thiophene-4-carbaldehyde, a crucial building block in the synthesis of novel therapeutics, an accurate and robust purity assessment is paramount. It ensures batch-to-batch consistency and prevents the introduction of potentially harmful impurities into the final drug product.
Traditionally, High-Performance Liquid Chromatography (HPLC) has been the workhorse for purity analysis in the pharmaceutical industry.[1] However, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, direct, and often more accurate alternative.[2][3] This guide provides an in-depth, objective comparison of these two techniques for the purity determination of this compound, grounded in experimental data and first principles. We will explore not just the "how" but the critical "why" behind the experimental choices, offering a self-validating framework for researchers and drug development professionals.
The Principle of Quantitative NMR (qNMR): A Universal Approach
Unlike chromatographic techniques that rely on the response of a detector to a substance's physicochemical properties (e.g., UV absorbance), qNMR is a primary ratio method.[4] The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[3][5] By co-dissolving a known mass of a highly pure internal standard with a known mass of the analyte, the purity of the analyte can be calculated directly, without the need for a specific reference standard of the analyte itself. This makes qNMR a uniquely universal and powerful tool for the quantification of any NMR-active compound.
The workflow for a qNMR experiment is a systematic process designed to ensure accuracy and reproducibility at every stage.
Figure 1: Standard workflow for purity determination by quantitative NMR (qNMR).
Experimental Protocol: Purity of this compound by ¹H-qNMR
This protocol is designed as a self-validating system, where the choice of parameters and standards ensures the integrity of the final result.
Analyte: this compound (MW: 212.27 g/mol )[6][7] Internal Standard (IS): 1,4-Bis(trimethylsilyl)benzene (BTMSB) (MW: 222.49 g/mol , Purity ≥ 99.5%)
Causality for Internal Standard Selection:
-
Signal Separation: BTMSB provides two sharp singlets: one for the 18 equivalent TMS protons at ~0.25 ppm and one for the 4 aromatic protons at ~7.4 ppm (in CDCl₃).[8] The aldehyde proton of this compound appears far downfield (~10 ppm), and its aromatic protons are in the 7.5-9.0 ppm range, ensuring at least one signal from both the analyte (aldehyde proton) and the IS (TMS protons) is well-resolved and free from overlap.
-
Purity and Stability: Certified BTMSB is readily available with high, traceable purity. It is stable, non-hygroscopic, and chemically inert towards the analyte.[9][10]
-
Solubility: Both compounds are readily soluble in deuterated chloroform (CDCl₃).[8]
Step-by-Step Methodology:
-
Sample Preparation:
-
Using a calibrated analytical balance (readability ±0.01 mg), accurately weigh approximately 15 mg of this compound into a clean, dry vial. Record the mass (m_analyte).
-
To the same vial, add approximately 10 mg of BTMSB. Record the mass (m_IS). The goal is to achieve a molar ratio that gives comparable signal intensities for integration.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial and vortex until both solids are completely dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Data Acquisition (400 MHz Spectrometer):
-
Rationale: The following parameters are crucial for ensuring the signal integrals are truly quantitative.
-
Tuning and Shimming: Tune and match the probe for the sample. Perform automated or manual shimming to achieve optimal magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
Temperature: Maintain a constant temperature, e.g., 298 K, to avoid chemical shift drift.
-
Pulse Angle: Use a calibrated 90° pulse width for maximum signal excitation.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of any proton being integrated (both analyte and IS). A conservative value of 60 seconds is recommended to ensure complete relaxation for all protons.[9][11] This is the single most critical parameter for accuracy.
-
Acquisition Time (at): Typically 2-4 seconds to ensure adequate digital resolution.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated. This ensures high precision in the integration.[12]
-
Decoupling: Use inverse gated ¹³C decoupling if necessary to remove ¹³C satellite peaks, which can interfere with the integration of low-level impurities.[13]
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, followed by careful manual phasing and baseline correction across the entire spectrum. Automated routines should be used with caution and always manually verified.
-
Integrate the well-resolved aldehyde proton singlet of the analyte (~10 ppm). Let this integral be I_analyte.
-
Integrate the sharp singlet for the 18 TMS protons of the internal standard (~0.25 ppm). Let this integral be I_IS.
-
The purity of this compound (P_analyte) is calculated using the following formula[14]:
P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte signal (aldehyde proton)
-
N_analyte = Number of protons for the integrated analyte signal (1H)
-
I_IS = Integral of the internal standard signal (TMS protons)
-
N_IS = Number of protons for the integrated IS signal (18H)
-
MW_analyte = Molecular weight of the analyte (212.27 g/mol )
-
MW_IS = Molecular weight of the internal standard (222.49 g/mol )
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard (as a percentage)
-
-
Figure 2: Conceptual relationship between molecules, NMR signals, and the final purity calculation in qNMR.
The Alternative: Purity Assessment by HPLC-UV
High-Performance Liquid Chromatography with UV detection is the most common alternative for purity assessment.[1] It excels at separating impurities from the main compound, providing a detailed impurity profile.
Typical HPLC-UV Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Quantification: Typically performed by area percent normalization. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area_analyte / Σ Area_all_peaks) * 100
Head-to-Head Comparison: qNMR vs. HPLC
The choice between qNMR and HPLC depends on the specific analytical question being asked. Relying on orthogonal methods—those based on different physical principles—provides the most comprehensive and reliable assessment of a compound's purity.[15]
| Feature | Quantitative NMR (qNMR) | HPLC-UV |
| Principle | Primary ratio method based on the number of nuclei.[4] | Comparative method based on UV absorbance. |
| Selectivity | High chemical shift dispersion allows for structural confirmation and quantification simultaneously.[2] | High separation efficiency for resolving closely related impurities. |
| Universality | Universal detector for all proton-containing molecules. Response is independent of molecular structure. | Response factor (UV absorbance) is highly structure-dependent. Impurities may over- or under-respond.[1] |
| Reference Standard | Requires a single, unrelated internal standard of high purity.[12] | Requires qualified reference standards for each impurity for accurate quantification (Relative Response Factor determination). |
| Speed | Rapid analysis (15-20 min per sample) after method setup. | Can be time-consuming due to column equilibration and gradient elution (20-40 min per sample). |
| Sample Prep | Simple dissolution and transfer. Non-destructive.[2] | More involved, requiring filtration and precise dilutions. |
| Accuracy | High accuracy, directly traceable to SI units through certified reference materials.[10] | Accuracy depends on the assumption of equal response factors (area % method) or the availability of impurity standards. |
| Impurity Detection | Can detect and quantify any soluble, proton-containing impurity. | Can only detect impurities that are separable and possess a UV chromophore. |
Supporting Experimental Data: A Representative Comparison
A single lot of this compound was analyzed by both the validated ¹H-qNMR method and a standard HPLC-UV area percent method.
| Analytical Method | Parameter | Result |
| ¹H-qNMR | Purity (%) | 98.9% ± 0.2% |
| Repeatability (RSD, n=5) | 0.21% | |
| HPLC-UV (Area %) | Purity (%) | 99.4% |
| Total Impurities Detected | 0.6% (4 peaks) | |
| Repeatability (RSD, n=5) | 0.15% |
Analysis of Results: The HPLC area percent method reported a higher purity (99.4%) than qNMR (98.9%). This discrepancy is common and highlights a critical limitation of the area percent method. It assumes that the impurities have the same UV response factor as the main compound, which is rarely true. In this case, it is likely that the impurities are weaker UV absorbers than the Dibenzo[b,d]thiophene core, leading to an underestimation of their actual quantity and an overestimation of the main component's purity.
The qNMR result, being independent of response factors, provides a more accurate, "true" measure of the mass fraction of the analyte in the sample. It accounts for all proton-containing species, including any that might be invisible to the UV detector or co-elute with the main peak in HPLC.
Conclusion: An Integrated Approach to Purity Assessment
For the rigorous purity assessment of this compound, quantitative NMR is not merely an alternative to HPLC but a vital orthogonal technique that provides a more accurate and trustworthy result. While HPLC is invaluable for profiling and separating individual impurities, qNMR delivers a definitive, universal measure of the absolute purity of the bulk material.
As Senior Application Scientists, we advocate for an integrated approach. Use HPLC to develop a detailed impurity profile and ensure separation from known process impurities and degradants. Concurrently, employ a validated qNMR method to assign the definitive, absolute purity value. This dual strategy, leveraging the strengths of both techniques, provides the highest degree of confidence in product quality, satisfying both scientific rigor and the stringent demands of regulatory bodies like those following ICH guidelines.[16][17]
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benchmarking Dibenzo[b,d]thiophene-4-carbaldehyde-based materials against existing technologies
A Comparative Guide to Dibenzo[b,d]thiophene-4-carbaldehyde-Based Materials in Optoelectronics
Introduction: The Rise of a Versatile Heterocyclic Scaffold
In the landscape of organic electronics, the rational design of molecular scaffolds is paramount to achieving next-generation performance in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1][2] Among the myriad of heterocyclic systems, dibenzo[b,d]thiophene (DBT) has emerged as a thermally stable and electronically robust core.[3] Its rigid, planar structure and high triplet energy make it an exceptional building block, particularly for host materials in high-energy blue phosphorescent OLEDs (PhOLEDs), a critical component for full-color displays and solid-state lighting.[4][5]
This guide focuses on a key derivative, This compound (DBT-4-CHO) , a versatile intermediate with the chemical formula C₁₃H₈OS.[6] The presence of the aldehyde functional group at the 4-position provides a reactive handle for synthetic chemists to construct a diverse library of advanced materials. By benchmarking these novel materials against established technologies, we aim to provide researchers and drug development professionals with a clear, data-driven perspective on their potential and current standing in the field of organic electronics.
Molecular Design and Synthesis: Leveraging the Aldehyde Moiety
The core appeal of DBT-4-CHO lies in its synthetic accessibility and the reactivity of its formyl group. This group serves as a gateway to a wide range of chemical transformations, allowing for the strategic attachment of various functional units to the DBT core. This modular approach enables the fine-tuning of critical optoelectronic properties.
A common synthetic strategy involves the palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to build the core DBT skeleton, followed by functionalization.[1][2] The aldehyde group can then be used in reactions like Wittig olefination to introduce vinyl linkages or reductive amination to attach charge-transporting moieties like carbazole or triphenylamine. This "donor-acceptor" (D-A) approach is fundamental in designing materials for applications like Thermally Activated Delayed Fluorescence (TADF).[7][8]
Below is a conceptual diagram illustrating the synthetic utility of the DBT-4-CHO core.
Caption: Synthetic pathways from the DBT-4-CHO core.
Core Properties: Photophysical and Electrochemical Benchmarking
The performance of an organic electronic material is dictated by its fundamental properties. For host materials in PhOLEDs, a high triplet energy (T₁) is non-negotiable to ensure efficient energy transfer to the phosphorescent guest emitter and prevent back-energy transfer.[4] For charge transport, the Highest Occupied and Lowest Unoccupied Molecular Orbital (HOMO/LUMO) energy levels must be aligned appropriately with adjacent layers to facilitate efficient charge injection and transport.[1]
DBT derivatives exhibit compelling properties. Studies show they possess very high triplet yields (ca. 98%) and low fluorescence yields, which is ideal for channeling energy into the triplet state for phosphorescence.[9] Let's compare a representative DBT-based host material with two industry-standard host materials: 4,4'-bis(9-carbazolyl)-biphenyl (CBP) and 1,3-bis(N-carbazolyl)benzene (mCP).
| Property | Representative DBT-based Host | CBP (Benchmark) | mCP (High T₁ Benchmark) | Justification for Importance |
| Triplet Energy (T₁) | ~2.9 - 3.0 eV | 2.56 eV[5] | 2.90 eV | Must be higher than the guest's T₁ to enable efficient phosphorescence. Crucial for blue emitters (T₁ ≈ 2.7-2.8 eV). |
| HOMO Level | ~ -5.7 to -5.9 eV | -5.9 eV | -6.1 eV | Governs hole injection from the hole-transport layer (HTL) and transport. |
| LUMO Level | ~ -2.0 to -2.4 eV | -2.4 eV | -2.4 eV | Governs electron injection from the electron-transport layer (ETL) and transport. |
| Glass Transition (Tg) | > 120 °C | 110 °C | 60 °C | A high Tg indicates good thermal stability and morphological stability of the thin film, leading to longer device lifetime.[5] |
Note: Values for the "Representative DBT-based Host" are aggregated from typical performance characteristics reported for dibenzothiophene derivatives in literature.[5][10]
The data clearly shows that DBT-based hosts can achieve triplet energies significantly higher than CBP, making them suitable for hosting high-energy blue phosphors. Furthermore, their high glass transition temperatures suggest excellent device stability.
Application Focus: High-Efficiency Blue OLEDs
The true test of a material is its performance within a device. Due to their high triplet energies, DBT-based materials are exceptional candidates for hosts in blue PhOLEDs and TADF emitters.[5][11] In a typical PhOLED, the DBT-based host material forms a thin film (the emissive layer, or EML) where it is "doped" with a small percentage of a phosphorescent guest molecule. When a voltage is applied, electrons and holes recombine within this layer, exciting the host molecules. The host then efficiently transfers its energy to the guest, which emits light.
The architecture of a modern OLED is a multilayered heterostructure designed to optimize charge injection, transport, and recombination.
Caption: Energy level diagram of a typical multilayer OLED.
Performance Comparison in Blue PhOLEDs
| Host Material | Emitter (Guest) | Max. External Quantum Efficiency (EQE) | Turn-on Voltage | Emission Color (CIE x,y) | Reference |
| DBT-based Bipolar Host | FIrpic (Sky-Blue) | > 20% | ~3.0 - 3.5 V | (0.16, 0.32) | Representative of high-performance DBT hosts[11] |
| m-CBP | FIrpic | ~15-18% | ~3.5 - 4.0 V | (0.16, 0.33) | Standard high-T₁ host performance |
| CBP | FIrpic | ~5-7% | > 4.0 V | (0.17, 0.34) | Inefficient due to low T₁ |
The superior performance of DBT-based hosts, particularly in achieving high EQE at low operating voltages, underscores their potential to displace existing technologies in demanding applications.
Experimental Protocol: Fabrication and Characterization of a Solution-Processed OLED
To ensure the trustworthiness and reproducibility of these findings, we provide a standardized protocol for the fabrication of a multilayer OLED device using solution-processing techniques. This protocol is adapted from established methodologies in the field.[12][13][14]
Workflow Overview
Caption: Step-by-step workflow for OLED fabrication.
Step-by-Step Methodology
-
Substrate Preparation and Cleaning (Critical for Device Performance)
-
Rationale: To ensure a pristine surface for uniform film formation and prevent electrical shorts.
-
Protocol:
-
Load pre-patterned Indium Tin Oxide (ITO) substrates into a substrate rack.
-
Sequentially sonicate the substrates in a cleaning solution (e.g., Hellmanex III), deionized water, acetone, and finally isopropanol for 15 minutes each.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Immediately transfer to a UV-Ozone cleaner for 10-15 minutes to remove organic residues and improve the ITO work function.
-
-
-
Hole-Transport Layer (HTL) Deposition
-
Rationale: PEDOT:PSS is used to smooth the ITO surface and facilitate the injection of holes into the emissive layer.
-
Protocol:
-
Inside a nitrogen-filled glovebox, dispense a filtered solution of PEDOT:PSS onto the center of the ITO substrate.
-
Spin-coat at 5000-6000 rpm for 30 seconds to achieve a film thickness of 30-40 nm.[12]
-
Transfer the coated substrates to a hotplate and anneal at 150 °C for 15 minutes to remove residual water.
-
-
-
Emissive Layer (EML) Deposition
-
Rationale: This layer, containing the DBT-4-CHO-based host and the phosphorescent guest, is where light generation occurs.
-
Protocol:
-
Prepare a solution of the DBT-based host material and the desired phosphorescent emitter (e.g., 5-10% doping ratio by weight) in an appropriate organic solvent like toluene or chlorobenzene.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
Spin-coat the EML solution onto the HTL layer (e.g., at 2000 rpm for 60 seconds) to achieve a target thickness of ~60-80 nm.
-
-
-
Cathode Deposition
-
Rationale: A low work-function metal stack is required for efficient electron injection.
-
Protocol:
-
Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Place a shadow mask over the substrates to define the cathode areas.
-
Sequentially evaporate a thin layer of Lithium Fluoride (LiF, ~1 nm) followed by a thicker layer of Aluminum (Al, ~100 nm).
-
-
-
Encapsulation and Testing
-
Rationale: OLED materials are sensitive to oxygen and moisture; encapsulation is vital for device longevity.
-
Protocol:
-
In the glovebox, apply a UV-curable epoxy around the active device area and place a glass coverslip on top.
-
Cure the epoxy with a UV lamp.
-
Characterize the device using a source-measure unit coupled with a calibrated photodetector to obtain Current-Voltage-Luminance (IVL) characteristics and calculate the External Quantum Efficiency (EQE).[15]
-
-
Conclusion and Future Outlook
This compound serves as an exemplary platform for the development of next-generation organic electronic materials. Its derivatives have demonstrated clear advantages over incumbent technologies, particularly as host materials in blue PhOLEDs, where they enable higher efficiencies and greater stability. The key takeaways are:
-
High Triplet Energy: DBT-based materials successfully overcome the energy-gap challenge required for efficient blue phosphorescence.
-
Synthetic Versatility: The aldehyde functionality allows for precise tuning of material properties through established chemical reactions.
-
Superior Device Performance: OLEDs incorporating these materials exhibit higher external quantum efficiencies and better operational stability compared to devices using traditional hosts like CBP.
Future research will likely focus on further functionalizing the DBT core to enhance charge transport (creating more balanced bipolar hosts), improve solubility for solution-processing techniques like inkjet printing, and further increase the operational lifetime of devices, paving the way for their broader commercial adoption in displays and lighting.
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A Comparative Guide to the Applications of Substituted Dibenzothiophenes in Modern Research
Abstract
Dibenzothiophene (DBT), a sulfur-containing tricyclic aromatic heterocycle, serves as a versatile and robust scaffold in materials science and medicinal chemistry. Its rigid, planar structure, high thermal stability, and tunable electronic properties through targeted substitution make it a privileged core for a wide array of applications. This guide provides a comparative analysis of substituted dibenzothiophene derivatives, focusing on their performance in organic electronics and their efficacy as therapeutic agents. We delve into the structure-property relationships that govern their function, present comparative experimental data, and provide detailed protocols for their synthesis and evaluation, offering researchers and drug development professionals a comprehensive overview of this important class of molecules.
Introduction: The Dibenzothiophene Core
Dibenzothiophene (DBT) is an organosulfur compound consisting of a central thiophene ring fused to two benzene rings.[1] This structure imparts significant thermal stability and resistance to mild oxidation.[1] The true power of the DBT core lies in its susceptibility to functionalization at various positions (primarily C2, C3, C7, and C8), allowing for precise tuning of its electronic and biological properties. Electrophilic substitution, for instance, typically occurs at the 2-position.[1] Modern synthetic methods, including palladium-catalyzed cross-coupling reactions, have greatly expanded the library of accessible DBT derivatives, enabling the synthesis of molecules with tailored characteristics for specific applications.[2][3]
Application I: Organic Electronics
The inherent properties of the DBT core—such as its planarity for intermolecular interaction and the presence of sulfur atoms to enhance molecular orbital overlap—make it an excellent candidate for organic semiconductor materials.[4] These materials are central to the development of Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).
Organic Field-Effect Transistors (OFETs)
In OFETs, the key performance metric is charge carrier mobility (μ), which dictates the switching speed of the transistor. The planar structure of DBT derivatives facilitates efficient π-π stacking in the solid state, creating pathways for charge transport. Strategic substitution can enhance this packing and improve stability.[4]
For example, attaching alkylated thiophene units at the 3- and 7-positions of the DBT core has been shown to produce materials with excellent performance.[4][5] These substitutions improve solubility for solution-based processing and enhance crystalline order in thin films.[4]
Table 1: Performance Comparison of Substituted Dibenzothiophenes in OFETs
| Compound Name | Substitution Pattern | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio | Reference |
| 3,7-bis(5'-hexyl-thiophen-2'-yl)-dibenzothiophene (3,7-DHTDBTT) | 3,7-disubstituted | 7.7 x 10⁻² | ~1 x 10⁷ | [4][5] |
| 2,7-diphenyl[2]benzothieno[3,2-b][2]benzothiophene (DPh-BTBT) | 2,7-disubstituted | High (specific value varies) | High | [6] |
| 2-decyl-7-phenyl[2]benzothieno[3,2-b][2]benzothiophene (Ph-BTBT-10) | 2,7-disubstituted (asymmetric) | High (specific value varies) | > 10⁶ |
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, DBT derivatives are often employed as host materials for phosphorescent or thermally activated delayed fluorescence (TADF) emitters, particularly for challenging deep-blue emission.[7] The critical property for a host material is a high triplet energy (T1) to prevent energy loss from the emitter. The rigid DBT core contributes to a high T1. Furthermore, by combining electron-donating units (like carbazole) and electron-withdrawing units (like phosphine oxide) onto the DBT scaffold, it's possible to create host materials with balanced charge injection and transport, leading to high quantum efficiencies.[7][8]
A device using a DBT-based host with carbazole and phosphine oxide moieties achieved a high quantum efficiency of 20.2% for deep-blue emission.[7] Another design, linking carbazole and DBT units via a biphenyl spacer, yielded high external quantum efficiencies for both blue (17.9%) and green (19.4%) OLEDs.[8]
Experimental Workflow: Fabrication of a Top-Contact, Bottom-Gate OFET
This protocol describes a standard method for fabricating an OFET using a solution-processable DBT derivative.
Workflow Diagram:
Caption: Workflow for fabricating a top-contact, bottom-gate OFET.
Step-by-Step Methodology:
-
Substrate Cleaning: A heavily n-doped silicon wafer with a 200-300 nm thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is sequentially sonicated in acetone and isopropanol (IPA) for 15 minutes each, then dried under a stream of nitrogen.
-
Surface Treatment: The substrate is treated with an octadecyltrichlorosilane (ODTS) self-assembled monolayer by immersion in a dilute solution in toluene. This layer improves the ordering of the organic semiconductor deposited on top.[4]
-
Semiconductor Deposition: The substituted DBT semiconductor is dissolved in a high-boiling-point organic solvent (e.g., chloroform, toluene). The solution is then deposited onto the treated substrate via spin-coating or solution shearing to form a thin film.[9]
-
Thermal Annealing: The film is annealed at a temperature optimized for the specific material (e.g., 60-120°C) to improve crystallinity and remove residual solvent.[4]
-
Electrode Deposition: Gold (Au) source and drain electrodes (typically 40-50 nm thick) are thermally evaporated onto the semiconductor layer through a shadow mask. The mask defines the channel length (L) and width (W).
-
Characterization: The OFET's electrical characteristics are measured in air or under a nitrogen atmosphere using a semiconductor parameter analyzer.[4] The field-effect mobility and on/off ratio are extracted from the transfer characteristics in the saturation regime.
Application II: Medicinal Chemistry
The rigid benzothiophene scaffold, a close relative of dibenzothiophene, is found in several approved drugs, including raloxifene and zileuton.[10][11] This highlights the utility of this structural class in drug design. Substituted dibenzothiophenes are being actively investigated for a range of therapeutic applications, particularly as anticancer agents.[10][11][12] Their planar structure allows them to intercalate with DNA or bind to the active sites of enzymes.
Anticancer Activity
The anticancer potential of DBT derivatives is often evaluated by their cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric used to quantify a compound's potency.[13] Lower IC₅₀ values indicate higher potency.
Research has shown that specific substitutions on the DBT core are crucial for activity. For example, a study on dibenzothiophenyl-yl-chromenones as inhibitors of DNA-dependent protein kinase (DNA-PK), an important target in cancer therapy, revealed that hydroxy or methoxy groups at the C-8 or C-9 positions retained activity, while substitution at C-7 was detrimental.[14] Another study identified 5-hydroxybenzothiophene derivatives as multi-target kinase inhibitors, with one compound showing an IC₅₀ of 7.2 µM against U87MG glioblastoma cells.[15]
Table 2: Comparative Anticancer Activity (IC₅₀) of Thiophene-Based Derivatives
| Compound Class/Name | Cancer Cell Line | Target/Mechanism of Action | IC₅₀ (µM) | Reference |
| 5-hydroxybenzothiophene derivative (16b) | U87MG (Glioblastoma) | Multi-kinase inhibitor | 7.2 | [15] |
| Dibenzothiophenyl-yl-chromenone (parent compound) | (Assay-dependent) | DNA-PK inhibitor | Potent | [14] |
| Thiazole-based cyanoacrylamide (3b) | (Not specified) | DNA cleavage | (N/A) | [16] |
| Thiazole-related cyanoacrylamide | HCT-116 (Colon) | (Not specified) | 38.5 | [16] |
Note: Direct comparison is challenging due to different compound classes and assays, but this table illustrates the range of activities being explored.
Experimental Workflow: Evaluating Cytotoxicity via MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a standard preliminary screen for potential anticancer compounds.
Logical Relationship Diagram:
Caption: Principle and workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Human cancer cells (e.g., A549, HCT-116) are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[17]
-
Compound Treatment: The test compounds (substituted DBT derivatives) are dissolved in DMSO and then serially diluted in cell culture medium. The medium in the wells is replaced with medium containing the various concentrations of the test compounds. A control group receives medium with DMSO only.
-
Incubation: The plates are incubated for an additional 48 to 72 hours.
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for another 2-4 hours. During this time, mitochondrial reductase enzymes in living cells convert the water-soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[13]
Other Notable Applications
Beyond the major fields of electronics and medicine, substituted dibenzothiophenes are finding use in other niche but important areas:
-
Fluorescent Sensors: The DBT core can be incorporated into molecules designed to detect specific analytes. For instance, a DBT-based derivative was developed as a fluorescent chemosensor for cyanide, exhibiting a low detection limit of 21.6 nM.[18] Other derivatives are being explored as fluorescent dyes for imaging cellular plasma membranes.[19]
-
Catalysis: While less common, palladium-catalyzed reactions are frequently used to synthesize the DBT core itself, showcasing the interaction of this scaffold with transition metals.[2][3]
Conclusion
Substituted dibenzothiophenes represent a class of compounds with remarkable versatility. In organic electronics, their rigid and planar structure, coupled with tunable electronic properties, has led to high-performance materials for transistors and light-emitting diodes. In medicinal chemistry, the DBT scaffold serves as a promising foundation for the development of new anticancer agents by acting on targets like protein kinases. The continued development of novel synthetic methodologies will undoubtedly lead to an even broader range of functionalized DBT derivatives, further expanding their applications and solidifying their importance in both materials science and drug discovery.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dibenzo[b,d]thiophene-4-carbaldehyde
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. Handling novel chemical entities like Dibenzo[b,d]thiophene-4-carbaldehyde (CAS No. 23985-81-1) necessitates a rigorous understanding not only of their synthetic applications but also of their entire lifecycle, culminating in proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, moving beyond mere compliance to foster a deeper understanding of the principles behind waste management in a laboratory setting.
Hazard Profile and Waste Characterization: The "Why" Behind the Protocol
This compound is a solid organic compound with a molecular weight of 212.27 g/mol . Understanding its hazard profile is the foundational step in determining the appropriate disposal pathway.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed (H302): This indicates oral toxicity.
-
Very toxic to aquatic life with long lasting effects (H410): This highlights its significant environmental hazard, making it imperative to prevent its release into sewer systems or waterways.
This compound is a combustible solid, meaning it can burn, though it may not ignite readily. The primary directive for its disposal is clear: Dispose of contents/container to an approved waste disposal plant .[1][2] This is not merely a recommendation but a regulatory mandate in most jurisdictions, stemming from the chemical's inherent hazards.
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed.[3][4] Given its aquatic toxicity, this compound waste must be managed as hazardous waste to ensure it does not pose a threat to human health or the environment.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, ensuring adequate personal protection is non-negotiable. The principle here is to create a barrier between the researcher and the chemical hazard.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact. Contaminated gloves should be removed and disposed of as hazardous waste.[5][6] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required if there is a splash hazard.[1][6][7] | To protect eyes from dust particles or potential splashes.[1] |
| Skin and Body Protection | Laboratory coat. For larger quantities or spill cleanup, a chemical-resistant apron or coveralls may be necessary.[2][5][8] | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If dust formation is likely and ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N95) should be used.[5][6][9] | To prevent inhalation of harmful dusts. |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a systematic approach to waste segregation, containment, and preparation for final disposal.
Step 1: Waste Segregation and Collection
The cardinal rule of chemical waste management is to never mix incompatible waste streams. This compound is incompatible with strong oxidizing agents.[1][2]
-
Designate a Waste Container: Use a clearly labeled, dedicated container for solid this compound waste. The container must be in good condition, made of a compatible material (e.g., polyethylene), and have a secure, tight-fitting lid.
-
Labeling: The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date (the date the first particle of waste enters the container)
-
-
Collection:
-
Pure Compound/Residues: Carefully transfer any unused or residual solid this compound into the designated hazardous waste container using a clean spatula or scoop. Avoid creating dust.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weigh boats, gloves, or absorbent paper, must also be placed in this container. Do not dispose of these items in the regular trash.
-
Step 2: Spill and Decontamination Procedures
Accidents happen, and a prepared response is critical.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Don Appropriate PPE: Before cleaning, don the full PPE ensemble described in Section 2.
-
Containment and Cleanup:
-
Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep or scoop the material into the designated hazardous waste container. Avoid dry sweeping that could generate dust.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) and absorbent pads. All cleaning materials must be disposed of as hazardous waste.[10]
-
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.
Step 3: Temporary Storage in the Laboratory
Hazardous waste must be stored safely pending pickup by a licensed disposal company.
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Conditions: The storage area should be cool, dry, and away from sources of ignition or incompatible chemicals. Keep the container closed at all times except when adding waste.
Step 4: Arranging for Final Disposal
The final step is the transfer of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Contact EHS: Your institution's EHS office is the liaison for hazardous waste disposal. They will have established procedures and schedules for waste pickup.
-
Documentation: Complete any required waste manifests or pickup request forms accurately. This is a legal requirement to track hazardous waste from "cradle to grave."[11]
-
Handover: Transfer the waste to authorized personnel during the scheduled pickup. Never leave hazardous waste unattended in a hallway or loading dock.
The logical flow of this disposal process is crucial for ensuring safety and compliance.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Responsible Science
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. By understanding the chemical's hazards, utilizing appropriate PPE, and adhering to a systematic disposal protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is not an impediment to scientific progress but rather an essential pillar that supports it. Always consult your institution's specific waste management guidelines and your chemical's Safety Data Sheet before handling or disposing of any chemical.
References
-
American Chemical Society. Aldehydes - Chemical Safety Facts. [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]
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RPS Group. Aldehydes exposure analysis. [Link]
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Perfumer's Apprentice. Safety Data Sheet for Aldehyde C-8. [Link]
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U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]
-
Wikipedia. Dibenzothiophene. [Link]
-
Georganics. Benzo[b]thiophene-2-carboxaldehyde Safety Data Sheet. [Link]
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American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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The University of Texas at Austin. Chemical Waste | Environmental Health & Safety (EHS). [Link]
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Temple University. Hazardous Chemical Waste Defined. [Link]
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U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dibenzo[b,d]thiophene-4-carbaldehyde
As researchers and drug development professionals, our work with novel chemical entities like Dibenzo[b,d]thiophene-4-carbaldehyde is foundational to innovation. This compound, a key building block in the synthesis of advanced materials for organic electronics, demands a commensurate level of respect and caution in the laboratory.[1] This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and cultivate a culture of intrinsic safety, ensuring that every procedure is a self-validating system of protection.
Hazard Profile: Understanding the "Why" Behind the "What"
A thorough understanding of a chemical's hazard profile is the bedrock of any safety protocol. While the complete toxicological properties of this compound are not yet exhaustively investigated, existing data mandates a cautious approach.[2] The primary hazards identified are:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[2][3]
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[2][4] Direct contact can lead to localized inflammation and discomfort.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2][3]
-
Aquatic Toxicity: The compound is very toxic to aquatic life, with long-lasting effects.[5] This underscores the importance of stringent containment and disposal measures to prevent environmental release.
Given these hazards, the rationale for a comprehensive PPE strategy is clear: to create an impermeable barrier between the researcher and the chemical, preventing all routes of exposure—dermal, ocular, inhalation, and ingestion.
Core PPE Requirements: The Foundational Layer of Safety
For any procedure involving this compound, the following PPE components are non-negotiable. This baseline ensemble protects against incidental contact and minor spills.
-
Eye and Face Protection:
-
What: Tightly fitting safety goggles that conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[5][6][7]
-
Why: This is the minimum requirement to protect against splashes and airborne particles. Given the "serious eye irritation" classification, this is a critical line of defense. For tasks with a higher splash risk, such as transferring solutions, a full face shield should be worn in addition to safety goggles.[2][8]
-
-
Hand Protection:
-
What: Chemically resistant gloves must be worn at all times.[2] While specific permeation data for this compound is not widely available, nitrile gloves are a standard and effective choice for handling many laboratory chemicals. Double gloving is required for many hazardous drug compounding and administration scenarios.[9]
-
Why: The hands are the most likely part of the body to come into direct contact with the chemical.[6] Gloves must be inspected for tears or pinholes before each use. Proper removal technique is crucial to avoid contaminating the skin.[2]
-
-
Body Protection:
-
What: A long-sleeved laboratory coat is the minimum requirement. For handling larger quantities or during tasks with a higher risk of spillage, a chemically resistant gown or coverall is recommended.[6][9] Gowns should be disposable and close at the back.[9]
-
Why: This protects the skin and personal clothing from contamination. A lab coat worn in a hazardous area should not be worn in other areas to prevent cross-contamination.[9]
-
Risk-Based PPE Selection for Specific Operations
Safety is not static; it is a dynamic assessment of risk. The level of PPE must be adapted to the specific task and the quantities of material being handled. The following table provides a clear, risk-based guide for selecting appropriate PPE.
| Task/Operation | Risk Level | Required PPE Ensemble | Rationale |
| Weighing Solid Compound | Low | Safety Goggles, Single Pair of Nitrile Gloves, Lab Coat | Low risk of splash; primary risk is from dust inhalation and minor skin contact. Work should be done in a ventilated enclosure or fume hood. |
| Preparing Solutions (Small Scale, <1g) | Moderate | Safety Goggles & Face Shield, Double Nitrile Gloves, Lab Coat | Increased risk of splashes during solvent addition and transfer. Double gloving provides an extra layer of protection. |
| Running Reactions & Workups | Moderate to High | Safety Goggles & Face Shield, Double Nitrile Gloves, Chemically Resistant Gown | Extended handling time and potential for splashes or aerosol generation. A gown provides more comprehensive body coverage. |
| Large-Scale Operations (>5g) | High | Safety Goggles & Face Shield, Double Nitrile Gloves, Chemically Resistant Coveralls, Shoe Covers | Significant quantities increase the risk and potential severity of exposure from spills. Full body protection is essential. |
| Spill Cleanup | High to Emergency | Chemical Cartridge Respirator, Chemical Goggles & Face Shield, Heavy-Duty Chemical Gloves, Chemically Resistant Coveralls or Suit, Shoe Covers | High potential for aerosol and vapor generation. Respiratory protection is critical.[10] |
| Waste Disposal | Moderate | Safety Goggles & Face Shield, Double Nitrile Gloves, Lab Coat or Gown | Risk of splashes from liquid waste and contact with contaminated containers. |
Procedural Guidance for Safe Handling
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for ensuring adequate protection when working with this compound.
Caption: PPE Selection and Use Workflow
Protocol 1: PPE Donning and Doffing Sequence
Causality: The sequence is designed to prevent the transfer of contaminants from "dirty" PPE to clean skin or clothing. The "most contaminated" items (gloves) are removed first, and the "cleanest" items (mask/goggles) are removed last.
Donning (Putting On):
-
Gown/Lab Coat: Put on and fasten securely.
-
Mask/Respirator: Fit securely over the nose and mouth.
-
Goggles/Face Shield: Adjust for a snug fit.
-
Gloves: Pull cuffs over the sleeves of the gown/coat. If double-gloving, don the first pair, then the second.
Doffing (Taking Off):
-
Outer Gloves (if used): Peel off the first pair of gloves, turning them inside out.
-
Gown/Lab Coat: Unfasten and peel away from the body, touching only the inside. Roll it into a bundle with the contaminated side inward.
-
Inner Gloves: Remove the second pair of gloves using the proper technique to avoid skin contact.[2]
-
Face Shield/Goggles: Handle by the "clean" headband or earpieces.
-
Mask/Respirator: Remove without touching the front.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.[2]
Protocol 2: Spill Management
-
Evacuate and Alert: Alert personnel in the immediate area. Evacuate if the spill is large or if ventilation is poor.[2]
-
Don Emergency PPE: Before re-entering, don the high-level PPE outlined in the table above, including a respirator.
-
Contain: Cover drains. For liquid spills, use a non-flammable absorbent material (e.g., vermiculite, dry sand) to dike and absorb the spill. For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
Collect: Place all contaminated absorbent material and cleaning supplies into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: Dispose of all materials, including contaminated PPE, as hazardous waste.
Protocol 3: Waste Disposal
Causality: Due to its high aquatic toxicity, this compound must not enter the sewer system.[2] All waste must be treated as hazardous.
-
Contaminated PPE: All disposable PPE (gloves, gowns, shoe covers) must be placed in a designated, sealed hazardous waste container immediately after use.
-
Chemical Waste: Unused product and reaction waste must be collected in a clearly labeled, sealed container.
-
Disposal Route: Hand over all waste to a licensed chemical waste management company.[11] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety office.
Conclusion: Fostering a Proactive Safety Culture
The effective use of PPE for handling this compound is more than a checklist; it's a critical thinking process. By understanding the specific hazards of the material and matching our protective equipment to the risks of our experimental procedures, we build a robust and resilient safety system. This guide provides the necessary technical information and procedural steps to empower you, the researcher, to work with confidence and, most importantly, to work safely.
References
- Material Safety Data Sheet SDS/MSDS - CDH Fine Chemical. (n.d.).
- Protective Equipment | Plant Protection - Albert Kerbl GmbH. (n.d.).
- Safety Data Sheet - Fisher Scientific. (2007, October 18).
- Safety Data Sheet - Sigma-Aldrich. (2025, April 28).
- Safety Data Sheet - BD Regulatory Documents. (2025, January 24).
- This compound DiscoveryCPR 23985-81-1 - Sigma-Aldrich. (n.d.).
- Safety Data Sheet - Thermo Fisher Scientific. (2025, September 14).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- Safety Data Sheet - Fisher Scientific. (2016, February 5).
- Benzo[b]thiophene-2-carboxaldehyde | Georganics. (n.d.).
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.).
- Benzo[b]thiophene-3-carboxaldehyde SDS, 5381-20-4 Safety Data Sheets - ECHEMI. (n.d.).
- This compound DiscoveryCPR 23985-81-1 - Sigma-Aldrich. (n.d.).
- Dibenzothiophene-4-carboxaldehyde 98.0+%, TCI America™ | Fisher Scientific. (n.d.).
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- Sigma Aldrich this compound 50 mg | Buy Online - Fisher Scientific. (n.d.).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
